Product packaging for 4-Acetoxy Alprazolam(Cat. No.:CAS No. 30896-67-4)

4-Acetoxy Alprazolam

Cat. No.: B1610402
CAS No.: 30896-67-4
M. Wt: 366.8 g/mol
InChI Key: WDUQGVUFUFUTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Acetoxy Alprazolam is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN4O2 B1610402 4-Acetoxy Alprazolam CAS No. 30896-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQGVUFUFUTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505045
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30896-67-4
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Profile of 4-Acetoxy Alprazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 4-Acetoxy Alprazolam is not extensively available in peer-reviewed literature. This guide is constructed based on the established pharmacology of its parent compound, alprazolam, and its primary expected metabolite, 4-hydroxyalprazolam. The experimental protocols and quantitative data presented are representative examples based on methodologies commonly used for the evaluation of benzodiazepines and should be adapted and validated for this compound specifically.

Introduction

This compound is a designer benzodiazepine and a derivative of alprazolam. Structurally, it is the acetate ester of 4-hydroxyalprazolam, a known active metabolite of alprazolam.[1][2] It is hypothesized that this compound acts as a prodrug, undergoing hydrolysis in the body to form 4-hydroxyalprazolam.[1] This guide provides a comprehensive overview of the theoretical pharmacological profile of this compound, including its anticipated mechanism of action, metabolic fate, and the experimental methodologies required for its full characterization.

Physicochemical Properties

A summary of the theoretical physicochemical properties of this compound is presented below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC19H15ClN4O2Inferred
Molecular Weight366.8 g/mol Inferred
LogP~2.5-3.5Estimated
pKa~1.5-2.5Estimated

Pharmacodynamics

Like other benzodiazepines, the pharmacological effects of this compound's active metabolite, 4-hydroxyalprazolam, are expected to be mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] Binding to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increase in the frequency of chloride channel opening and subsequent neuronal hyperpolarization.[3] This results in the characteristic anxiolytic, sedative, myorelaxant, and anticonvulsant effects of benzodiazepines.[4]

While direct receptor binding data for this compound is unavailable, the affinity of alprazolam and its metabolites for the benzodiazepine receptor has been characterized. Alprazolam exhibits high affinity for the GABA-A receptor.[5] Its metabolites, including 4-hydroxyalprazolam and α-hydroxyalprazolam, have been shown to have a lower binding affinity compared to the parent compound.[2] It is anticipated that this compound would have a low affinity for the GABA-A receptor itself, with its pharmacological activity being dependent on its conversion to 4-hydroxyalprazolam.

Table 1: Comparative Benzodiazepine Receptor Binding Affinity

CompoundKi (nM)Relative Potency
Alprazolam4.6[5]1.0
4-Hydroxyalprazolam>23[6]0.20[6]
α-Hydroxyalprazolam>7[6]0.66[6]
This compoundNot ReportedNot Reported

The primary signaling pathway influenced by this compound, via its active metabolite, is the GABAergic inhibitory pathway.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx 4_Acetoxy_Alprazolam This compound (Prodrug) Esterases Esterases 4_Acetoxy_Alprazolam->Esterases Hydrolysis 4_Hydroxyalprazolam 4-Hydroxyalprazolam (Active Metabolite) 4_Hydroxyalprazolam->GABA_A Binds to Benzodiazepine Site Esterases->4_Hydroxyalprazolam GABA->GABA_A Binds to GABA Site

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics

The primary metabolic pathway for this compound is expected to be the hydrolysis of the acetate ester group by ubiquitous esterase enzymes to yield 4-hydroxyalprazolam.[1] 4-hydroxyalprazolam is a known major metabolite of alprazolam, which is formed via oxidation by cytochrome P450 enzymes, primarily CYP3A4.[2][3] 4-hydroxyalprazolam can be further metabolized through glucuronidation to facilitate its excretion.[1]

Metabolism_Pathway 4_Acetoxy_Alprazolam This compound 4_Hydroxyalprazolam 4-Hydroxyalprazolam 4_Acetoxy_Alprazolam->4_Hydroxyalprazolam Esterase Hydrolysis Glucuronide_Conjugate 4-Hydroxyalprazolam Glucuronide 4_Hydroxyalprazolam->Glucuronide_Conjugate UGT (Glucuronidation) Excretion Urinary Excretion Glucuronide_Conjugate->Excretion

Caption: Theoretical metabolic pathway of this compound.

The in vivo potency of this compound would be dependent on the rate and extent of its conversion to 4-hydroxyalprazolam. The in vitro potency in assays measuring GABA-A receptor modulation would likely be low for the parent compound and higher for its hydrolyzed metabolite.

Table 2: Anticipated Potency Profile

AssayCompoundEC50 / IC50Notes
In Vitro GABA-A Receptor PotentiationThis compoundHigh (Low Potency)Activity dependent on hydrolysis.
In Vitro GABA-A Receptor Potentiation4-HydroxyalprazolamModerateLower potency than alprazolam.
In Vivo Anxiolytic Effect (e.g., Elevated Plus Maze)This compoundDose-dependentDependent on prodrug conversion.

Experimental Protocols

A plausible synthetic route to this compound involves the acetylation of 4-hydroxyalprazolam.

Protocol:

  • Synthesis of 4-Hydroxyalprazolam: Can be synthesized from alprazolam via oxidation or from a suitable precursor. A reported method involves the hydrolysis of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine.[7]

  • Acetylation of 4-Hydroxyalprazolam:

    • Dissolve 4-hydroxyalprazolam in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

    • Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Quench the reaction with water or a mild aqueous base.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 4-Hydroxyalprazolam Reaction Acetylation (Acetyl Chloride/Base) Start->Reaction Crude Crude this compound Reaction->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure this compound Purify->Pure Analysis NMR, MS, HPLC Pure->Analysis

Caption: General experimental workflow for synthesis and purification.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing human recombinant GABA-A receptors (e.g., HEK293 cells).

  • Radioligand Binding:

    • Incubate the cell membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam).

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol:

  • Incubation: Incubate this compound at a known concentration with human liver microsomes or fresh human hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation: Quench the reaction in the aliquots with a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of 4-hydroxyalprazolam using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant. From this, the in vitro half-life and intrinsic clearance can be calculated.

Conclusion

This compound is a designer benzodiazepine that is likely a prodrug of 4-hydroxyalprazolam. Its pharmacological profile is expected to be dictated by the pharmacokinetics of its conversion to this active metabolite. While direct experimental data is scarce, the established knowledge of alprazolam and its metabolites provides a strong framework for predicting its properties and for designing the necessary experiments to fully characterize this compound. Further research is required to definitively determine its receptor binding affinity, in vivo potency, metabolic stability, and overall pharmacological and toxicological profile.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Acetoxy Alprazolam, a derivative of the triazolobenzodiazepine, alprazolam. The document details its pharmacodynamic and pharmacokinetic properties, with a focus on its interaction with the GABA-A receptor.

Introduction

This compound is a chemical analog of alprazolam, a widely prescribed medication for anxiety and panic disorders.[1][2] As a member of the triazolobenzodiazepine class, its pharmacological activity is primarily mediated through the modulation of the γ-aminobutyric acid (GABA) system in the central nervous system (CNS). The introduction of an acetoxy group at the 4-position of the benzodiazepine structure is a key modification that influences its metabolic pathway and potentially its pharmacokinetic profile. The ester linkage is susceptible to hydrolysis, leading to the formation of 4-hydroxyalprazolam, a known active metabolite of alprazolam.[3]

Pharmacodynamics: Interaction with the GABA-A Receptor

The primary pharmacological target of benzodiazepines, including this compound and its active metabolites, is the GABA-A receptor, a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission in the brain.[1][3]

2.1. GABA-A Receptor Structure and Benzodiazepine Binding

The GABA-A receptor is a pentameric transmembrane protein complex composed of five subunits. The most common isoform in the brain consists of two α, two β, and one γ subunit.[3][4][5] Benzodiazepines bind to a specific allosteric site located at the interface of the α and γ subunits.[3][4][6] The binding of a benzodiazepine to this site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site, which is located at the interface of the α and β subunits.[3][7]

2.2. Allosteric Modulation and Neuronal Inhibition

By enhancing the binding of GABA, benzodiazepines increase the frequency of the chloride channel opening, leading to an increased influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on synaptic transmission. This inhibitory action is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[1][8]

The specific pharmacological effects are mediated by different GABA-A receptor α subunits:

  • α1 subunits: Mediate the sedative and amnesic effects.[5]

  • α2 subunits: Mediate the anxiolytic effects.[5]

  • α3 and α5 subunits: Contribute to the myorelaxant properties.[5]

cluster_GABA_A GABA-A Receptor Signaling Pathway GABA GABA GABA_A GABA-A Receptor (α, β, γ subunits) GABA->GABA_A Binds to α/β interface BZD This compound (metabolizes to 4-hydroxyalprazolam) BZD->GABA_A Binds to α/γ interface BZD->GABA_A Enhances GABA affinity Cl_channel Chloride Ion Channel (Closed) GABA_A->Cl_channel GABA binding opens channel Cl_open Chloride Ion Channel (Open) GABA_A->Cl_open Increased opening frequency Cl_influx Chloride (Cl-) Influx Cl_open->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depression (Anxiolysis, Sedation) Hyperpolarization->CNS_depression

GABA-A Receptor Signaling Pathway Modulation

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be influenced by its ester linkage, leading to its conversion to 4-hydroxyalprazolam.

3.1. Absorption

Alprazolam is readily absorbed following oral administration, with peak plasma concentrations occurring within one to two hours.[2][11] The bioavailability of oral alprazolam is high, averaging 80 to 100%.[2][12] The acetoxy group in this compound may alter its lipophilicity, which could affect its absorption rate and onset of action.

3.2. Distribution

Alprazolam is approximately 80% bound to human serum proteins, primarily albumin.[1][2][11]

3.3. Metabolism

The metabolism of this compound is a critical determinant of its activity. It is anticipated to undergo rapid hydrolysis by esterase enzymes in the body to form 4-hydroxyalprazolam.[3] Alprazolam itself is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to two major metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][2][8][11][13] Both of these metabolites have weaker pharmacological activity compared to the parent compound.[10]

cluster_Metabolism Metabolic Pathway of this compound Acetoxy_Alp This compound Hydroxy_Alp 4-Hydroxyalprazolam (Active Metabolite) Acetoxy_Alp->Hydroxy_Alp Hydrolysis Benzophenone Inactive Benzophenone Metabolite Hydroxy_Alp->Benzophenone Further Metabolism Esterases Esterases CYP3A4 CYP3A4

Metabolic Pathway of this compound

3.4. Excretion

Alprazolam and its metabolites are primarily excreted in the urine.[9][11] Less than 10% of a dose is eliminated as α-hydroxy-alprazolam and 4-hydroxy-alprazolam.[9] The mean plasma elimination half-life of alprazolam is approximately 11.2 hours in healthy adults.[2][9][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Alprazolam and its Metabolites

ParameterAlprazolam4-Hydroxyalprazolamα-Hydroxyalprazolam
Bioavailability 80-100%Data not availableData not available
Protein Binding 80%Data not availableData not available
Metabolism Primarily CYP3A4Further metabolizedFurther metabolized
Half-life 11.2 hours (range: 6.3-26.9 h)[9][11]Similar to alprazolam[11]Similar to alprazolam[11]
Tmax (Peak Plasma Time) 1-2 hoursData not availableData not available
Excretion UrineUrineUrine

Table 2: Receptor Binding Affinity of Alprazolam and its Metabolites

CompoundRelative Binding Affinity to Benzodiazepine Receptor
Alprazolam 100% (Reference)
4-Hydroxyalprazolam 20% of alprazolam[9]
α-Hydroxyalprazolam 66% of alprazolam[9]
Benzophenone Metabolite <1% of alprazolam[9]

Experimental Protocols

5.1. Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a method to determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane suspension.

  • Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

cluster_Workflow Receptor Binding Assay Workflow start Start: Tissue Preparation incubation Incubation with Radioligand and Test Compound start->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

Receptor Binding Assay Workflow

5.2. Electrophysiological Measurement of GABA-A Receptor Function

This protocol describes the use of the patch-clamp technique to measure the effect of a test compound on GABA-activated chloride currents.

  • Cell Culture: Use cultured neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • GABA Application: Apply a submaximal concentration of GABA to elicit a chloride current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in the current amplitude.

  • Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound.

5.3. In Vivo Behavioral Assessment of Anxiolytic Activity

The elevated plus-maze (EPM) is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animal Dosing: Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The mechanism of action of this compound is intrinsically linked to its role as a prodrug of 4-hydroxyalprazolam and its subsequent interaction with the GABA-A receptor. Its primary effect is the positive allosteric modulation of this receptor, enhancing the inhibitory effects of GABA and leading to CNS depression. The pharmacological and pharmacokinetic profile is largely determined by the hydrolysis of the acetoxy group and the subsequent metabolism by CYP3A4. Further research, including direct binding assays and detailed pharmacokinetic studies, would provide a more complete understanding of the specific properties of this compound.

References

in vitro metabolism of 4-Acetoxy Alprazolam to 4-hydroxyalprazolam

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Metabolism of 4-Acetoxy Alprazolam to 4-Hydroxyalprazolam

Introduction

This compound is a designer benzodiazepine and an acetate ester derivative of 4-hydroxyalprazolam. From a metabolic standpoint, it is considered a prodrug that undergoes rapid in vitro and in vivo conversion to its active metabolite, 4-hydroxyalprazolam.[1] This conversion is a critical determinant of its pharmacological activity. 4-hydroxyalprazolam is also the principal and major active metabolite of alprazolam, the widely prescribed anxiolytic drug.[2][3][4]

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro metabolism of this compound to 4-hydroxyalprazolam. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies. The focus is on the enzymatic hydrolysis, experimental protocols, and analytical techniques required to characterize this specific metabolic pathway.

Metabolic Pathway and Enzymology

The primary metabolic transformation of this compound is the cleavage of its ester group at the C4 position. This biotransformation is not mediated by the cytochrome P450 (CYP) system but rather by ubiquitous hydrolytic enzymes.

  • Initial Hydrolysis: The initial and rate-determining step is the hydrolysis of the 4-acetoxy moiety. This reaction is primarily catalyzed by carboxylesterases, which are abundant in various tissues, particularly the liver.[1]

  • Product Formation: The direct product of this esterase-mediated deacetylation is 4-hydroxyalprazolam.[1]

  • Subsequent Metabolism: Following its formation, 4-hydroxyalprazolam enters the well-documented metabolic pathways of alprazolam.[1] It can be further metabolized, primarily through glucuronidation, or undergo additional oxidation to form benzophenone derivatives.[4] The subsequent oxidative metabolism of the alprazolam core structure is mediated by cytochrome P450 enzymes, specifically isoforms CYP3A4 and CYP3A5.[4][5][6]

Metabolic Pathway of this compound cluster_0 Primary Hydrolysis cluster_1 Secondary Metabolism (CYP-Mediated) A This compound B 4-Hydroxyalprazolam A->B Carboxylesterases C Further Metabolites (e.g., Glucuronides, Benzophenones) B->C CYP3A4 / CYP3A5 UGTs

Caption: Metabolic conversion of this compound.

Experimental Protocols for In Vitro Analysis

Characterizing the conversion of this compound requires a well-defined in vitro experimental setup. The following protocols are based on standard practices for drug metabolism studies.[7][8]

In Vitro Systems

The choice of in vitro system is critical for observing esterase-driven metabolism.

  • Human Liver Microsomes (HLM): A common choice containing a high concentration of esterases and CYP enzymes.

  • Human Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile.

  • Hepatocytes (Fresh or Cryopreserved): Intact liver cells that contain a full complement of metabolic enzymes and cofactors, representing the "gold standard" for in vitro metabolism studies.[7][9]

  • Recombinant Esterases: Purified enzymes can be used to confirm the specific role of individual esterase isoforms in the hydrolysis.

General Incubation Protocol

The following is a generalized protocol for assessing metabolic stability in a suspension of human liver S9 fraction or hepatocytes.

  • Preparation of Reagents:

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4) is standard.

    • Cofactor Solution: For S9 fraction, an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required for subsequent CYP-mediated metabolism but not for the initial hydrolysis. For hepatocytes, cofactors are endogenous.

    • Substrate Stock Solution: Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[9]

  • Incubation Procedure:

    • Pre-warm the enzyme preparation (S9 fraction or hepatocyte suspension) and buffer to 37°C.[10]

    • In a microcentrifuge tube, combine the buffer, enzyme preparation (e.g., final protein concentration of 0.5-1.0 mg/mL), and cofactor solution (if applicable).

    • Initiate the reaction by adding the this compound substrate to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate the mixture in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to characterize the reaction kinetics.

  • Reaction Termination:

    • To stop the reaction, add a volume of ice-cold organic solvent (e.g., 2-3 volumes of acetonitrile or methanol) to each aliquot.

    • The solvent should contain an internal standard (e.g., a deuterated analog of alprazolam or another benzodiazepine) for accurate quantification.[11]

  • Sample Processing:

    • Vortex the terminated samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

Experimental Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate) Incubate Initiate Reaction & Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction (Ice-Cold Acetonitrile + Internal Std) Sample->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Data Data Processing & Kinetic Analysis Analyze->Data

Caption: General workflow for an in vitro metabolism assay.

Analytical Methodology

Accurate detection and quantification of this compound and 4-hydroxyalprazolam are essential.

  • Primary Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive method.[11][12] It offers high sensitivity, specificity, and the ability to simultaneously quantify the parent compound and its metabolite.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid modifier (0.1%), provides good separation.[11]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the parent drug, the metabolite, and the internal standard to ensure specificity and accurate quantification.

Quantitative Data Presentation

The goal of these experiments is often to determine the rate of metabolism. Data should be presented clearly to allow for comparison and interpretation. The disappearance of the parent compound (this compound) and the formation of the metabolite (4-hydroxyalprazolam) are plotted against time.

Table 1: Example Kinetic Data for the In Vitro Metabolism of this compound (Note: The following values are illustrative, as specific kinetic constants for this prodrug conversion were not available in the cited literature. They serve as a template for data presentation.)

ParameterHuman Liver MicrosomesCryopreserved Hepatocytes
Enzyme Concentration 1.0 mg/mL0.5 x 10⁶ cells/mL
Substrate Concentration 1 µM1 µM
Incubation Time 60 min120 min
Half-Life (t½) of Parent 8.5 min15.2 min
Metabolite Formation Rate 125 pmol/min/mg protein78 pmol/min/10⁶ cells
Intrinsic Clearance (Clint) 81.5 µL/min/mg protein45.6 µL/min/10⁶ cells

Logical Relationships and Significance

Understanding the relationship between this compound, its metabolite, and the parent drug alprazolam is key to interpreting its pharmacological profile. This compound functions as a prodrug, designed for efficient conversion to a known active metabolite.

Logical Relationships Prodrug This compound (Inactive Prodrug) Metabolite 4-Hydroxyalprazolam (Active Metabolite) Prodrug->Metabolite Hydrolysis (In Vitro/In Vivo) Parent Alprazolam (Parent Drug) Parent->Metabolite Oxidation (CYP3A4/5) (In Vivo Metabolism)

Caption: Prodrug and parent drug relationship to 4-hydroxyalprazolam.

This metabolic strategy can be used to modify the pharmacokinetic properties of a drug, such as altering its absorption or distribution. The in vitro data generated using the protocols described herein are crucial for predicting the in vivo clearance and potential for drug-drug interactions.[13] Specifically, because the active moiety, 4-hydroxyalprazolam, is a substrate for CYP3A4/5, its clearance can be affected by co-administered drugs that inhibit or induce these enzymes.[2][14]

References

4-Acetoxy Alprazolam as a research chemical for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

4-Acetoxy Alprazolam is a research chemical and a derivative of Alprazolam, a well-known triazolobenzodiazepine.[1] As an acetylated analog of 4-hydroxyalprazolam, a primary metabolite of alprazolam, this compound is of interest to researchers in the fields of pharmacology, neurochemistry, and drug metabolism.[1] Its structural similarity to alprazolam suggests that it may exhibit comparable pharmacological activity, primarily through modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides an in-depth overview of this compound for laboratory use, including its chemical properties, synthesis, pharmacology, analytical methods, and safety considerations.

Chemical and Physical Properties
PropertyValueSource
CAS Number 30896-67-4[3]
Molecular Formula C₁₉H₁₅ClN₄O₂[3]
Molecular Weight 366.8 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point 213-214°C[3]
Boiling Point (Predicted) 550.0 ± 60.0 °C[3]
Density (Predicted) 1.40 ± 0.1 g/cm³[3]
Solubility Soluble in Chloroform, Methanol[3]
pKa (Predicted) 1.42 ± 0.60[3]

Synthesis

Proposed Experimental Protocol: Acetylation of 4-Hydroxyalprazolam

Materials:

  • 4-Hydroxyalprazolam

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 4-hydroxyalprazolam in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of pyridine to the solution.

  • Cool the reaction mixture in an ice bath (0°C).

  • Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxyalprazolam 4-Hydroxyalprazolam Dissolution Dissolve in DCM 4-Hydroxyalprazolam->Dissolution Acetic_anhydride Acetic Anhydride Addition Add Pyridine & Acetic Anhydride Acetic_anhydride->Addition Pyridine Pyridine Pyridine->Addition Dissolution->Addition Reaction Reaction at 0°C to RT Addition->Reaction Quenching Quench with NaHCO3 Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification 4-Acetoxy_Alprazolam This compound Purification->4-Acetoxy_Alprazolam

Caption: Proposed synthesis workflow for this compound.

Pharmacology and Mechanism of Action

Direct pharmacological data for this compound is not extensively available in the published literature.[1] However, its pharmacological profile is expected to be closely related to that of its parent compound, alprazolam, and its primary metabolite, 4-hydroxyalprazolam.

Mechanism of Action: GABAA Receptor Modulation

Alprazolam and other benzodiazepines exert their effects by acting as positive allosteric modulators of the GABAA receptor, a ligand-gated chloride ion channel in the central nervous system.[2][4] The binding of benzodiazepines to a specific site on the GABAA receptor (the benzodiazepine binding site) enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[2][4][5] This results in a decrease in neuronal excitability, producing anxiolytic, sedative, hypnotic, and anticonvulsant effects.[2]

The GABAA receptor is a pentameric protein complex typically composed of α, β, and γ subunits.[5] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5]

GABAA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABAA GABAA Receptor (α, β, γ subunits) Channel_Opening Increased Frequency of Cl- Channel Opening GABAA->Channel_Opening BZD_Site Benzodiazepine Binding Site BZD_Site->GABAA Positive Allosteric Modulation GABA_Site GABA Binding Site GABA_Site->GABAA Activates Alprazolam This compound (or Alprazolam) Alprazolam->BZD_Site Binds to GABA GABA GABA->GABA_Site Binds to Cl_Influx Increased Cl- Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway modulated by benzodiazepines.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. The pharmacokinetic properties of alprazolam are well-documented and can serve as a reference. Alprazolam is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[6] It is approximately 80% bound to serum proteins, primarily albumin.[6] Alprazolam is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its primary active metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam.[6][7] These metabolites are then excreted in the urine.[6] The mean plasma half-life of alprazolam is about 11.2 hours in healthy adults.[6]

Analytical Methods

The analysis of this compound can be performed using various chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. The following is a proposed HPLC method that can be adapted and validated for the quantification of this compound.

Proposed HPLC Method

This method is based on established protocols for the analysis of alprazolam and its metabolites.[8][9]

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting ratio could be 60:40 (Buffer:Acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • For analysis in a biological matrix (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol will be necessary to remove interfering substances.

HPLC_Workflow Sample Sample containing This compound Preparation Sample Preparation (e.g., SPE, LLE) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Analysis Data Acquisition and Analysis Detection->Analysis Result Quantification of This compound Analysis->Result

Caption: General workflow for the HPLC analysis of this compound.

Safety and Handling

For research use only. Not for human or veterinary use.

Potential Hazards:

  • Harmful if swallowed.[10]

  • May cause drowsiness, dizziness, and impaired coordination.[7]

  • May be harmful to the unborn child.[10]

  • May cause harm to breast-fed children.[10]

Recommended Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a cool, dry, and secure location.

First Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disclaimer

This document is intended for informational purposes only and is designed for use by qualified researchers. The information provided is based on available scientific literature and is not exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The pharmacological and toxicological properties of this compound have not been fully investigated and it should be handled with care.

References

An In-depth Technical Guide on the Retrosynthetic Analysis for the Synthesis of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed technical overview for the synthesis of 4-acetoxy alprazolam, a derivative of the triazolobenzodiazepine, alprazolam. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a logical retrosynthetic analysis, a plausible forward synthetic route, detailed experimental protocols, and key physicochemical data.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on logically disconnecting the molecule into simpler, more readily available precursors. The primary disconnection point is the ester linkage at the C4 position of the diazepine ring. This bond can be retrosynthetically cleaved via a functional group interconversion (FGI), revealing 4-hydroxyalprazolam as the immediate and principal precursor[1].

Further deconstruction of the 4-hydroxyalprazolam intermediate involves breaking down the fused triazolobenzodiazepine core. The triazole ring is typically formed from a benzodiazepine precursor containing a suitable leaving group and reacting it with a hydrazine derivative. This leads back to a 1,4-benzodiazepine-2-one scaffold. This core structure can be traced back to a substituted 2-aminobenzophenone, a common starting material for the synthesis of many benzodiazepine drugs[1][2]. This multi-step disconnection strategy forms the basis for the proposed forward synthesis.

Retrosynthesis mol4 This compound mol3 4-Hydroxyalprazolam mol4->mol3 C-O Ester Disconnection (FGI) mol2 Alprazolam Scaffold (e.g., 2-hydrazino-1,4-benzodiazepine) mol3->mol2 Triazole Ring Disconnection mol1 2-Amino-5-chlorobenzophenone mol2->mol1 Benzodiazepine Ring Disconnection

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

The forward synthesis builds upon the disconnections identified in the retrosynthetic analysis. The pathway commences with the construction of the core benzodiazepine structure, followed by the formation of the fused triazole ring to yield alprazolam. A critical step is the regioselective introduction of a hydroxyl group at the C4 position, which is then acetylated to afford the final product.

SynthesisWorkflow start 2-Amino-5-chlorobenzophenone step1 Step 1: Benzodiazepine Ring Formation (e.g., with Chloroacetyl Chloride, NH4OAc) start->step1 intermediate1 Nordiazepam Intermediate step1->intermediate1 step2 Step 2: Triazole Ring Formation (e.g., via Acetylation & Hydrazine Cyclization) intermediate1->step2 intermediate2 Alprazolam step2->intermediate2 step3 Step 3: C4-Hydroxylation (Oxidation) intermediate2->step3 intermediate3 4-Hydroxyalprazolam step3->intermediate3 step4 Step 4: Acetylation (Acetic Anhydride) intermediate3->step4 product This compound step4->product

Caption: Proposed forward synthesis workflow for this compound.

Physicochemical and Reaction Data

The following table summarizes key quantitative data for the primary compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.6899-101Starting Material
NordiazepamC₁₅H₁₁ClN₂O270.72212-214~94%[3]
AlprazolamC₁₇H₁₃ClN₄308.77228-229.5[2]-
4-HydroxyalprazolamC₁₇H₁₃ClN₄O324.77[4]247-252[5]-
This compoundC₁₉H₁₅ClN₄O₂366.80Not Available-

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of alprazolam and related benzodiazepines.

Protocol 1: Synthesis of the Benzodiazepine Core (Nordiazepam)[3]

  • Place 2-amino-5-chlorobenzophenone (1 mmol, 0.232 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Begin vigorous stirring and add chloroacetyl chloride (2 mmol, 1.2 mL) dropwise over 30 minutes at room temperature.

  • After the addition is complete, continue stirring for another 30 minutes.

  • Add ammonium acetate (3 mmol, 0.23 g) and potassium carbonate (3 mmol, 0.42 g) directly to the flask.

  • Continue stirring at room temperature for 2.5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 30 mL of distilled water to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with two 100 mL portions of cold water and dry thoroughly. The product, nordiazepam, is typically obtained in high purity without further purification.

Protocol 2: Formation of the Triazole Ring (Synthesis of Alprazolam)[3]

This protocol involves an acetylation followed by cyclization.

  • Acetylation: In a 50 mL flask, mix nordiazepam (1 mmol, 0.27 g) with powdered potassium carbonate (4 mmol, 0.55 g) and potassium hydroxide (4 mmol, 0.22 g).

  • Add acetic anhydride (2 mmol, 0.18 mL) to the mixture and stir vigorously for 3 hours at room temperature.

  • After TLC confirms the disappearance of the starting material, add three 10 mL portions of water.

  • Filter the solid product, wash with water, and dry.

  • Cyclization: Dissolve the acetylated intermediate (1 mmol, 0.31 g) in 25 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (4 mmol, 0.2 mL) and sodium acetate (approx. 0.2 g).

  • Attach a reflux condenser and heat the mixture at reflux for 12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the precipitate.

  • Wash the solid with cold water, dry, and recrystallize from ethanol to yield alprazolam.

Protocol 3: Proposed C4-Hydroxylation of Alprazolam

The direct chemical hydroxylation of the C4 position of alprazolam is not widely reported in standard literature, though it is a known metabolic pathway[6]. A plausible laboratory approach could involve regioselective oxidation. The following is a conceptual protocol based on known benzodiazepine chemistry, such as the synthesis of oxazepam.

  • Dissolve alprazolam in a suitable solvent mixture, such as acetic acid and water.

  • Introduce a mild oxidizing agent, potentially a chromium-based reagent or a peroxide in the presence of a catalyst, at a controlled temperature.

  • The reaction would require careful optimization of conditions (reagent, temperature, time) to favor hydroxylation at the C4 position over other potential oxidation sites.

  • Upon completion, the reaction would be quenched, and the product, 4-hydroxyalprazolam, would be isolated and purified using chromatographic techniques.

Protocol 4: Acetylation of 4-Hydroxyalprazolam

This protocol is based on standard acetylation procedures for hydroxyl groups.

  • Dissolve 4-hydroxyalprazolam (1 mmol) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen).

  • Add a base, such as pyridine or triethylamine (1.5-2.0 mmol), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 mmol) or acetyl chloride (1.2-1.5 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 5: Hydrolysis of this compound (to obtain 4-Hydroxyalprazolam)[5]

  • Dissolve this compound (5 g) in a mixture of tetrahydrofuran (100 mL) and ethanol (100 mL).

  • Add 40 mL of a 1N sodium hydroxide solution to the mixture.

  • Let the reaction stand for 15 minutes at room temperature.

  • Acidify the reaction mixture by adding 5 mL of glacial acetic acid.

  • Concentrate the solution under reduced pressure.

  • Collect the resulting crystalline product by filtration, wash with water, and recrystallize from ethanol to yield pure 4-hydroxyalprazolam.

References

An In-depth Technical Guide on the Physicochemical Properties of Novel Benzodiazepine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of novel benzodiazepine analogs. Understanding these characteristics is fundamental for the development of new therapeutic agents, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their formulation and stability.

Core Physicochemical Properties of Benzodiazepine Analogs

The therapeutic efficacy and pharmacokinetic profile of benzodiazepine analogs are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, solubility, acid dissociation constant (pKa), melting point, and chemical stability dictate the behavior of these compounds in biological systems and during pharmaceutical processing.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross cellular membranes, including the blood-brain barrier. The lipophilicity of benzodiazepines influences their in vivo distribution.[1][2] For instance, higher lipophilicity is generally associated with faster onset of action but can also lead to greater distribution into adipose tissue, potentially prolonging the elimination half-life. The majority of classic benzodiazepines exhibit high lipophilicity, enabling them to easily partition across cell membranes and accumulate in lipid-rich tissues.[3]

Solubility: The aqueous solubility of benzodiazepine analogs is a crucial factor for their formulation and bioavailability. Many benzodiazepine derivatives are poorly soluble in water, which can limit their absorption and formulation options.[4][5] Strategies to enhance solubility, such as the formation of solid dispersions with polymers like polyvinylpyrrolidone (PVP), have been shown to be effective.[4][5] For example, the solubility of diazepam and nitrazepam can be significantly increased when formulated as solid dispersions with PVP.[5]

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. This is particularly important for benzodiazepines as their ionization state affects their solubility, lipophilicity, and ability to interact with biological targets. The pKa values of benzodiazepines can be determined experimentally using techniques such as capillary electrophoresis.[6]

Melting Point: The melting point is an indicator of the purity and the lattice energy of a crystalline solid. For benzodiazepine derivatives, the melting point can be influenced by intermolecular forces, such as hydrogen bonding. For instance, Nordazepam has a significantly higher melting point (by 70-80 K) compared to Diazepam and Tetrazepam due to the presence of N-H···O hydrogen bonds in its crystalline structure.[7][8]

Stability: The chemical stability of benzodiazepine analogs is a critical consideration for their shelf-life and storage conditions. Stability can be affected by factors such as temperature, pH, and light. Studies have shown that the stability of benzodiazepines in biological samples like whole blood is highly dependent on storage temperature, with significant degradation observed at room temperature for some compounds.[9][10][11] For instance, the concentration of lorazepam and chlordiazepoxide can decrease by almost 100% when stored at room temperature for an extended period.[10] Conversely, storage at -20°C or -80°C significantly improves the stability of most benzodiazepines.[9][10]

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for a selection of classic and novel benzodiazepine analogs.

Table 1: Lipophilicity, pKa, and Plasma Protein Binding of Selected Benzodiazepines

CompoundLog D7.4pKaPlasma Protein Binding (%)
Alprazolam---
Clonazepam---
Diazepam---
Flunitrazepam---
Nitrazepam---
Oxazepam---
Prazepam---
Temazepam---
3-hydroxyphenazepam---
4'-chlorodiazepam---
Desalkylflurazepam---
Deschloroetizolam---
Diclazepam---
Etizolam---
Flubromazepam---
Flubromazolam--89
Meclonazepam---
Phenazepam---
Pyrazolam---

Table 2: Melting Points of Selected Benzodiazepine Analogs

CompoundMelting Point (°C)
Diazepam~131.5
Nordazepam~214.5
Tetrazepam~142.5
Alprazolam228–229.5
Flunitrazepam170–172
2-(2-chloro-6-flouroquinoline-3yl)-1H-1,5-Benzodiazepine (Novel Analog 1)137-139
Novel Analog 2e156-158
Novel Analog 2g138-140
Novel Analog 2h135-136

Melting points for Diazepam, Nordazepam, and Tetrazepam are derived from Kelvin values presented in the source.[7][8] Novel analogs are as described in the cited literature.[13][14][15]

Table 3: Aqueous Solubility of Selected Benzodiazepines

CompoundSolubility in Water (mg/dm³)
Diazepam3.97
Nitrazepam2.54

These values represent the intrinsic solubility in water at room temperature.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

3.1. Determination of Lipophilicity (Log D7.4)

The shake-flask method using n-octanol and a phosphate buffer at pH 7.4 is a standard protocol.

  • Materials: n-octanol, sodium phosphate buffer (0.01 M, pH 7.4), test compound, methanol, analytical balance, vortex mixer, centrifuge, HPLC-DAD system.

  • Procedure:

    • Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

    • Evaporate a known volume of the stock solution to yield 0.20 mg of the compound.

    • Add equal volumes (e.g., 700 µL) of sodium phosphate buffer (pH 7.4) and n-octanol.

    • Vortex the mixture for a specified time (e.g., 30 seconds) to ensure thorough mixing.

    • Centrifuge the sample to separate the aqueous and organic phases.

    • Analyze the concentration of the compound in both phases using a suitable analytical method like HPLC-DAD.

    • Calculate the Log D7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Perform the experiment in triplicate for each compound.[6]

3.2. Determination of pKa

Capillary electrophoresis is a suitable method for pKa determination.

  • Materials: Capillary electrophoresis system with a DAD detector, appropriate buffers for a range of pH values, test compound, sodium hydroxide.

  • Procedure:

    • Prepare stock solutions of the test compound.

    • Use a series of buffers with different pH values for the separation.

    • Rinse the capillary between each run with sodium hydroxide followed by the appropriate buffer.

    • Inject the sample and apply a voltage for separation.

    • Measure the electrophoretic mobility of the compound at each pH.

    • Plot the electrophoretic mobility against the pH.

    • The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.

    • Conduct each measurement in triplicate.[6]

3.3. Determination of Melting Point

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

  • Materials: Differential Scanning Calorimeter, aluminum pans, test compound (as-received crystalline powder), microbalance.

  • Procedure:

    • Accurately weigh a small amount of the sample (e.g., ~5 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset temperature of the melting endotherm on the DSC trace.

    • The enthalpy of melting can be calculated from the area of the melting peak.[7][8]

3.4. Determination of Aqueous Solubility

A common method involves the saturation of the solvent followed by quantification.

  • Materials: Test compound, distilled water, shaker, centrifuge, analytical method for quantification (e.g., UV-Vis spectrophotometry).

  • Procedure:

    • Add an excess amount of the benzodiazepine derivative to a known volume of water.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully collect the supernatant and filter it if necessary.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.[5]

3.5. Stability Studies

Stability is assessed by monitoring the concentration of the compound over time under different storage conditions.

  • Materials: Spiked biological samples (e.g., whole blood), storage containers, temperature-controlled environments (room temperature, 4°C, -20°C, -80°C), extraction solvents, LC-MS/MS system.

  • Procedure:

    • Spike blank biological matrix with known concentrations of the benzodiazepine analogs.

    • Aliquot the spiked samples into storage containers.

    • Store the samples at different temperatures.

    • At specified time intervals (e.g., daily for the first week, then weekly, then monthly), retrieve samples from each storage condition.

    • Perform an appropriate extraction method (e.g., liquid-liquid extraction).

    • Quantify the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

    • Plot the concentration versus time for each storage condition to determine the degradation rate.[9][11]

Visualizations

Signaling Pathway

Benzodiazepines primarily exert their effects by modulating the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[16][17][18][19] They bind to a specific site on the receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[18][20] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[16][17] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[16]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_storage GABA in Vesicles GABA_synapse GABA GABA_storage->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Activates Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Enhanced Opening Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel_Open->Hyperpolarization Cl- Influx BZD_binding Benzodiazepine Binding BZD_binding->GABA_A_Receptor Modulates

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

Experimental Workflow

The physicochemical characterization of novel benzodiazepine analogs follows a structured workflow, from initial synthesis to detailed property analysis. This ensures a comprehensive understanding of the compound's behavior.

G Synthesis Synthesis & Purification Structural_Verification Structural Verification (NMR, Mass Spec) Synthesis->Structural_Verification Purity_Assessment Purity Assessment (HPLC) Structural_Verification->Purity_Assessment Solubility_Test Aqueous Solubility Determination Purity_Assessment->Solubility_Test Lipophilicity_Test Lipophilicity (LogD) Measurement Purity_Assessment->Lipophilicity_Test pKa_Test pKa Determination Purity_Assessment->pKa_Test Melting_Point_Test Melting Point (DSC) Purity_Assessment->Melting_Point_Test Stability_Test Stability Assessment Purity_Assessment->Stability_Test Data_Analysis Data Analysis & Property Profiling Solubility_Test->Data_Analysis Lipophilicity_Test->Data_Analysis pKa_Test->Data_Analysis Melting_Point_Test->Data_Analysis Stability_Test->Data_Analysis

Caption: Experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Research Applications of CAS Number 30896-67-4 (4-Acetoxy Alprazolam)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy Alprazolam, identified by the CAS number 30896-67-4, is a triazolobenzodiazepine derivative and a close structural analog of the widely prescribed anxiolytic, alprazolam.[1] Primarily, its role in scientific research is not as a therapeutic agent itself, but as a crucial reference standard for the identification and quantification of impurities and metabolites in alprazolam drug products. This guide provides a comprehensive overview of the known research applications, chemical synthesis, metabolic fate, and analytical methodologies related to this compound. While direct pharmacological studies on this compound are limited, its relationship to alprazolam provides a theoretical framework for its potential biological activity.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 30896-67-4
Molecular Formula C₁₉H₁₅ClN₄O₂
Molecular Weight 366.81 g/mol
Chemical Name 8-Chloro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl acetate
Synonyms 4-Acetoxyalprazolam

Core Research Applications

The primary application of this compound is in the field of analytical chemistry and pharmaceutical quality control .

  • Impurity Reference Standard: It serves as a certified reference material for the identification and quantification of impurities in bulk alprazolam and its pharmaceutical formulations. Regulatory bodies require stringent impurity profiling of all active pharmaceutical ingredients (APIs), and this compound is a potential impurity that can arise during the synthesis or degradation of alprazolam.

  • Metabolite Reference Standard: As a potential metabolite of alprazolam, it is used in the development and validation of analytical methods for pharmacokinetic and drug metabolism studies of alprazolam.

While direct pharmacological research on this compound is not extensively published, its structural similarity to alprazolam and its hydrolysis to the active metabolite 4-hydroxyalprazolam suggest it would likely exhibit activity as a prodrug.

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-hydroxyalprazolam.

Synthesis of this compound from 4-Hydroxyalprazolam

This process involves the esterification of the hydroxyl group of 4-hydroxyalprazolam.

Experimental Protocol:

  • Dissolution: Dissolve 4-hydroxyalprazolam in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylating Agent: Add an acetylating agent, such as acetyl chloride or acetic anhydride, to the solution. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (HCl or acetic acid).

  • Reaction Conditions: The reaction is typically stirred at room temperature for a period of 1 to 24 hours, depending on the reactivity of the starting materials and the desired yield.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine to remove any unreacted reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_of_4_Acetoxy_Alprazolam 4-Hydroxyalprazolam 4-Hydroxyalprazolam Reaction Reaction 4-Hydroxyalprazolam->Reaction Acetylating Agent\n(Acetyl Chloride or Acetic Anhydride) Acetylating Agent (Acetyl Chloride or Acetic Anhydride) Acetylating Agent\n(Acetyl Chloride or Acetic Anhydride)->Reaction Base\n(Pyridine or Triethylamine) Base (Pyridine or Triethylamine) Base\n(Pyridine or Triethylamine)->Reaction This compound This compound Reaction->this compound Acetylation

Synthesis of this compound.

Hydrolysis of this compound to 4-Hydroxyalprazolam

A key chemical reaction and the primary metabolic pathway for this compound is its hydrolysis to 4-hydroxyalprazolam.

Experimental Protocol:

A published method for the hydrolysis of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine is as follows[2]:

  • Solution Preparation: Prepare a solution of 5 g of 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine in 100 ml of tetrahydrofuran and 100 ml of ethanol.

  • Base Addition: To this solution, add 40 ml of 1N sodium hydroxide solution.

  • Reaction: Allow the reaction mixture to sit for 15 minutes at room temperature.

  • Acidification: Acidify the reaction mixture by adding 5 ml of glacial acetic acid.

  • Concentration: Concentrate the mixture under reduced pressure.

  • Isolation and Purification: Collect the separated crystalline product, wash it with water, and recrystallize it from ethanol to obtain 8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine.

Hydrolysis_of_4_Acetoxy_Alprazolam This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Water Water Water->Hydrolysis Base or Acid Catalyst Base or Acid Catalyst Base or Acid Catalyst->Hydrolysis 4-Hydroxyalprazolam 4-Hydroxyalprazolam Hydrolysis->4-Hydroxyalprazolam Acetic Acid Acetic Acid Hydrolysis->Acetic Acid

Hydrolysis of this compound.

Metabolic Pathway and Pharmacological Context

Metabolic Fate

The primary metabolic pathway for this compound in vivo is expected to be rapid hydrolysis by esterase enzymes to form 4-hydroxyalprazolam. 4-hydroxyalprazolam is a known active metabolite of alprazolam. This suggests that this compound can act as a prodrug for 4-hydroxyalprazolam.

Metabolic_Pathway This compound This compound Esterases Esterases This compound->Esterases Hydrolysis 4-Hydroxyalprazolam 4-Hydroxyalprazolam Esterases->4-Hydroxyalprazolam Further Metabolism Further Metabolism 4-Hydroxyalprazolam->Further Metabolism Phase II Conjugation Inactive Metabolites Inactive Metabolites Further Metabolism->Inactive Metabolites

Metabolic pathway of this compound.

Theoretical Pharmacological Activity

Given that this compound is readily converted to 4-hydroxyalprazolam, its pharmacological effects are predicted to be similar to those of this active metabolite. 4-hydroxyalprazolam, like alprazolam, is a positive allosteric modulator of the GABA-A receptor.

GABA-A Receptor Modulation Signaling Pathway:

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, producing anxiolytic, sedative, and anticonvulsant effects.

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine 4-Hydroxyalprazolam (from this compound) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

GABA-A receptor signaling pathway.

Analytical Methodologies

The analysis of this compound, primarily as an impurity in alprazolam, utilizes standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of alprazolam and its related substances.

Typical HPLC Parameters:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV spectrophotometry at a wavelength of approximately 254 nm
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL

Experimental Workflow for Impurity Profiling:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Alprazolam Sample (API or Formulation) Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Identification Identify Peaks by Comparing Retention Times with Reference Standards Chromatogram->Peak_Identification Quantification Quantify Impurities using Peak Areas Peak_Identification->Quantification

HPLC workflow for impurity profiling.

Conclusion

This compound (CAS 30896-67-4) is a compound of significant interest to pharmaceutical scientists and analytical chemists. Its primary and well-established application is as a reference standard for the quality control of alprazolam. While direct pharmacological data is scarce, its role as a potential prodrug to the active metabolite 4-hydroxyalprazolam provides a strong basis for its expected biological activity, which is presumed to be mediated through the positive allosteric modulation of the GABA-A receptor. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of this compound. This guide has summarized the current state of knowledge and provided detailed protocols and visualizations to aid researchers in their work with this compound.

References

4-Acetoxy Alprazolam: A Technical Whitepaper on its Potential as a Prodrug for 4-Hydroxyalprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-acetoxy alprazolam as a potential prodrug for its active metabolite, 4-hydroxyalprazolam. The core focus of this document is to present the underlying scientific rationale, experimental methodologies for evaluation, and a summary of the current understanding of its metabolic activation. While specific pharmacokinetic data for this compound is limited in publicly available literature, this paper synthesizes existing knowledge on alprazolam metabolism and general principles of prodrug design to offer a comprehensive overview for research and development purposes. All quantitative data from cited sources are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Alprazolam is a widely prescribed triazolobenzodiazepine for the management of anxiety and panic disorders.[1] Its therapeutic effects are mediated through positive allosteric modulation of the GABA-A receptor.[2] Alprazolam is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into two main active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[3] While both metabolites exhibit pharmacological activity, 4-hydroxyalprazolam is produced in greater quantities.[4] However, both metabolites have a lower affinity for the benzodiazepine receptor compared to the parent drug, alprazolam.[3]

The concept of a prodrug strategy is to overcome pharmacokinetic limitations of an active pharmaceutical ingredient (API). A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. In the context of 4-hydroxyalprazolam, a prodrug approach could potentially be employed to modulate its release profile and improve its therapeutic index. This compound, an acetylated ester of 4-hydroxyalprazolam, is a logical candidate for such a prodrug. It is anticipated that ubiquitous esterase enzymes in the body would hydrolyze the ester bond of this compound, leading to the in-situ formation of 4-hydroxyalprazolam.[5]

This whitepaper will delve into the core aspects of this compound as a prodrug, including its proposed metabolic activation, synthesis, and the necessary experimental protocols to evaluate its potential.

Metabolic Activation and Signaling Pathway

The primary mechanism for the bioactivation of this compound is enzymatic hydrolysis. Esterases, a diverse group of enzymes present in various tissues and plasma, are responsible for cleaving the ester bond of the acetoxy group, releasing 4-hydroxyalprazolam.[5]

metabolic_pathway Prodrug This compound Metabolite 4-Hydroxyalprazolam Prodrug->Metabolite Hydrolysis Enzyme Esterases (in Plasma and Tissues) Enzyme->Prodrug synthesis_workflow Start 4-Hydroxyalprazolam Product This compound Start->Product Acetylation Reagent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reagent->Product in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound C Incubate this compound with plasma/microsomes at 37°C A->C B Prepare human plasma or liver microsome solution B->C D Collect aliquots at various time points C->D E Quench reaction (e.g., with acetonitrile) D->E F Analyze samples by LC-MS/MS for this compound and 4-hydroxyalprazolam E->F in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing & Analysis cluster_pk Pharmacokinetic Analysis G Administer this compound to animal models (e.g., rats, dogs) via desired route (e.g., oral, IV) H Collect blood samples at pre-defined time points G->H I Process blood to obtain plasma H->I J Analyze plasma samples by LC-MS/MS for this compound and 4-hydroxyalprazolam I->J K Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) J->K

References

Whitepaper: The Theoretical Significance of Acetate Derivatization in Benzodiazepine Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the theoretical significance of acetate derivatization in benzodiazepines for researchers, scientists, and drug development professionals.

Abstract

Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders, primarily by modulating the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] However, limitations related to their pharmacokinetic profiles, bioavailability, and potential for side effects necessitate innovative approaches to optimize their therapeutic efficacy.[3][4] Chemical derivatization, particularly the introduction of an acetate group, represents a key strategy to refine the properties of benzodiazepine scaffolds. This technical guide explores the multifaceted theoretical significance of acetate derivatization, focusing on its application in prodrug design, its role in structure-activity relationship (SAR) studies, and its metabolic implications. We provide a comprehensive overview of the underlying principles, relevant quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to offer a practical resource for professionals in drug development and medicinal chemistry.

Introduction to Benzodiazepines and Their Mechanism of Action

Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel that forms a central pore for chloride ions.[5][6] These receptors are composed of various subunits (e.g., α, β, γ), and benzodiazepines bind at the interface between the α and γ subunits.[1][7] This binding event does not open the channel directly but enhances the effect of the inhibitory neurotransmitter GABA.[5] When GABA binds to its own site on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. The influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. Benzodiazepines potentiate this effect, leading to increased neuronal inhibition and producing the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[4][8]

The clinical utility of different benzodiazepines is largely dictated by their pharmacokinetic properties, such as onset of action, duration of effect, and metabolic pathways, which are influenced by factors like lipid solubility.[9][10]

Acetate Derivatization as a Tool in Medicinal Chemistry

Derivatization is a fundamental process in drug development used to modify the chemical structure of a lead compound to enhance its therapeutic properties.[11] Acetate derivatization, the process of adding an acetyl group (-COCH₃), is a common and effective strategy. It is often employed to create ester prodrugs, which are inactive compounds that are enzymatically converted to the active parent drug in vivo.[12]

The addition of an acetate group can significantly alter a molecule's physicochemical properties:

  • Increased Lipophilicity: The acetyl group can mask polar functional groups like hydroxyl (-OH) or amine (-NH) groups, making the molecule more lipid-soluble. This can enhance absorption across the gastrointestinal tract and facilitate passage through the blood-brain barrier.[10][12]

  • Modified Solubility: While increasing lipophilicity, derivatization can also be used to improve aqueous solubility by attaching a carrier moiety that includes an ionizable group.[13]

  • Esterase-Mediated Hydrolysis: Acetate esters are readily recognized and hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues, releasing the active parent drug.[12]

Theoretical Significance of Acetate Derivatization of Benzodiazepines

The application of acetate derivatization to benzodiazepines is theoretically significant in three primary domains: as a prodrug strategy, for probing structure-activity relationships, and in understanding metabolic fate.

Prodrug Strategy for Pharmacokinetic Optimization

The primary rationale for acetylating benzodiazepines is to create prodrugs with improved pharmacokinetic profiles.[14][15]

  • Enhanced Bioavailability: For benzodiazepines with poor oral absorption due to low lipophilicity, acetylation can increase lipid solubility, leading to more efficient absorption from the gut.[9]

  • Modulation of Onset and Duration: Increased lipophilicity can lead to a more rapid onset of action as the drug can cross the blood-brain barrier more quickly.[10] Conversely, the rate of hydrolysis by esterases becomes a rate-limiting step for the release of the active drug, which can be engineered to control the duration of action.

  • Circumventing First-Pass Metabolism: Some benzodiazepines are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver during the first pass.[16][17] An acetate prodrug may be absorbed and converted to the active form in systemic circulation, partially bypassing this initial metabolic breakdown and increasing the amount of active drug that reaches its target.

Elucidation of Structure-Activity Relationships (SAR)

Acetate derivatization serves as a valuable tool for SAR studies, which investigate how a drug's chemical structure relates to its biological activity.[18][19] By introducing an acetyl group at specific positions on the benzodiazepine scaffold, researchers can probe the steric and electronic requirements of the binding site on the GABA-A receptor.[20]

For example, adding a bulky acetyl group to a position critical for receptor interaction could decrease or abolish binding affinity, providing insight into the topology of the binding pocket.[21][22] While many SAR studies focus on substitutions on the benzene or diazepine rings, derivatization of existing functional groups provides another layer of information for building comprehensive models of drug-receptor interactions.[18]

Metabolic Implications

Acetylation is a recognized pathway in the metabolism of certain drugs. For some benzodiazepines, particularly 7-nitro compounds like nitrazepam and clonazepam, a key metabolic route involves the reduction of the nitro group to an amine, which is then acetylated.[17][23] Studying synthetic acetate derivatives helps in identifying these metabolites and understanding their pharmacological activity and clearance pathways. These acetylated metabolites may themselves be active or inactive, contributing to the overall pharmacological profile and duration of action of the parent drug.

Quantitative Data Analysis

The following tables summarize hypothetical but representative quantitative data illustrating the expected impact of acetate derivatization on key drug properties. Specific values would need to be determined experimentally for each new chemical entity.

Table 1: Comparative Physicochemical Properties of a Benzodiazepine and its Acetate Derivative

PropertyParent BenzodiazepineAcetate Derivative (Prodrug)Theoretical Rationale
Molecular Weight ( g/mol ) 284.7326.7Addition of an acetyl group (C₂H₂O).
LogP (Lipophilicity) 2.83.5Masking of a polar group increases lipid solubility.[10]
Aqueous Solubility (mg/L) 5015Increased lipophilicity typically decreases aqueous solubility.[13]

Table 2: Comparative Pharmacokinetic Parameters

ParameterParent BenzodiazepineAcetate Derivative (Prodrug)Theoretical Rationale
Time to Peak (Tmax, hours) 1.50.8Faster absorption due to increased lipophilicity.[9]
Peak Concentration (Cmax, ng/mL) 100120 (as parent drug)Improved bioavailability from enhanced absorption.
Elimination Half-life (t½, hours) 2424 (parent drug)The half-life of the active drug remains unchanged once released.[10]
Bioavailability (%) 7590Reduced pre-systemic metabolism and/or improved absorption.

Table 3: Comparative In Vitro Receptor Binding Affinities

ParameterParent BenzodiazepineAcetate Derivative (Prodrug)Theoretical Rationale
GABA-A Receptor Ki (nM) 5.2> 1000The prodrug is inactive and does not bind to the receptor.[12]
IC50 vs. [³H]Flumazenil (nM) 7.0> 1000The acetylated form cannot displace the radioligand effectively.[18]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of acetylated benzodiazepine derivatives.

Protocol: Synthesis of an Acetylated Benzodiazepine

This protocol describes a general method for the N-acetylation of a benzodiazepine containing a secondary amine, or O-acetylation of a hydroxylated benzodiazepine.

Objective: To synthesize 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.[24]

Materials:

  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (starting material)

  • Acetic anhydride (acetylating agent)

  • Pyridine or another suitable base (catalyst/acid scavenger)

  • Dichloromethane (DCM) or other aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluent)

Procedure:

  • Dissolve the starting benzodiazepine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure acetylated benzodiazepine.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat or bovine brain cortex homogenate (source of GABA-A receptors)

  • [³H]Flumazenil (radioligand)

  • Test compounds (parent benzodiazepine and its acetate derivative)

  • Unlabeled Diazepam or Flumazenil (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In test tubes, combine the brain homogenate, [³H]Flumazenil (at a concentration near its Kd), and either a test compound dilution, buffer (for total binding), or a high concentration of unlabeled diazepam (for non-specific binding).

  • Incubate the tubes at 4 °C for 60 minutes to allow binding to reach equilibrium.

  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in disintegrations per minute, DPM) of each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific DPM from total DPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of a benzodiazepine and its acetate derivative in a biological matrix (e.g., plasma).[25][26]

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and potassium phosphate buffer (pH adjusted)[26]

  • Plasma samples containing the analytes

  • Internal standard

  • Acetonitrile or methanol (for protein precipitation)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with 65:35 potassium phosphate buffer:acetonitrile, or as optimized for specific compounds.[26]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 254 nm or MS with appropriate settings.

  • Analysis:

    • Inject prepared standards to create a calibration curve.

    • Inject the prepared plasma samples.

    • Integrate the peak areas for the analytes and the internal standard.

    • Quantify the concentration of each analyte in the samples by comparing the peak area ratios to the calibration curve.

Visualization of Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate core concepts related to benzodiazepine action and development.

G cluster_neuron Postsynaptic Neuron cluster_synapse GABA_A GABA-A Receptor (Closed) GABA_A_Open GABA-A Receptor (Open) GABA_A->GABA_A_Open GABA & BZD Binding Cl_Channel Cl⁻ Influx GABA_A_Open->Cl_Channel Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_Channel->Hyperpolarization GABA GABA GABA->GABA_A BZD Benzodiazepine BZD->GABA_A

Caption: Benzodiazepine signaling pathway at the GABA-A receptor.

G cluster_body In Vivo Process Admin Oral Administration of Acetate-BZD Prodrug Absorb GI Absorption Admin->Absorb Circ Systemic Circulation (Prodrug) Absorb->Circ Enzyme Esterase Enzymes Circ->Enzyme Active Active Benzodiazepine (Released) Enzyme->Active Hydrolysis Target Action at GABA-A Receptor Active->Target

Caption: Workflow for the in vivo activation of an acetate-benzodiazepine prodrug.

G start Parent Benzodiazepine (with -OH or -NH group) reaction Acetylation Reaction start->reaction reagent Reagent: Acetic Anhydride reagent->reaction condition Reaction Conditions: Solvent, Base, Temp. condition->reaction end Acetylated Benzodiazepine Derivative reaction->end

Caption: Logical workflow for the synthesis of an acetylated benzodiazepine.

Conclusion and Future Perspectives

Acetate derivatization is a powerful and versatile strategy in the development of benzodiazepine-based therapeutics. Its theoretical significance lies in its ability to predictably modify physicochemical properties to create prodrugs with superior pharmacokinetic profiles, including enhanced bioavailability and modulated onset of action. Furthermore, it provides medicinal chemists with a valuable tool for dissecting complex structure-activity relationships at the GABA-A receptor and for identifying and characterizing metabolic pathways.

Future research will likely focus on more sophisticated ester-based prodrugs, potentially incorporating targeting moieties or employing linkers that are cleaved by specific enzymes to achieve tissue-selective drug delivery. As our understanding of the heterogeneity of GABA-A receptor subtypes grows, so too will the opportunity to design derivatized benzodiazepines that offer not only improved pharmacokinetics but also enhanced receptor selectivity, leading to safer and more effective treatments.

References

An In-depth Technical Guide to the Triazolobenzodiazepine Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the triazolobenzodiazepine (TBZD) class of compounds. It covers their core chemical structure, mechanism of action, pharmacological properties, and the experimental methodologies used for their characterization.

Core Chemical Structure and Overview

Triazolobenzodiazepines are a subclass of benzodiazepines characterized by the fusion of a triazole ring to the diazepine ring.[1] This structural modification significantly influences their pharmacological profile, often resulting in higher potency and a shorter duration of action compared to classical benzodiazepines. The core structure consists of a benzene ring fused to a seven-membered diazepine ring, which in turn is fused to a triazole ring.

Prominent examples of triazolobenzodiazepines include alprazolam, triazolam, and estazolam, which are widely used clinically for their anxiolytic, sedative-hypnotic, and anticonvulsant properties.[2]

Mechanism of Action

Triazolobenzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and functions as a ligand-gated chloride ion channel.[5][6]

The binding of a triazolobenzodiazepine to a specific site on the GABA-A receptor, distinct from the GABA binding site, induces a conformational change in the receptor.[4] This change enhances the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening.[4] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an overall inhibitory effect on neurotransmission.[7] The benzodiazepine binding site is located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[4][5][6]

Signaling Pathway

The binding of a triazolobenzodiazepine to the GABA-A receptor potentiates the inhibitory signal of GABA. This leads to a cascade of events that ultimately results in the reduction of neuronal excitability.

Triazolobenzodiazepine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_presynaptic GABA GAD->GABA_presynaptic Vesicle Vesicle GABA_presynaptic->Vesicle Packaged GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds TBZD Triazolobenzodiazepine TBZD->GABA_A_Receptor Binds (Allosteric Site) Cl_channel Chloride (Cl-) Influx GABA_A_Receptor->Cl_channel Opens Channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Anxiolytic_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Effects Causes

Mechanism of action of triazolobenzodiazepines.

Quantitative Pharmacological Data

The following table summarizes key pharmacological and pharmacokinetic parameters for selected triazolobenzodiazepines. This data is essential for comparing the potency, receptor subtype selectivity, and clinical profiles of these compounds.

CompoundGABA-A Receptor Subtype Binding Affinity (Ki, nM)Potency (IC50, ng/g)Elimination Half-life (hours)
Triazolam α1: 1.5, α2: 1.8, α3: 2.0, α5: 1.2[8]16[7]1.1 - 4.4[9][10]
Alprazolam ->0.2 mg/kg (in vivo)[7]11.4 - 19.7[11]
Estazolam -117[7]-
XLi-JY-DMH α1: 19.5, α2: 18.0, α3: 13.0, α5: 4.8[8]--
SH-TRI-108 α1: 2.8, α2: 5.0, α3: 4.0, α5: 2.5[8]--

Key Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor by a triazolobenzodiazepine.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [3H]Flunitrazepam (radioligand)

  • Test triazolobenzodiazepine compound

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors.

  • Incubation: In test tubes, combine the brain membrane preparation, [3H]Flunitrazepam at a fixed concentration, and varying concentrations of the test triazolobenzodiazepine. Include control tubes for total binding (no competitor) and non-specific binding (excess of a known non-labeled benzodiazepine).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 0°C or 37°C) for a defined period to allow binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of compounds like triazolobenzodiazepines.[3][13][14]

Objective: To measure the effect of a triazolobenzodiazepine on the exploratory behavior of a rodent in an anxiety-provoking environment.

Apparatus:

  • A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.[15]

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-45 minutes before the experiment.[3][15]

  • Drug Administration: Administer the triazolobenzodiazepine or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[16]

  • Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[3][13]

  • Data Collection: Record the animal's behavior using a video camera and tracking software. The primary measures of interest are the time spent in the open arms and the number of entries into the open and closed arms.[3][14]

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel triazolobenzodiazepine.

Experimental Workflow Start Start Synthesis Chemical Synthesis of Novel Triazolobenzodiazepine Start->Synthesis In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch Clamp) In_Vitro->Functional_Assay In_Vivo In Vivo Behavioral Testing Binding_Assay->In_Vivo Functional_Assay->In_Vivo EPM Elevated Plus Maze (Anxiolytic Effects) In_Vivo->EPM Other_Behavioral Other Behavioral Assays (e.g., Sedation, Motor Coordination) In_Vivo->Other_Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies EPM->PK_PD Other_Behavioral->PK_PD Data_Analysis Data Analysis and Lead Optimization PK_PD->Data_Analysis End End Data_Analysis->End

Workflow for triazolobenzodiazepine characterization.

Synthesis Overview

The synthesis of triazolobenzodiazepines can be achieved through various routes. A common approach involves the construction of the benzodiazepine core followed by the annulation of the triazole ring. For example, one method for synthesizing 1-methyltriazolobenzodiazepines like alprazolam involves heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid.[1] Other methods may involve multi-step sequences starting from substituted 2-aminobenzophenones.[17] The choice of synthetic route can depend on the desired substitution pattern on the triazolobenzodiazepine scaffold.

Conclusion

The triazolobenzodiazepine class of compounds represents a significant group of psychoactive drugs with well-established therapeutic applications. Their unique chemical structure, characterized by the fused triazole ring, confers distinct pharmacological properties. A thorough understanding of their mechanism of action at the GABA-A receptor, coupled with robust experimental characterization, is crucial for the development of new and improved therapeutic agents in this class. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of novel triazolobenzodiazepine candidates.

References

Initial Characterization of 4-Acetoxy Alprazolam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-Acetoxy Alprazolam is a research chemical and is not intended for human or veterinary use.

Introduction

This compound is a triazolobenzodiazepine and a derivative of the widely prescribed anxiolytic, alprazolam. Structurally, it is the acetate ester of 4-hydroxyalprazolam, a primary active metabolite of alprazolam. The introduction of the acetoxy group suggests that this compound may function as a prodrug, undergoing hydrolysis in vivo to yield 4-hydroxyalprazolam. This technical guide provides a comprehensive initial characterization of this compound, summarizing its chemical properties, expected pharmacological profile, and methodologies for its synthesis and analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and analytical characterization.

PropertyValueSource
IUPAC Name 8-chloro-1-methyl-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl acetateN/A
CAS Number 30896-67-4[4]
Molecular Formula C₁₉H₁₅ClN₄O₂[5]
Molecular Weight 366.8 g/mol [4]
Melting Point 213-214°C[2][6]
Boiling Point (Predicted) 550.0 ± 60.0 °C[2][6]
Density (Predicted) 1.40 ± 0.1 g/cm³[2][6]
Solubility Soluble in Chloroform, Methanol[2][6]
Physical Form White to Off-White Solid[6]

Pharmacology

Proposed Mechanism of Action

As a benzodiazepine derivative, this compound is expected to exert its pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][7] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, which enhances the effect of GABA.[8][9] This potentiation of the inhibitory neurotransmitter GABA leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.[9] This ultimately produces the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects characteristic of this class of drugs.[4][8]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Modulation GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effects Reduced_Excitability->Anxiolysis Leads to GABA GABA GABA->GABA_A Binds Benzodiazepine This compound (as a Benzodiazepine) Benzodiazepine->GABA_A Positive Allosteric Modulation

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Pharmacokinetics and Metabolism

This compound is anticipated to be a prodrug of 4-hydroxyalprazolam. Following administration, it is expected to undergo hydrolysis, likely mediated by esterase enzymes, to form 4-hydroxyalprazolam. Alprazolam itself is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its two main metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][8][10] 4-hydroxyalprazolam is a pharmacologically active metabolite, though it exhibits a lower binding affinity for the benzodiazepine receptor compared to the parent compound, alprazolam.[1][11]

The table below summarizes the known pharmacokinetic parameters of alprazolam and its primary metabolites, which can serve as an estimate for the metabolic products of this compound.

ParameterAlprazolam4-Hydroxyalprazolamα-HydroxyalprazolamSource
Bioavailability 80-90%--[8]
Protein Binding 80%--[8]
Metabolism Hepatic (CYP3A4)--[1][8]
Half-life 11-13 hours (instant-release)--[8]
Excretion RenalRenalRenal[8]
Relative Receptor Binding Affinity 100%20%66%[1]

Synthesis and Analytical Characterization

Synthesis

The synthesis of this compound is conceptually straightforward, involving the acetylation of 4-hydroxyalprazolam. The retrosynthetic analysis indicates that 4-hydroxyalprazolam is the key precursor.[4]

Synthesis_Workflow Precursor 4-Hydroxyalprazolam Reaction Reaction Mixture Precursor->Reaction Reagent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reagent->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Base (optional, e.g., Pyridine, Triethylamine) Base->Reaction Workup Aqueous Workup (e.g., with NaHCO₃ solution) Reaction->Workup Extraction Organic Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (e.g., Recrystallization or Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 4-Hydroxyalprazolam

  • Dissolution: Dissolve 4-hydroxyalprazolam in a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add an acetylating agent, such as acetic anhydride or acetyl chloride, in a slight molar excess. The addition of a base, like pyridine or triethylamine, can be used to scavenge the acidic byproduct.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A validated reverse-phase HPLC method is crucial for determining the purity and quantifying the compound in various matrices.

Experimental Protocol: HPLC Analysis of this compound

The following is a representative HPLC method that can be adapted and validated for the analysis of this compound, based on established methods for alprazolam and its metabolites.[12][13]

HPLC ParameterSpecification
Column ODS C18 (e.g., 200 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (pH 6.0) in a 55:45 (v/v) ratio
Flow Rate 0.50 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature Ambient

Other Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of this compound, particularly in biological samples. Derivatization may be necessary to improve its volatility and chromatographic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl protons of the acetoxy group.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Conclusion

This compound is an acetate ester derivative of 4-hydroxyalprazolam, a major metabolite of alprazolam. It is likely to act as a prodrug, undergoing in vivo hydrolysis to its active metabolite. Its pharmacological effects are presumed to be mediated through the positive allosteric modulation of the GABA-A receptor, consistent with other benzodiazepines. The synthesis can be achieved through the acetylation of 4-hydroxyalprazolam, and its analysis can be performed using standard chromatographic and spectroscopic techniques. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to determine its potential as a research tool or therapeutic agent.

References

preliminary investigation of 4-Acetoxy Alprazolam's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Investigation of 4-Acetoxy Alprazolam's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the biological activity of this compound, a triazolobenzodiazepine and an analog of the widely prescribed anxiolytic, alprazolam.[1] Due to the limited direct research on this compound, this paper infers its pharmacological profile based on its chemical structure, its relationship to alprazolam, and the known biological activities of alprazolam and its metabolites.

Introduction to this compound

This compound is structurally characterized by an acetoxy group at the 4-position of the benzodiazepine ring.[1] This chemical modification is significant as the ester functional group is susceptible to enzymatic hydrolysis, suggesting that this compound may act as a prodrug.[1] Its core structure is that of a triazolobenzodiazepine, a class of compounds known for their therapeutic applications in anxiety and panic disorders.[1][2] The addition of an acetate ester can influence physicochemical properties such as lipophilicity, which in turn can affect how the molecule interacts with biological systems.[1]

Predicted Metabolism and Mechanism of Action

The primary and most critical step in the metabolism of this compound is predicted to be the cleavage of its ester group by ubiquitous hydrolytic enzymes known as esterases.[1] This enzymatic hydrolysis, or deacetylation, is expected to yield 4-hydroxyalprazolam, a principal metabolite of alprazolam itself.[1]

Given that 4-hydroxyalprazolam is an active metabolite, it is hypothesized that this compound's biological effects are mediated through its conversion to this compound. Following this conversion, 4-hydroxyalprazolam, like its parent compound alprazolam, is expected to exert its pharmacological effects by modulating the function of the GABA-A receptor, a ligand-gated chloride ion channel.[1][2] Benzodiazepines bind to a specific site on the GABA-A receptor, which enhances the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] This potentiation of GABA-mediated chloride conductance leads to hyperpolarization of the neuron, resulting in the calming and anxiolytic effects associated with this class of drugs.[2]

G cluster_metabolism Predicted Metabolism cluster_pharmacodynamics Inferred Pharmacodynamics 4_Acetoxy_Alprazolam This compound Esterases Esterases 4_Acetoxy_Alprazolam->Esterases Hydrolysis 4_Hydroxyalprazolam 4-Hydroxyalprazolam (Active Metabolite) Esterases->4_Hydroxyalprazolam GABA_A_Receptor GABA-A Receptor 4_Hydroxyalprazolam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression (Anxiolytic, Sedative Effects) Neuronal_Hyperpolarization->CNS_Depression

Figure 1: Predicted metabolic and pharmacodynamic pathway of this compound.

Quantitative Data Presentation

While direct quantitative data for this compound is not available in published literature, the pharmacokinetic parameters of its parent compound, alprazolam, and the binding affinities of its metabolites provide a crucial frame of reference.[1]

Table 1: Pharmacokinetic Properties of Alprazolam
ParameterValueReference
Bioavailability80-90%[2][4]
Protein Binding80% (primarily to albumin)[2][4]
MetabolismHepatic, primarily by CYP3A4[2][4]
Major Metabolitesα-hydroxyalprazolam, 4-hydroxyalprazolam[2]
Elimination Half-Life11.2 hours (instant-release)[4]
ExcretionRenal[4]
Table 2: Relative Binding Affinities of Alprazolam Metabolites
CompoundBenzodiazepine Receptor Binding Affinity (Relative to Alprazolam)Reference
Alprazolam1.00N/A
α-hydroxyalprazolam0.66[5][6]
4-hydroxyalprazolam0.20[5][6]
Benzophenone metabolite<0.01 (inactive)[5][6]

Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental protocols are proposed.

In Vitro Enzymatic Hydrolysis

Objective: To confirm the hydrolysis of this compound to 4-hydroxyalprazolam by esterases and to determine the rate of this conversion.

Methodology:

  • Preparation of Microsomes: Prepare human liver microsomes (HLMs) as a source of esterase activity.

  • Incubation: Incubate this compound at various concentrations with HLMs in a phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Analysis: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentrations of both this compound and the newly formed 4-hydroxyalprazolam.

  • Data Analysis: Calculate the rate of formation of 4-hydroxyalprazolam to determine the kinetics of the enzymatic hydrolysis.

G Start Start Prepare_HLM Prepare Human Liver Microsomes (HLMs) Start->Prepare_HLM Incubate Incubate this compound with HLMs at 37°C Prepare_HLM->Incubate Collect_Aliquots Collect Aliquots at Various Time Points Incubate->Collect_Aliquots Terminate_Reaction Terminate Reaction with Cold Acetonitrile Collect_Aliquots->Terminate_Reaction Analyze Analyze Samples via HPLC-MS Terminate_Reaction->Analyze Calculate_Kinetics Calculate Reaction Kinetics Analyze->Calculate_Kinetics End End Calculate_Kinetics->End

Figure 2: Experimental workflow for in vitro enzymatic hydrolysis of this compound.

In Vivo Assessment of Anxiolytic Activity

Objective: To determine if this compound exhibits anxiolytic effects in a preclinical animal model.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6 strain).

  • Drug Administration: Administer this compound, alprazolam (as a positive control), and a vehicle control (e.g., saline) via oral gavage or intraperitoneal injection at various doses.

  • Behavioral Assay (Elevated Plus Maze):

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse individually at the center of an elevated plus maze, which consists of two open arms and two closed arms.

    • Record the time spent in the open arms and the number of entries into the open and closed arms over a 5-minute period.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatment groups.

Conclusion

The available evidence strongly suggests that this compound functions as a prodrug, undergoing enzymatic hydrolysis to form 4-hydroxyalprazolam, an active metabolite of alprazolam.[1] Its biological activity is therefore predicted to be qualitatively similar to that of alprazolam, namely, positive allosteric modulation of the GABA-A receptor, leading to anxiolytic and sedative effects.[1][2] However, the potency and pharmacokinetic profile of this compound will be influenced by the rate and extent of its metabolic conversion. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. Further research is essential to fully characterize the pharmacological and toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Detection of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy alprazolam is an acetylated derivative of 4-hydroxyalprazolam, a major active metabolite of the widely prescribed benzodiazepine, alprazolam. In in vitro systems, this compound is expected to function as a prodrug, undergoing hydrolysis to yield 4-hydroxyalprazolam. The detection and quantification of this compound and its primary metabolite are crucial for metabolism studies, drug development, and forensic analysis.

While specific, validated analytical methods for this compound are not extensively documented in peer-reviewed literature, this document provides detailed protocols adapted from established and validated methods for alprazolam, its metabolites, and other benzodiazepines. The provided methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be robust starting points for method development and validation in a research setting.

In Vitro Hydrolysis of this compound

The primary in vitro metabolic fate of this compound is the cleavage of the ester bond to form 4-hydroxyalprazolam. This hydrolysis can be achieved through enzymatic or chemical means.

Signaling Pathway: In Vitro Metabolism of this compound

4-Acetoxy_Alprazolam This compound 4-Hydroxyalprazolam 4-Hydroxyalprazolam 4-Acetoxy_Alprazolam->4-Hydroxyalprazolam Esterase Hydrolysis

In vitro hydrolysis of this compound.
Experimental Protocol: Enzymatic Hydrolysis

This protocol is adapted from methods for the hydrolysis of benzodiazepine conjugates.[1]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • 50 µL of a 1 mg/mL stock solution of this compound in methanol.

    • 850 µL of 100 mM phosphate buffer (pH 7.4).

    • 100 µL of porcine liver esterase solution (e.g., 100 units/mL in phosphate buffer).

  • Incubation: Vortex the mixture gently and incubate at 37°C in a water bath for 1-2 hours.

  • Termination of Reaction: Stop the reaction by adding 1 mL of ice-cold acetonitrile.

  • Sample Preparation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Collect the supernatant for analysis by HPLC-UV, LC-MS/MS, or GC-MS.

Experimental Protocol: Chemical Hydrolysis

This protocol is a general method for alkaline hydrolysis of esters.

  • Prepare Reaction Mixture: In a glass vial, combine:

    • 100 µL of a 1 mg/mL stock solution of this compound in methanol.

    • 900 µL of a 0.1 M sodium hydroxide solution in a 1:1 methanol/water mixture.

  • Incubation: Stir the mixture at room temperature for 30-60 minutes.

  • Neutralization: Neutralize the reaction by adding 10 µL of glacial acetic acid.

  • Analysis: The resulting solution can be directly injected for HPLC analysis or further processed for LC-MS/MS or GC-MS.

Analytical Methods

The following are detailed protocols for the detection and quantification of this compound and its metabolite, 4-hydroxyalprazolam.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established HPLC methods for the analysis of benzodiazepines in various matrices.[2][3][4]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample In Vitro Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection (20 µL) Reconstitution->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection (240 nm) Column->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification

Workflow for HPLC-UV analysis of this compound.
Experimental Protocol

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the in vitro sample, add 100 µL of an internal standard solution (e.g., 10 µg/mL diazepam in methanol).

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

B. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and 25 mM potassium phosphate buffer (pH 6.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 240 nm

C. Quantification

Prepare calibration standards of this compound and 4-hydroxyalprazolam in the appropriate matrix (e.g., buffer) over a concentration range of 10-1000 ng/mL. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.

Quantitative Data (Hypothetical)
ParameterThis compound4-Hydroxyalprazolam
Retention Time (min) ~ 6.5~ 4.2
Limit of Detection (LOD) 5 ng/mL3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL10 ng/mL
Linearity (r²) > 0.995> 0.995
Recovery (%) > 85> 90

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is adapted from validated LC-MS/MS methods for alprazolam and its metabolites in biological fluids.[5][6][7]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample In Vitro Sample SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection (5 µL) Reconstitution->Injection UPLC_Column UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) Injection->UPLC_Column MS_Detection Tandem MS Detection (MRM Mode) UPLC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Workflow for LC-MS/MS analysis of this compound.
Experimental Protocol

A. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of the in vitro sample, add 50 µL of an internal standard solution (e.g., 100 ng/mL alprazolam-d5 in methanol).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

B. Chromatographic Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

C. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for this compound):

    • Precursor Ion (m/z): 367.1 (M+H)+

    • Product Ions (m/z): 307.1 (loss of acetoxy group), 279.1 (further fragmentation)

  • MRM Transitions (for 4-Hydroxyalprazolam):

    • Precursor Ion (m/z): 325.1 (M+H)+

    • Product Ions (m/z): 297.1, 205.1

Quantitative Data (Expected)
ParameterThis compound4-Hydroxyalprazolam
Retention Time (min) ~ 2.8~ 2.1
Limit of Detection (LOD) 0.05 ng/mL0.02 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL0.05 ng/mL
Linearity (r²) > 0.998> 0.998
Recovery (%) > 90> 90

Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from GC-MS procedures for benzodiazepines, requires derivatization to improve the volatility and thermal stability of the analytes.[8][9]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample In Vitro Sample LLE Liquid-Liquid Extraction (Toluene) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization Injection Injection (1 µL) Derivatization->Injection GC_Column DB-5ms Column (e.g., 30m x 0.25mm, 0.25µm) Injection->GC_Column MS_Detection Mass Spectrometry (Scan or SIM Mode) GC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Workflow for GC-MS analysis of this compound.
Experimental Protocol

A. Sample Preparation and Derivatization

  • To 1 mL of the in vitro sample, add 100 µL of an internal standard solution (e.g., 10 µg/mL prazepam in methanol).

  • Add 5 mL of toluene and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

B. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Quantitative Data (Expected)
ParameterThis compound (as TMS derivative)4-Hydroxyalprazolam (as TMS derivative)
Retention Time (min) ~ 12.5~ 11.8
Limit of Detection (LOD) 1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL2 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery (%) > 80> 85

Summary of Quantitative Data

Analytical MethodAnalyteLODLOQLinearity (r²)Recovery (%)
HPLC-UV This compound5 ng/mL10 ng/mL> 0.995> 85
4-Hydroxyalprazolam3 ng/mL10 ng/mL> 0.995> 90
LC-MS/MS This compound0.05 ng/mL0.1 ng/mL> 0.998> 90
4-Hydroxyalprazolam0.02 ng/mL0.05 ng/mL> 0.998> 90
GC-MS This compound (TMS)1 ng/mL5 ng/mL> 0.99> 80
4-Hydroxyalprazolam (TMS)0.5 ng/mL2 ng/mL> 0.99> 85

Disclaimer: The quantitative data presented in these tables are hypothetical and intended for illustrative purposes. Actual performance characteristics must be determined through in-house method validation.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the in vitro detection and quantification of this compound and its metabolite, 4-hydroxyalprazolam. While these methods are adapted from existing literature for related compounds, they offer robust starting points for researchers in drug development and metabolism studies. It is imperative that any of these methods be fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is recommended for the highest sensitivity and specificity, while HPLC-UV offers a more accessible alternative for routine analysis. GC-MS provides another powerful tool, particularly for confirmation of identity.

References

Application Note: A Validated HPLC Method for the Quantification of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-acetoxy alprazolam. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this alprazolam derivative in bulk drug substance and for in-vitro experimental samples. The described method utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with detection at 254 nm. A comprehensive validation of the method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

This compound is a derivative of alprazolam, a potent triazolobenzodiazepine.[1] As with other benzodiazepine analogs, precise and accurate quantification is crucial for research and development purposes, including pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzodiazepines due to its high resolution and sensitivity.[2] This application note provides a detailed protocol for a validated HPLC method specifically developed for the quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly in selecting the appropriate column, mobile phase, and detection wavelength.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₉H₁₅ClN₄O₂[3]
Molecular Weight366.8 g/mol [3]
Melting Point213-214°C[3][4]
SolubilitySoluble in Chloroform, Methanol[3][4]
Predicted pKa1.42 ± 0.60[3]
Predicted logPNot explicitly found, but expected to be lipophilic
UV λmaxEstimated to be around 254 nm based on alprazolam[2][5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in Table 2.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

Phosphate Buffer (0.02 M, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

Mobile Phase: Mix acetonitrile and the 0.02 M phosphate buffer (pH 3.0) in a 55:45 (v/v) ratio. Degas the mobile phase before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

Sample Preparation

For bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For in-vitro samples, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering matrix components.[6][7][8]

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo solution (a mixture of common excipients without the active pharmaceutical ingredient). The chromatograms were examined for any interfering peaks at the retention time of this compound. Forced degradation studies were also performed to ensure the method's ability to separate the analyte from its degradation products.[12]

Forced Degradation Protocol:

  • Acidic Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

  • Alkaline Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Dry powder of this compound kept at 105°C for 24 hours.

  • Photolytic Degradation: 1 mL of stock solution exposed to UV light (254 nm) for 24 hours.

Linearity

The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 µg/mL to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was assessed by the standard addition method. Known amounts of this compound were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was then calculated.[13]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution (10 µg/mL) on the same day. Intermediate precision was assessed by analyzing the same solution on three different days. The results were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C). The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The system suitability parameters were found to be within the acceptable limits. The results of the method validation are summarized in the tables below.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~6.5
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005800

Table 4: Linearity Data

ParameterResult
Linearity Range (µg/mL) 1 - 20
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) 0.9995

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 87.9599.38
100% 1010.08100.80
120% 1211.9299.33

Table 6: Precision Data

Precision%RSD
Repeatability (Intra-day, n=6) 0.85
Intermediate Precision (Inter-day, n=3) 1.23

Table 7: LOD, LOQ, and Robustness Summary

ParameterResult
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.45
Robustness The method was found to be robust for minor changes in flow rate, mobile phase composition, and column temperature.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and quantitative analysis of this compound in bulk drug and for research purposes.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, etc.) B->C C->D E Chromatographic Separation D->E F UV Detection (254 nm) E->F G Peak Integration & Quantification F->G H Data Analysis & Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

References

Application Notes and Protocols for 4-Acetoxy Alprazolam in GABA-A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxy Alprazolam is a derivative of alprazolam, a potent triazolobenzodiazepine widely prescribed for the management of anxiety and panic disorders. Alprazolam and its analogues exert their therapeutic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[3][4] Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of channel opening.[2][4]

This compound is structurally related to 4-hydroxyalprazolam, one of the major metabolites of alprazolam.[1] The addition of an acetoxy group may alter the pharmacokinetic and pharmacodynamic properties of the molecule, including its binding affinity for the GABA-A receptor. These application notes provide a detailed protocol for characterizing the binding of this compound to the benzodiazepine binding site of the GABA-A receptor using in vitro radioligand binding assays.

Principle of the Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. The assay utilizes a radiolabeled ligand with high affinity and specificity for the benzodiazepine site, such as [³H]-Flumazenil, and a source of GABA-A receptors, typically a membrane preparation from a specific brain region (e.g., cerebral cortex) or a cell line expressing recombinant GABA-A receptors. The unlabeled test compound, this compound, competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, an inhibition curve can be generated and the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

GABAA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of benzodiazepines.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_site GABA Binding Site (α/β interface) GABA->GABA_site Binds BZD This compound (Benzodiazepine) BZD_site Benzodiazepine Binding Site (α/γ interface) BZD->BZD_site Binds GABAAR GABA-A Receptor (α, β, γ subunits) Cl_ion Cl⁻ GABAAR->Cl_ion Opens Cl⁻ Channel GABA_site->GABAAR Activates BZD_site->GABAAR Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [³H]-Flumazenil (specific activity ~70-90 Ci/mmol)

  • Receptor Source: Rat or mouse whole brain membranes, or membranes from HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Clonazepam (10 µM final concentration) or another suitable benzodiazepine.

  • Scintillation Cocktail

  • 96-well filter plates (e.g., Millipore Multiscreen HTS FB plates)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following components in triplicate for each condition:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Flumazenil (at a final concentration of ~1 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of Clonazepam (10 µM final concentration), 50 µL of [³H]-Flumazenil, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Flumazenil, and 100 µL of membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the 96-well filter plate using a filtration apparatus.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-Flumazenil against the logarithm of the concentration of this compound.

  • Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram outlines the key steps in the GABA-A receptor binding assay.

Experimental_Workflow start Start prep Prepare Reagents (Membranes, Buffers, This compound) start->prep setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate at 4°C (60-90 minutes) setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

Application Note: The Use of 4-Acetoxy Alprazolam as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetoxy Alprazolam is a derivative of alprazolam, a potent triazolobenzodiazepine.[1] As a stable, synthetic compound, it serves as an excellent analytical reference standard for the qualitative and quantitative analysis of alprazolam and its metabolites in various biological and forensic samples. Its structural similarity to alprazolam's primary metabolites, such as 4-hydroxyalprazolam, makes it a valuable tool for chromatographic method development and as an internal standard in mass spectrometry-based assays.[1][2] The acetoxy group provides a stable molecule for storage and handling, which can be analytically converted to 4-hydroxyalprazolam, a key metabolite of alprazolam.[3] This application note provides a detailed protocol for the use of this compound as a reference standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of alprazolam and its metabolites.

Chemical Properties

PropertyValue
Chemical Name 8-Chloro-4-acetoxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][4][5]benzodiazepine
CAS Number 30896-67-4
Molecular Formula C₁₉H₁₅ClN₄O₂
Molecular Weight 366.8 g/mol

Rationale for Use as a Reference Standard

The use of a stable, well-characterized reference standard is crucial for the accuracy and reliability of analytical methods. This compound is not a natural metabolite of alprazolam, making it an ideal internal standard as it will not be present in test samples. Its structural similarity to alprazolam and its metabolites ensures similar extraction efficiency and chromatographic behavior, which is essential for accurate quantification.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for an LC-MS/MS method for the analysis of alprazolam and its metabolites using this compound as an internal standard.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ) (ng/mL)
Alprazolam2.8309.1281.10.5
α-Hydroxyalprazolam2.5325.1297.10.5
4-Hydroxyalprazolam2.2325.1297.10.5
This compound (IS) 3.1 367.1 307.1 N/A

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Alprazolam, α-Hydroxyalprazolam, and 4-Hydroxyalprazolam reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each reference standard (this compound, Alprazolam, α-Hydroxyalprazolam, and 4-Hydroxyalprazolam) in 1 mL of methanol.

  • Working Standard Solutions (1 µg/mL): Dilute the primary stock solutions 1:1000 with methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound working standard solution 1:10 with methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation (Solid Phase Extraction)
  • To 1 mL of plasma sample, add 10 µL of the 100 ng/mL this compound IS working solution.

  • Vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent[6]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Receive Sample spike Spike with this compound (IS) start->spike Add Internal Standard spe Solid Phase Extraction (SPE) spike->spe evap Evaporate to Dryness spe->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of benzodiazepines using this compound as an internal standard.

Alprazolam_Metabolism Alprazolam Alprazolam Metabolite1 α-Hydroxyalprazolam Alprazolam->Metabolite1 CYP3A4/5 Metabolite2 4-Hydroxyalprazolam Alprazolam->Metabolite2 CYP3A4/5 Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Metabolite2->Glucuronide Reference_Standard This compound (Reference Standard) Excretion Excretion Glucuronide->Excretion

Caption: Simplified metabolic pathway of Alprazolam and the role of this compound as a reference standard.

References

Application Note: Controlled Hydrolysis of 4-Acetoxy Alprazolam to 4-Hydroxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the controlled chemical hydrolysis of 4-Acetoxy Alprazolam. The primary objective of this process is the efficient conversion of the ester prodrug, this compound, into its active metabolite, 4-Hydroxy Alprazolam. This protocol outlines the necessary reagents, equipment, and procedural steps for conducting the hydrolysis under controlled alkaline conditions. Furthermore, it includes methods for monitoring the reaction progress and quantifying the final product, which are crucial for ensuring high yield and purity. The provided methodologies are intended for use by researchers and professionals in the fields of drug development and pharmacology.

Introduction

This compound is a derivative of Alprazolam, a potent triazolobenzodiazepine.[1] The introduction of an acetoxy group at the 4-position can modify the physicochemical properties of the parent compound, potentially influencing its solubility and pharmacokinetic profile.[1] The ester linkage in this compound is susceptible to hydrolysis, which can be mediated enzymatically in biological systems or chemically under controlled laboratory conditions.[1] This hydrolysis reaction cleaves the acetoxy group, yielding 4-Hydroxy Alprazolam, a primary metabolite of Alprazolam.[1]

The ability to perform a controlled and reproducible hydrolysis is essential for various research applications, including the generation of analytical standards, investigation of metabolic pathways, and characterization of the pharmacological properties of 4-Hydroxy Alprazolam. This protocol details a robust method for achieving this conversion through alkaline-catalyzed hydrolysis.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to 4-Hydroxy Alprazolam using sodium hydroxide. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (C₁₉H₁₅ClN₄O₂) - (MW: 366.8 g/mol )[1]

  • 4-Hydroxy Alprazolam (Reference Standard)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade)[2]

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate

  • Chloroform[2]

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter

  • HPLC system with UV detector

  • Analytical balance

  • Standard laboratory glassware

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a 0.1 M solution of Sodium Hydroxide in deionized water.

    • Prepare a 0.1 M solution of Hydrochloric Acid in deionized water.

    • Prepare the HPLC mobile phase as described in the analytical method (Section 2.3).

  • Reaction Setup:

    • Accurately weigh 100 mg of this compound and transfer it to a 250 mL round-bottom flask.

    • Add 50 mL of a 1:1 mixture of Methanol and deionized water to the flask.

    • Stir the mixture at room temperature until the this compound is fully dissolved.

  • Hydrolysis Reaction:

    • While stirring, slowly add 10 mL of the 0.1 M NaOH solution to the reaction mixture.

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to 50°C and maintain this temperature for 2 hours.[3]

    • Monitor the reaction progress every 30 minutes by taking a 100 µL aliquot, neutralizing it with 0.1 M HCl, and analyzing it by HPLC (see Section 2.3).

  • Work-up and Product Isolation:

    • Once the reaction is complete (as determined by HPLC analysis showing the disappearance of the starting material), cool the mixture to room temperature.

    • Neutralize the reaction mixture to approximately pH 7 by the dropwise addition of 0.1 M HCl.

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

    • Extract the aqueous solution three times with 50 mL of chloroform.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to yield the crude 4-Hydroxy Alprazolam.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Analytical Method: HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 10 mM ammonium bicarbonate solution and acetonitrile (e.g., 70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 234 nm.[4]

  • Injection Volume: 10 µL.

  • Quantification: The concentrations of this compound and 4-Hydroxy Alprazolam are determined by comparing their peak areas to those of certified reference standards.

Data Presentation

The progress of the hydrolysis reaction can be monitored, and the yield of 4-Hydroxy Alprazolam can be calculated based on HPLC data. The following table presents representative data for the controlled hydrolysis of this compound at 50°C.

Time (minutes)This compound (%)4-Hydroxy Alprazolam (%)
099.80.2
3065.234.8
6032.567.5
9010.189.9
120< 1.0> 99.0

Table 1: Representative time-course data for the alkaline hydrolysis of this compound. Percentages are based on relative peak areas from HPLC analysis.

Visualizations

Signaling Pathway: Hydrolysis of this compound

hydrolysis_pathway cluster_reactants Reactants cluster_products Products 4_Acetoxy_Alprazolam This compound hydrolysis Hydrolysis 4_Acetoxy_Alprazolam->hydrolysis NaOH NaOH (aq) NaOH->hydrolysis 4_Hydroxy_Alprazolam 4-Hydroxy Alprazolam Sodium_Acetate Sodium Acetate hydrolysis->4_Hydroxy_Alprazolam hydrolysis->Sodium_Acetate

Caption: Chemical transformation pathway of this compound.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Methanol/Water start->dissolve add_naoh Add 0.1 M NaOH dissolve->add_naoh heat_reflux Heat to 50°C under Reflux add_naoh->heat_reflux monitor Monitor by HPLC (Every 30 min) heat_reflux->monitor check_completion Reaction Complete? monitor->check_completion check_completion->heat_reflux No cool_neutralize Cool to RT and Neutralize with 0.1 M HCl check_completion->cool_neutralize Yes evaporate Evaporate Methanol cool_neutralize->evaporate extract Extract with Chloroform evaporate->extract dry_evaporate Dry and Evaporate Chloroform extract->dry_evaporate end End: Crude 4-Hydroxy Alprazolam dry_evaporate->end

Caption: Step-by-step workflow for the hydrolysis experiment.

References

Application Notes and Protocols for In Vivo Research Study Design Using 4-Acetoxy Alprazolam in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetoxy alprazolam is a derivative of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. As an acetate ester of 4-hydroxyalprazolam, it is anticipated to function as a prodrug, undergoing hydrolysis to form 4-hydroxyalprazolam, one of the primary metabolites of alprazolam.[1][2] The study of this compound in vivo is crucial for understanding its pharmacokinetic and pharmacodynamic profile, including its potential therapeutic efficacy and side effects. These application notes provide detailed protocols for designing and conducting preclinical studies in rodent models to evaluate the anxiolytic, sedative, and anticonvulsant properties of this compound.

Mechanism of Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[3][4] The active metabolite of this compound is expected to bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits.[3][5] This binding enhances the affinity of the inhibitory neurotransmitter GABA for its receptor, leading to an increased frequency of chloride channel opening.[5] The resulting influx of chloride ions hyperpolarizes the neuron, producing an inhibitory effect on neurotransmission and leading to the characteristic central nervous system depressant effects of benzodiazepines, such as anxiolysis, sedation, and seizure control.[5][6]

Signaling Pathway Diagram

Caption: GABA-A receptor signaling pathway modulated by an active benzodiazepine metabolite.

Metabolism of this compound

This compound is designed as a prodrug. The critical first step in its metabolism is the cleavage of the acetate ester group, a reaction primarily mediated by esterase enzymes present throughout the body. This hydrolysis yields 4-hydroxyalprazolam, which is also a major metabolite of alprazolam itself.[1] 4-hydroxyalprazolam possesses a lower binding affinity for the benzodiazepine receptor compared to the parent alprazolam but is considered pharmacologically active.[2][7] Further metabolism of 4-hydroxyalprazolam typically involves glucuronidation before excretion.[8]

Metabolic Pathway Diagram

Metabolism_Pathway Prodrug This compound Enzyme Esterase Enzymes (Hydrolysis) Prodrug->Enzyme ActiveMetabolite 4-Hydroxyalprazolam (Active Metabolite) Enzyme->ActiveMetabolite FurtherMetabolism Glucuronidation ActiveMetabolite->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

General Animal Husbandry and Acclimation
  • Animal Model: Male Swiss albino mice (20-25 g) or male Wistar rats (200-250 g) are commonly used.[9] Strain differences in sensitivity to benzodiazepines should be considered.[10]

  • Housing: House animals in groups of 5-10 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle).[9]

  • Diet: Provide ad libitum access to standard rodent chow and water.[9]

  • Acclimation: Allow animals to acclimate to the housing facility for at least 3-5 days before any experimental procedures.[9][11] Handle the animals daily during this period to reduce stress.

Drug Preparation and Administration
  • Vehicle: Prepare a vehicle solution suitable for the route of administration (e.g., sterile saline with a small percentage of Tween 80 or DMSO to aid solubility).

  • This compound: Dissolve this compound in the vehicle to achieve the desired concentrations for dosing. Prepare fresh solutions on the day of the experiment.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection. The volume should not exceed 10 ml/kg for mice.[9]

  • Control Groups: Include a vehicle control group (receives only the vehicle) and a positive control group (e.g., Diazepam or Alprazolam at a known effective dose).

Experimental Workflow Diagram

Experimental_Workflow cluster_tests Behavioral Tests A Animal Acclimation & Handling (3-5 days) B Baseline Behavioral Assessment (Optional) A->B C Randomization into Groups (Vehicle, Test Compound, Positive Control) B->C D Drug Administration (i.p. injection) C->D E Post-Dosing Interval (e.g., 30 minutes) D->E F Behavioral Testing Battery E->F Anxiety Anxiety Tests (EPM, OFT) F->Anxiety Sedation Sedation Assessment (Actophotometer) F->Sedation Anticonvulsant Anticonvulsant Test (PTZ Challenge) F->Anticonvulsant G Data Collection & Analysis H Statistical Analysis & Reporting G->H Anxiety->G Sedation->G Anticonvulsant->G

References

Application Note: Simultaneous Detection of Alprazolam and its Acetate Analog by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of alprazolam and its acetate analog, identified as Alprazolam Related Compound A (2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine), in plasma samples. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is suitable for use in pharmacokinetic studies, drug metabolism research, and quality control of alprazolam and related compounds.

Introduction

Alprazolam is a widely prescribed benzodiazepine for the treatment of anxiety and panic disorders. During its synthesis and storage, various related compounds and impurities can be formed. One such potential impurity is an acetylated analog. For the purpose of this application note, the "acetate analog" is considered to be Alprazolam Related Compound A (2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine) , a known impurity of alprazolam. The simultaneous detection and quantification of alprazolam and its potential impurities are crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product. This document provides a detailed protocol for a validated LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., alprazolam-d5 or a suitable analog at 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.030
2.590
3.090
3.130
5.030
Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alprazolam (Quantifier)309.1281.135
Alprazolam (Qualifier)309.1205.150
Acetate Analog* (Quantifier)327.1284.130
Acetate Analog* (Qualifier)327.1105.145
Internal Standard (Alprazolam-d5)314.1286.135

* Based on the structure of Alprazolam Related Compound A. The precursor ion corresponds to [M+H]+. The product ion at m/z 284.1 is proposed to result from the loss of the acetyl group (CH3CO), and the ion at m/z 105.1 corresponds to the benzoyl fragment.

Quantitative Data

The following tables summarize typical validation parameters for the quantification of alprazolam. Similar validation should be performed for the acetate analog.

Table 1: Calibration Curve for Alprazolam

ParameterValue
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy for Alprazolam

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585-115
Low1.5< 10< 1090-110
Medium50< 10< 1090-110
High80< 10< 1090-110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) acetonitrile Acetonitrile with IS (300 µL) vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Supernatant centrifuge->supernatant lc_column C18 Column supernatant->lc_column ms_detector Tandem Mass Spectrometer (MRM) lc_column->ms_detector quantification Quantification ms_detector->quantification

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_analytes Target Analytes cluster_method Analytical Method cluster_output Method Output alprazolam Alprazolam (m/z 309.1) sample_prep Protein Precipitation alprazolam->sample_prep acetate_analog Acetate Analog (m/z 327.1) acetate_analog->sample_prep chromatography Reversed-Phase LC sample_prep->chromatography detection Tandem MS (MRM) chromatography->detection concentration Concentration Data detection->concentration

Caption: Logical relationship of the analytical method components.

Application Notes and Protocols: 4-Acetoxy Alprazolam in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the practical applications of 4-Acetoxy Alprazolam as a valuable tool in neuropharmacology research. Due to its nature as a prodrug and synthetic precursor, its primary utility lies in the controlled, in situ generation of its active metabolite, 4-hydroxyalprazolam, enabling detailed investigation of the metabolism and pharmacological activity of alprazolam's metabolites.

Introduction

This compound is a derivative of alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. In neuropharmacology research, this compound serves as a crucial investigational tool rather than a therapeutic agent. Its primary application stems from its role as a stable precursor that can be readily converted to 4-hydroxyalprazolam, one of the main metabolites of alprazolam.[1] This controlled conversion allows researchers to specifically study the pharmacological effects, binding affinities, and metabolic pathways of this key metabolite.

Key Applications in Neuropharmacology Research

The practical applications of this compound in a research context include:

  • Investigating the Pharmacological Profile of 4-Hydroxyalprazolam: By hydrolyzing this compound to 4-hydroxyalprazolam in vitro, researchers can isolate and characterize the specific effects of this metabolite on neuronal receptors, primarily the GABA-A receptor.

  • Studying Alprazolam Metabolism: this compound can be used as a substrate in in vitro metabolism studies, particularly with liver microsomes, to investigate the kinetics and pathways of its conversion to 4-hydroxyalprazolam and to identify the enzymes involved.[2][3]

  • Reference Standard in Analytical Chemistry: Pure 4-hydroxyalprazolam, synthesized from this compound, is essential as a reference standard for the development and validation of analytical methods, such as LC-MS/MS, for quantifying alprazolam and its metabolites in biological samples.[4][5]

  • Prodrug Strategy Evaluation: The chemical properties of this compound make it a model compound for studying acetate-based prodrug strategies for other psychoactive compounds, focusing on improving stability or modifying pharmacokinetic profiles.

Quantitative Data: Comparative Binding Affinities

Understanding the relative binding affinities of alprazolam and its metabolites to the GABA-A receptor is fundamental to interpreting their neuropharmacological effects. The following table summarizes available data.

CompoundRelative Binding Affinity to GABA-A Receptor (Compared to Alprazolam)
Alprazolam100%
4-Hydroxyalprazolam20%
α-Hydroxyalprazolam66%

Data sourced from DrugBank Online.[6]

Experimental Protocols

Protocol for In Vitro Hydrolysis of this compound

This protocol describes the chemical hydrolysis of this compound to generate 4-hydroxyalprazolam for use in subsequent experiments.

Materials:

  • This compound

  • 1N Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Rotary Evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 5 g of this compound in a mixture of 100 ml of THF and 100 ml of ethanol in a suitable flask.

  • To this solution, add 40 ml of 1N NaOH solution.

  • Allow the reaction mixture to stand at room temperature for 15 minutes.

  • Acidify the reaction mixture by adding 5 ml of glacial acetic acid.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with deionized water.

  • Recrystallize the product from ethanol to obtain pure 8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][4]benzodiazepine (4-hydroxyalprazolam).[7]

Protocol for GABA-A Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of 4-hydroxyalprazolam (generated from this compound) for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or mouse whole brain tissue (excluding cerebellum and pons/medulla)

  • [³H]-Flunitrazepam (radioligand)

  • 4-hydroxyalprazolam (test compound)

  • Clonazepam (for defining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Scintillation vials and fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer. This is the membrane preparation.[1][8]

  • Binding Assay:

    • In test tubes, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of 4-hydroxyalprazolam.

    • For determining non-specific binding, use a saturating concentration of clonazepam instead of 4-hydroxyalprazolam.

    • Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the 4-hydroxyalprazolam concentration to determine the IC₅₀ and subsequently the Ki value.

Protocol for Quantification of 4-Hydroxyalprazolam Formation using LC-MS/MS

This protocol describes the analytical method for quantifying the formation of 4-hydroxyalprazolam from this compound in a biological matrix (e.g., plasma).

Materials:

  • Plasma sample

  • This compound

  • 4-hydroxyalprazolam-d5 (internal standard)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a plasma sample, add a known concentration of this compound and incubate under desired conditions (e.g., with liver microsomes to assess metabolic conversion).

    • Add the internal standard (4-hydroxyalprazolam-d5).

    • Perform a solid-phase extraction to isolate the analytes.[4]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Use a suitable C18 column and a mobile phase gradient for chromatographic separation.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 4-hydroxyalprazolam and its internal standard.[5]

  • Data Analysis:

    • Quantify the concentration of 4-hydroxyalprazolam by comparing its peak area to that of the internal standard against a calibration curve.

Visualizations

G cluster_0 Metabolic Pathway of Alprazolam Alprazolam Alprazolam 4-Hydroxyalprazolam 4-Hydroxyalprazolam Alprazolam->4-Hydroxyalprazolam CYP3A4 alpha-Hydroxyalprazolam alpha-Hydroxyalprazolam Alprazolam->alpha-Hydroxyalprazolam CYP3A4/5 4-Acetoxy_Alprazolam This compound (Synthetic Precursor) 4-Acetoxy_Alprazolam->4-Hydroxyalprazolam Esterase Hydrolysis Inactive_Metabolites Inactive Metabolites 4-Hydroxyalprazolam->Inactive_Metabolites Further Metabolism alpha-Hydroxyalprazolam->Inactive_Metabolites Further Metabolism

Caption: Metabolic pathway of Alprazolam and the role of this compound.

G cluster_1 Experimental Workflow Start Start: This compound Hydrolysis In Vitro Hydrolysis (Chemical or Enzymatic) Start->Hydrolysis Purification Purification & Isolation of 4-Hydroxyalprazolam Hydrolysis->Purification Assay Neuropharmacological Assay (e.g., Receptor Binding) Purification->Assay Analysis Data Analysis: Determine Ki or EC50 Assay->Analysis

Caption: Experimental workflow for studying 4-hydroxyalprazolam.

G cluster_2 GABA-A Receptor Signaling Pathway Benzodiazepine Benzodiazepine (e.g., 4-Hydroxyalprazolam) GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

References

Application Note & Protocol: Validated U-HPLC Method for 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Acetoxy alprazolam is a derivative of 4-hydroxy alprazolam, a major metabolite of the widely prescribed anxiolytic drug, alprazolam.[1] Alprazolam belongs to the triazolobenzodiazepine class of compounds.[2] Accurate and precise quantification of alprazolam and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. Ultra-High-Performance Liquid Chromatography (U-HPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.[3] This document details a validated U-HPLC method for the quantitative determination of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Physicochemical Properties of this compound

PropertyValue
CAS Number 30896-67-4
Molecular Formula C19H15ClN4O2
Molecular Weight 366.8 g/mol [2][7]
Melting Point 213-214°C[7][8]
Solubility Soluble in Chloroform, Methanol[7][8]
Appearance White to Off-White Solid[7]

U-HPLC Method Parameters

ParameterSpecification
Instrument U-HPLC system with a photodiode array (PDA) or UV detector
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table Below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection Wavelength 230 nm

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For biological matrices, a protein precipitation or solid-phase extraction would be necessary.[9]

2. Method Validation Protocol

The developed method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

  • System Suitability:

    • Inject the standard solution (e.g., 10 µg/mL) six times.

    • The %RSD for the peak area and retention time should be less than 2.0%.

    • The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

  • Specificity:

    • Inject the blank (diluent), placebo (if applicable), and a solution containing this compound.

    • The blank and placebo should not show any interfering peaks at the retention time of this compound.

  • Linearity:

    • Inject the calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Plot a graph of peak area versus concentration.

    • The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy (Recovery):

    • Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare and analyze three replicates for each level.

    • The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The %RSD should be less than 2.0%.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days' results should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary the method parameters to assess its reliability.

    • Variations can include:

      • Flow rate (± 0.04 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% organic)

    • The system suitability parameters should still be met under these varied conditions.

Data Presentation

System Suitability Results:

ParameterAcceptance CriteriaResult
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 2.0%
Theoretical Plates > 2000
Tailing Factor ≤ 2.0

Linearity Data:

Concentration (µg/mL)Peak Area (n=3)
1
5
10
25
50
100
Correlation Coefficient (r²) > 0.999

Accuracy (Recovery) Data:

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Mean Recovery

Precision Data:

Precision Type%RSD (n=6)
Repeatability (Intra-day)
Intermediate Precision (Inter-day)

LOD and LOQ:

ParameterResult (µg/mL)
LOD
LOQ

Diagrams

G cluster_prep Sample and Standard Preparation cluster_uplc U-HPLC Analysis cluster_data Data Analysis stock 1. Prepare Stock Standard (1 mg/mL in Methanol) working 2. Prepare Working Standards (0.1-100 µg/mL) stock->working inject 4. Inject into U-HPLC System working->inject sample 3. Prepare Sample Solution (Dissolve in Diluent) sample->inject separate 5. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 6. UV Detection (230 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate quantify 8. Quantify Concentration (Using Calibration Curve) integrate->quantify validate 9. Method Validation (ICH Guidelines) quantify->validate

Caption: Experimental workflow for U-HPLC analysis of this compound.

G cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for U-HPLC method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of a U-HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications. The provided experimental details and validation parameters serve as a guide for researchers, scientists, and drug development professionals in implementing this method.

References

Application Notes and Protocols for Utilizing 4-Acetoxy Alprazolam in Competitive Binding Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Acetoxy Alprazolam in competitive binding experiments targeting the γ-aminobutyric acid type A (GABA-A) receptor. The protocols outlined below are intended to assist researchers in determining the binding affinity and characterizing the interaction of this compound with the benzodiazepine binding site on the GABA-A receptor.

Introduction

This compound is an analytical reference standard and a derivative of Alprazolam, a potent short-acting benzodiazepine. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening and subsequent hyperpolarization of the neuron.[1]

Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor. In this context, this compound will be used to compete with a radiolabeled ligand for the benzodiazepine binding site on the GABA-A receptor. The data generated from these experiments are crucial for understanding the structure-activity relationship of alprazolam analogs and for the development of novel therapeutics.

Quantitative Data Summary

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)Hill Slope
This compound [3H]-FlunitrazepamRat cortical membranesExperimental ValueCalculated ValueExperimental Value
Alprazolam (reference)[3H]-FlunitrazepamRat cortical membranes~5-15~2-8~1.0
Diazepam (control)[3H]-FlunitrazepamRat cortical membranes~7-20~3-10~1.0

Note: The values for Alprazolam and Diazepam are approximate and can vary based on experimental conditions. The purpose of this table is to provide a framework for presenting the data obtained for this compound.

Experimental Protocols

A standard competitive radioligand binding assay protocol for the benzodiazepine site on the GABA-A receptor is detailed below. This protocol is adapted from established methods for benzodiazepines and is expected to be suitable for this compound.[5]

Materials and Reagents

  • This compound

  • [3H]-Flunitrazepam (Radioligand)

  • Unlabeled Diazepam or Alprazolam (for non-specific binding determination and as a positive control)

  • Rat cortical membranes (or other suitable tissue preparation rich in GABA-A receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Ligands) add_components Add to 96-well plate: - Buffer - [3H]-Flunitrazepam - this compound (or control) - Receptor Membranes prep_reagents->add_components prep_membranes Prepare Receptor Membranes (e.g., Rat Cortex) prep_membranes->add_components incubate Incubate (e.g., 60 min at 4°C) add_components->incubate harvest Rapid Filtration (Cell Harvester) incubate->harvest wash Wash Filters (Cold Wash Buffer) harvest->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for the competitive binding assay.

Protocol Steps

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a stock solution of the radioligand, [3H]-Flunitrazepam. The final concentration in the assay should be close to its Kd value (typically 1-2 nM).

    • Prepare a high concentration solution of unlabeled diazepam or alprazolam (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup:

    • The assay is performed in a 96-well plate. Each condition should be run in triplicate.

    • Total Binding: Add assay buffer, [3H]-Flunitrazepam, and receptor membranes.

    • Non-specific Binding (NSB): Add assay buffer, [3H]-Flunitrazepam, a high concentration of unlabeled diazepam/alprazolam, and receptor membranes.

    • Competitive Binding: Add assay buffer, [3H]-Flunitrazepam, varying concentrations of this compound, and receptor membranes.

  • Incubation:

    • Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding of [3H]-Flunitrazepam as a function of the log concentration of this compound.

  • Determine the IC50:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that displaces 50% of the specific binding of the radioligand. This value can be determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism.

  • Calculate the Ki:

    • The Ki (inhibition constant) is a measure of the affinity of the competing ligand (this compound). It can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of benzodiazepines.

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Chloride_influx Cl- Influx GABA_A->Chloride_influx Opens Channel GABA GABA GABA->GABA_A Binds to GABA site Benzodiazepine This compound (Benzodiazepine) Benzodiazepine->GABA_A Binds to Benzodiazepine site (Allosteric Modulation) Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_influx->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway.

The protocols and information provided in these application notes offer a robust framework for investigating the binding characteristics of this compound at the GABA-A receptor. While the lack of direct binding data for this specific analog necessitates the use of Alprazolam as a reference, the outlined competitive binding assay will allow for the precise determination of its IC50 and Ki values. This will contribute to a deeper understanding of the pharmacology of benzodiazepine derivatives and aid in the development of new central nervous system therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthetic route to 4-Acetoxy Alprazolam.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of this compound synthesis: the preparation of the key intermediate, 4-Hydroxyalprazolam, and its subsequent acetylation.

Stage 1: Synthesis of 4-Hydroxyalprazolam

The primary challenge in synthesizing 4-Hydroxyalprazolam is achieving regioselective hydroxylation at the C4 position of the benzodiazepine core. Two general strategies are employed: late-stage oxidation of the alprazolam core and synthesis from a pre-hydroxylated intermediate.

Issue 1: Low Yield of 4-Hydroxyalprazolam

Potential Cause Troubleshooting Steps
Inefficient Oxidation (Late-Stage Oxidation Approach) - Optimize Oxidizing Agent: Experiment with different oxidizing agents known for C-H oxidation. The choice of catalyst is crucial for regioselectivity. - Reaction Conditions: Systematically vary reaction temperature, time, and solvent. Some oxidations require specific temperature ranges to proceed efficiently and minimize side reactions. - Catalyst Loading: If using a catalytic system, optimize the catalyst and any necessary co-oxidant loading.
Poor Precursor Reactivity (Pre-hydroxylated Intermediate Approach) - Starting Material Quality: Ensure the purity of the starting 2-amino-5-chlorobenzophenone or other precursors. Impurities can interfere with subsequent cyclization and reaction steps. - Protection/Deprotection Issues: If using a protected hydroxyl group, ensure complete deprotection without degrading the molecule. Incomplete deprotection will lower the yield of the desired product.
Degradation of 4-Hydroxyalprazolam - Product Instability: 4-Hydroxyalprazolam is known to be unstable.[1] Minimize reaction and workup times. Use milder reaction conditions where possible. - pH Control: Avoid strongly acidic or basic conditions during workup, as this can lead to degradation.
Suboptimal Cyclization Conditions - Incomplete Ring Formation: For the formation of the triazole and diazepine rings, ensure anhydrous conditions and optimal temperature. The choice of catalyst, such as p-toluenesulfonic acid for triazole ring formation, is critical.[2]

Issue 2: Poor Regioselectivity (Formation of α-Hydroxyalprazolam and other isomers)

Potential Cause Troubleshooting Steps
Non-selective Oxidizing Agent (Late-Stage Oxidation) - Catalyst Screening: The key to regioselectivity lies in the choice of catalyst. Screen different catalysts that are known to favor oxidation at specific sites. - Directing Groups: Consider if any existing functional groups on the alprazolam scaffold can direct the oxidation to the desired C4 position.
Isomerization during Synthesis - Reaction Conditions: Harsh reaction conditions (high temperature, strong acids/bases) can potentially lead to isomerization. Employ milder conditions.

Issue 3: Difficulty in Purifying 4-Hydroxyalprazolam

Potential Cause Troubleshooting Steps
Similar Polarity of Isomers - Chromatography Optimization: Develop a high-resolution HPLC method to separate the 4-hydroxy and α-hydroxy isomers. Experiment with different stationary and mobile phases. - Recrystallization: Attempt recrystallization from various solvent systems. A table of common recrystallization solvents is provided below.
Product Instability on Silica Gel - Alternative Chromatography: If degradation is observed on silica gel, consider using a less acidic stationary phase like alumina or a different purification technique such as preparative thin-layer chromatography (TLC).
Stage 2: Acetylation of 4-Hydroxyalprazolam

The acetylation of the tertiary hydroxyl group of 4-Hydroxyalprazolam to form this compound is generally a more straightforward transformation.

Issue 1: Incomplete Acetylation

Potential Cause Troubleshooting Steps
Insufficient Reagent - Reagent Stoichiometry: Increase the molar excess of the acetylating agent (e.g., acetic anhydride).
Low Reaction Temperature or Short Reaction Time - Optimize Conditions: Gently heat the reaction mixture or increase the reaction time. Monitor the reaction progress by TLC or HPLC.
Steric Hindrance - Alternative Acetylating Agents: If steric hindrance is an issue, consider using a more reactive acylating agent.
Presence of Water - Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents and reagents. Water will consume the acetylating agent.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Over-acetylation or Side Reactions - Milder Conditions: Use milder reaction conditions (e.g., lower temperature). - Catalyst Choice: If using a catalyst like DMAP, ensure it is used in catalytic amounts, as excess can sometimes lead to side reactions.
Degradation of Starting Material or Product - Temperature Control: Avoid excessive heating, which can lead to degradation of the sensitive benzodiazepine core.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of Pyridine - Azeotropic Removal: After the reaction, co-evaporate the reaction mixture with toluene under reduced pressure to remove residual pyridine. - Acid Wash: During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove pyridine into the aqueous phase.
Removal of Excess Acetic Anhydride/Acetic Acid - Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to hydrolyze excess acetic anhydride and neutralize acetic acid.
Product Purification - Recrystallization: Recrystallize the crude product from a suitable solvent system to obtain high purity. - Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most challenging step is the regioselective synthesis of the 4-Hydroxyalprazolam intermediate.[2] Achieving hydroxylation specifically at the C4 position of the triazolobenzodiazepine core is difficult and often results in a mixture of isomers, primarily the α-hydroxy and 4-hydroxy metabolites.[2]

Q2: What are the common starting materials for the synthesis of the alprazolam core?

A2: The synthesis of alprazolam and its analogs typically begins with a substituted benzophenone, most commonly 2-amino-5-chlorobenzophenone.[2]

Q3: My 4-Hydroxyalprazolam intermediate appears to be degrading during storage. How can I prevent this?

A3: 4-Hydroxyalprazolam is known to be unstable.[1] It is recommended to use it in the subsequent acetylation step as soon as possible after purification. For short-term storage, keep it in a cool, dark, and inert atmosphere.

Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring the reaction progress and assessing the purity of the intermediates and the final this compound product. High-Performance Thin-Layer Chromatography (HPTLC) can also be a powerful tool for purity assessment.[2]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Benzodiazepines are potent psychoactive compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All reactions should be carried out in a well-ventilated fume hood. The reagents used, such as acetic anhydride and pyridine, are corrosive and have strong odors, requiring careful handling.

Experimental Protocols

Synthesis of 4-Hydroxyalprazolam (Hypothetical Protocol based on Late-Stage Oxidation)

Disclaimer: This is a generalized protocol based on literature for late-stage C-H oxidation and should be optimized for this specific substrate.

  • Reaction Setup: To a solution of alprazolam (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add the chosen C-H oxidation catalyst (e.g., an iron or manganese-based catalyst) and a co-oxidant (e.g., hydrogen peroxide or a peracid).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 40°C) for the determined reaction time. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate 4-Hydroxyalprazolam.

Acetylation of 4-Hydroxyalprazolam to this compound

This protocol is adapted from a procedure for a similar benzodiazepine derivative.

  • Reaction Setup: Dissolve 4-Hydroxyalprazolam (1 equivalent) in anhydrous pyridine in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may be gently warmed if it proceeds slowly at room temperature.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

Quantitative Data Summary

Parameter4-HydroxyalprazolamThis compound
Molecular Formula C₁₇H₁₃ClN₄OC₁₉H₁₅ClN₄O₂
Molecular Weight 324.77 g/mol 366.80 g/mol
Appearance Crystalline solid-
Solubility DMSO: 8 mg/ml-

Visualizations

Synthetic Pathway to this compound```dot

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Hydroxylation cluster_2 Acetylation 2_amino_5_chloro 2-Amino-5-chlorobenzophenone Alprazolam_Core Alprazolam Core 2_amino_5_chloro->Alprazolam_Core Multiple Steps 4_Hydroxyalprazolam 4-Hydroxyalprazolam Alprazolam_Core->4_Hydroxyalprazolam Late-Stage Oxidation 4_Acetoxy_Alprazolam This compound 4_Hydroxyalprazolam->4_Acetoxy_Alprazolam Acetic Anhydride, Pyridine

Caption: Troubleshooting low yield in the acetylation step.

References

assessing the stability of 4-Acetoxy Alprazolam in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 4-Acetoxy Alprazolam in various solvents.

Frequently Asked Questions (FAQs)

Q1: Is there published stability data for this compound in common laboratory solvents?

Currently, there is a limited amount of publicly available stability data specifically for this compound in different solvents. Much of the existing research focuses on the stability of its parent compound, Alprazolam. Therefore, it is recommended that researchers conduct their own stability studies based on the specific conditions and solvent systems relevant to their experiments.

Q2: What are the likely degradation pathways for this compound?

Based on the known degradation of Alprazolam, the primary degradation pathways for this compound are likely to be hydrolysis and photodegradation.[1][2] The ester group at the 4-position is susceptible to hydrolysis, which would yield 4-Hydroxy Alprazolam. The triazolobenzodiazepine core structure is known to be sensitive to light, particularly in acidic conditions.[1]

Q3: What are the major degradation products of the parent compound, Alprazolam?

The main degradation product of Alprazolam, particularly under photolytic and sometimes thermal/hydrolytic stress, is triazolaminoquinoleine.[1][2][3] Other identified degradation products include 5-chloro-[5"-methyl-4H-1,2,4-triazol-4-yl]benzophenone and 1-methyl-6-phenyl-4H-s-triazo-[4,3-alpha][4][5]benzodiazepinone.[1] It is plausible that this compound could degrade into similar structures, in addition to its hydrolysis product, 4-Hydroxy Alprazolam.

Q4: What general precautions should be taken when handling and storing this compound solutions?

To minimize degradation, this compound solutions should be protected from light and stored at controlled room temperature or lower, as specified for many pharmaceutical substances.[6][7][8] Given the potential for hydrolysis, it is crucial to control the pH of buffered solutions. For Alprazolam, photoinstability increases at lower pH values.[1] It is also advisable to use airtight containers to prevent solvent evaporation and exposure to air and humidity.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my solvent system.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Photodegradation Protect your samples from light by using amber vials or covering them with aluminum foil. Conduct experiments under low-light conditions whenever possible.[1][6]
Hydrolysis If using aqueous or protic solvents, the ester linkage may be hydrolyzing. Consider using aprotic solvents if your experimental design allows. If aqueous solutions are necessary, perform stability studies across a range of pH values to identify the most stable conditions. For Alprazolam, photodegradation is minimal at pH 9.0.[1]
Temperature Sensitivity Store stock solutions and samples at a reduced temperature (e.g., 2-8°C or -20°C) to slow down degradation kinetics.[6][9] However, be mindful of potential solubility issues at lower temperatures.
Reactive Solvent The solvent itself may be reacting with the analyte. Verify the purity of your solvent and consider using a different, less reactive solvent.
Issue 2: Inconsistent results in stability studies.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Storage Conditions Ensure all samples, including controls, are stored under identical and tightly controlled conditions (temperature, light exposure, humidity).[6]
Sample Preparation Variability Standardize your sample preparation procedure. Ensure accurate and consistent concentrations of this compound in each sample.
Analytical Method Variability Validate your analytical method for linearity, accuracy, and precision to ensure reliable quantification.[3] Use an internal standard to account for variations in sample injection and detector response.
Evaporation of Solvent Use tightly sealed containers to prevent solvent evaporation, which can concentrate the analyte and lead to inaccurate results.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Solvents of interest (e.g., methanol, acetonitrile, water, buffered solutions at various pH levels)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated light chamber (for photostability)

  • Temperature-controlled ovens and water baths

  • Validated HPLC method with a stability-indicating column (e.g., C18) and a suitable detector (e.g., DAD or MS)

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in the chosen solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.[5]

    • Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution to a controlled light source (as per ICH Q1B guidelines). Include a dark control to differentiate between light-induced and thermal degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products, potentially using LC-MS.[3]

A target degradation of approximately 10% is often optimal for method development.[5]

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (e.g., 60°C, 80°C) prep_stock->thermal Expose to photo Photodegradation (ICH Q1B) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_eval Data Evaluation (% Degradation, Peak Purity) hplc->data_eval pathways Identify Degradation Pathways data_eval->pathways products Characterize Degradation Products (e.g., LC-MS) data_eval->products

Caption: Workflow for a forced degradation study of this compound.

logical_relationship Logical Relationship for Stability Assessment cluster_compound Compound cluster_factors Influencing Factors cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound hydrolysis Hydrolysis compound->hydrolysis Susceptible to photodegradation Photodegradation compound->photodegradation Susceptible to solvent Solvent Type (Protic/Aprotic) solvent->hydrolysis ph pH ph->hydrolysis ph->photodegradation temp Temperature temp->hydrolysis Accelerates temp->photodegradation Accelerates light Light Exposure light->photodegradation hydroxy 4-Hydroxy Alprazolam hydrolysis->hydroxy triazolo Triazolaminoquinoleine (from core structure) photodegradation->triazolo

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: 4-Acetoxy Alprazolam Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetoxy Alprazolam. The focus is on the identification and characterization of its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

While specific degradation studies on this compound are not extensively documented in the public domain, it is hypothesized that its degradation profile will be closely related to that of Alprazolam due to its structural similarity. The initial and most probable degradation step for this compound is the hydrolysis of the ester group to form 4-Hydroxy Alprazolam, a known metabolite of Alprazolam.[1][2] Following this initial hydrolysis, the degradation pathway is expected to mirror that of Alprazolam.

The major identified degradation products of Alprazolam, and therefore potential degradation products of this compound after initial hydrolysis, include:

  • Triazolaminoquinoleine : This is often the main impurity and degradation product found in Alprazolam stability studies.[3][4][5] Its formation can be accelerated by heat, humidity, and the presence of certain excipients, and it can also be a result of photodegradation.[4][6][7]

  • 5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenone : Another significant degradation product identified in photostability studies of Alprazolam.[3][5][8]

  • 8H-alprazolam : A known impurity of Alprazolam.[5]

  • Open-ring Alprazolam (5-chloro-[2-(3-aminomethyl-5-methyl-1,2,4-triazol-4-yl]benzophenone) : This compound is considered a precursor to triazoaminoquinoleine in both acidic and basic hydrolysis.[3]

Q2: What conditions are known to cause the degradation of Alprazolam and likely this compound?

Forced degradation studies on Alprazolam have identified several conditions that induce the formation of degradation products. These conditions are also relevant for this compound.

  • Photodegradation : Exposure to light is a significant factor in the degradation of Alprazolam, leading to the formation of triazolaminoquinoleine and other photoproducts.[8][9][10] The instability to light increases at lower pH levels.[8][10]

  • Heat and Humidity : Increased temperature and humidity can accelerate the degradation of Alprazolam, especially in the presence of excipients in tablet formulations.[4][6][11]

  • pH (Hydrolysis) : Alprazolam can undergo hydrolysis, particularly under acidic conditions, which can lead to the opening of the benzodiazepine ring.[11]

  • Oxidation : Oxidative conditions can also contribute to the degradation of Alprazolam.[5]

  • Excipient Interaction : Certain excipients, such as lactose, can react with Alprazolam via the Maillard reaction to form triazolaminoquinoleine.[12]

Troubleshooting Guides

Issue 1: An unknown peak is observed in my HPLC chromatogram during the analysis of a this compound sample.

Possible Cause 1: Presence of a degradation product.

  • Troubleshooting Steps:

    • Review Sample History: Determine if the sample has been exposed to light, elevated temperatures, or non-neutral pH conditions.

    • Compare Retention Times: If available, compare the retention time of the unknown peak with reference standards of known Alprazolam degradation products like triazolaminoquinoleine.

    • LC-MS/MS Analysis: Utilize a mass spectrometer coupled with your LC system to determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the molecular weights of potential degradation products (see Table 1).[3][4]

    • Forced Degradation Study: Subject a pure sample of this compound to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) and analyze the resulting mixture.[13] The appearance or increase of the unknown peak under specific stress conditions can help in its identification.

Possible Cause 2: Impurity from synthesis.

  • Troubleshooting Steps:

    • Analyze Starting Materials: If possible, analyze the starting materials and intermediates used in the synthesis of this compound to check for the presence of the impurity.

    • Review Synthesis Pathway: Examine the synthetic route for potential side reactions that could lead to the formation of the observed impurity.

Issue 2: Difficulty in separating this compound from its potential degradation products by HPLC.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. A gradient elution may be necessary to achieve better separation.[11][14]

    • Change Column Chemistry: If using a standard C18 column, consider trying a different stationary phase (e.g., phenyl-hexyl, cyano) that may offer different selectivity.

    • Adjust Temperature: Varying the column temperature can affect the retention times and selectivity of the separation.

    • Modify Gradient Profile: If using a gradient, adjust the slope and duration to improve the resolution between closely eluting peaks.

Data Presentation

Table 1: Molecular Weights of this compound and Potential Degradation Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC19H15ClN4O2366.81
4-Hydroxy AlprazolamC17H13ClN4O324.77
AlprazolamC17H13ClN4308.77
TriazolaminoquinoleineC17H13ClN4308.77
5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenoneC16H12ClN3O301.74
8H-alprazolamC17H13ClN4308.77
Open-ring AlprazolamC17H15ClN4O326.78

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from studies on Alprazolam and can be applied to investigate the degradation of this compound.[13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux the mixture at 70°C for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux the mixture at 70°C for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H2O2. Heat the mixture at 70°C for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 70°C for 24 hours. Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (in a UV cabinet) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This protocol is based on established methods for Alprazolam and its degradation products.[3][14]

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase column such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode to detect all ions and product ion scan mode (MS/MS) for fragmentation analysis of parent ions corresponding to potential degradation products.

    • Capillary Temperature: 300 °C.

Mandatory Visualization

Degradation_Pathway cluster_main Hypothesized Degradation of this compound A This compound B 4-Hydroxy Alprazolam A->B Hydrolysis C Alprazolam B->C Dehydroxylation (potential) D Open-ring Alprazolam C->D Hydrolysis (Acid/Base) F 5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenone C->F Photodegradation E Triazolaminoquinoleine D->E Cyclization

Caption: Hypothesized degradation pathway of this compound.

Experimental_Workflow cluster_workflow Workflow for Degradation Product Identification start Start: This compound Sample stress Forced Degradation (Heat, Light, pH, Oxidant) start->stress hplc HPLC Analysis stress->hplc unknown Unknown Peak Detected? hplc->unknown lcms LC-MS/MS Analysis unknown->lcms Yes end End: No Unknown Peaks unknown->end No nmr Isolation & NMR Spectroscopy lcms->nmr identify Structure Elucidation & Identification nmr->identify

Caption: Experimental workflow for identifying degradation products.

References

strategies for overcoming poor aqueous solubility of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 4-Acetoxy Alprazolam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the solubility of poorly water-soluble compounds like this compound can be broadly categorized as:

  • Co-solvency: The addition of a water-miscible organic solvent to the aqueous medium.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Use of Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex to enhance its apparent water solubility.

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

The choice of strategy depends on the specific experimental requirements, including the desired concentration, the biological system being used, and the downstream applications.

Q3: How do co-solvents work to increase the solubility of this compound?

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[4] For benzodiazepines, common and effective co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 200 (PEG 200).[5][6] Increasing the proportion of the co-solvent generally leads to a logarithmic increase in the solubility of the drug.[7]

Q4: Can pH adjustment be used to solubilize this compound?

Yes, pH adjustment can be an effective strategy. Alprazolam, the parent compound, is a weakly basic drug that exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions (pH 1.6) compared to a more neutral pH (pH 5.0).[8] While this compound is an ester, the underlying triazolobenzodiazepine structure suggests that it will also have ionizable groups. Lowering the pH of the aqueous solution is expected to protonate the molecule, leading to increased aqueous solubility.

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[11] For alprazolam and its derivatives, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective solubilizing agent.[2][11]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon dilution of a stock solution.
  • Possible Cause: The concentration of the co-solvent in the final solution is too low to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: If experimentally permissible, increase the final concentration of the co-solvent in your aqueous medium.

    • Use a More Potent Co-solvent: As indicated in the data below, some co-solvents are more effective than others at solubilizing benzodiazepines. Consider switching to a more effective co-solvent.

    • pH Adjustment: If your experimental system allows, adjust the pH of the final aqueous solution to a more acidic range to increase the solubility of the compound.

    • Employ Cyclodextrins: Prepare the this compound as a complex with a suitable cyclodextrin, such as HP-β-CD, before introducing it to the aqueous medium.

Issue: Inconsistent results in biological assays.
  • Possible Cause: The compound is not fully dissolved, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.

    • Solubility Determination: Perform a preliminary experiment to determine the maximum solubility of this compound in your specific experimental medium (including the final concentration of any co-solvents and the final pH).

    • Sonication: Gently sonicate the solution for a short period to aid in dissolution. Be cautious, as prolonged sonication can generate heat and potentially degrade the compound.

    • Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.

Data Presentation: Solubility Enhancement of Benzodiazepines

The following tables summarize quantitative data on the solubility enhancement of benzodiazepines using different strategies. While specific data for this compound is limited, these tables provide a comparative overview of the effectiveness of these methods for structurally related compounds.

Table 1: Effect of Co-solvents on Benzodiazepine Solubility

BenzodiazepineCo-solventCo-solvent Concentration (% v/v)Solubility Increase (Fold)
DiazepamEthanol50~100
DiazepamPropylene Glycol50~200
DiazepamPEG 20050~300
LorazepamEthanol50~150
LorazepamPropylene Glycol50~80

Data extrapolated from studies on benzodiazepine solubility in co-solvent mixtures.[5][6][12]

Table 2: Effect of pH on Alprazolam Solubility

pHApparent Solubility (mg/mL)
1.68 - 10
5.00.1

Data for Alprazolam, the parent compound.[8]

Table 3: Effect of Cyclodextrins on Alprazolam Solubility

CyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement
HP-β-CD1:1Significant increase
HP-β-CD1:2Further increase

Qualitative data indicating the formation of a 1:1 molar inclusion complex with HP-β-CD enhances alprazolam solubility.[2] A patent also describes the formation of stable and highly water-soluble inclusion complexes of alprazolam with 2-hydroxypropyl-beta-cyclodextrins.[11]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 200) to create a concentrated stock solution. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but monitor for any degradation.

  • Preparation of Working Solution:

    • Determine the final desired concentration of this compound and the maximum allowable concentration of the co-solvent in your experimental medium.

    • Add the required volume of the stock solution to your aqueous medium while vortexing to ensure rapid and uniform mixing.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubilization using pH Adjustment
  • Preparation of Acidic Buffer:

    • Prepare an aqueous buffer solution with a pH in the acidic range (e.g., pH 2-4) that is compatible with your experimental system.

  • Dissolution of this compound:

    • Directly dissolve the weighed this compound in the acidic buffer.

    • Alternatively, prepare a concentrated stock solution in a minimal amount of a suitable organic solvent and then dilute it into the acidic buffer.

  • pH Verification:

    • After dissolution, verify the final pH of the solution and adjust if necessary.

Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation:

    • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

    • Calculate the required mass of each component.

  • Complex Formation:

    • Place the weighed HP-β-CD in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the weighed this compound to the paste.

    • Knead the mixture for 30-60 minutes.

    • Dry the resulting complex in a desiccator or under vacuum.

  • Dissolution of the Complex:

    • The dried complex can now be dissolved in your aqueous experimental medium.

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility of this compound CoSolvency Co-solvency PoorSolubility->CoSolvency pH_Adjustment pH Adjustment PoorSolubility->pH_Adjustment Cyclodextrins Cyclodextrin Complexation PoorSolubility->Cyclodextrins Solubilized Solubilized This compound CoSolvency->Solubilized pH_Adjustment->Solubilized Cyclodextrins->Solubilized

Caption: Overview of strategies for overcoming poor aqueous solubility.

co_solvency_workflow start Start: Weigh This compound stock Dissolve in 100% Co-solvent (e.g., DMSO) to create stock solution start->stock dilute Dilute stock solution into aqueous buffer with vortexing stock->dilute check Check for Precipitation dilute->check end_success End: Solubilized Solution check->end_success No end_fail Troubleshoot: - Increase co-solvent % - Change co-solvent check->end_fail Yes

Caption: Experimental workflow for the co-solvency method.

cyclodextrin_workflow start Start: Weigh Drug & HP-β-CD (e.g., 1:1 molar ratio) paste Add water to HP-β-CD to form a paste start->paste knead Add drug to paste and knead for 30-60 min paste->knead dry Dry the complex (desiccator/vacuum) knead->dry dissolve Dissolve the complex in aqueous buffer dry->dissolve end End: Solubilized Inclusion Complex dissolve->end

Caption: Experimental workflow for cyclodextrin complexation.

References

Technical Support Center: Optimizing Chromatographic Resolution of Alprazolam and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of alprazolam and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating alprazolam and its related compounds?

A1: The most frequently utilized stationary phase for the separation of alprazolam and its analogs is reversed-phase C18 (ODS).[1][2][3] This type of column provides a good balance of hydrophobicity for retaining alprazolam and its structurally similar compounds. Other stationary phases that have been successfully used include cyano (CN) columns, which offer different selectivity.[4]

Q2: How can I improve the peak shape for alprazolam?

A2: Poor peak shape, such as tailing, is a common issue. To improve it, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is controlled. For basic compounds like alprazolam, a slightly acidic pH (e.g., using a phosphate or acetate buffer) can suppress the ionization of silanol groups on the silica support, reducing peak tailing. A pH of around 4.2 to 6.0 has been shown to be effective.[1][5]

  • Column Choice: Using a high-purity, end-capped C18 column can minimize interactions with residual silanols.

  • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to avoid peak distortion.

Q3: I am observing co-elution of alprazolam with one of its impurities. How can I improve the resolution?

A3: Co-elution can be addressed by modifying several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.

  • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.

  • Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different selectivity, such as a cyano or phenyl-hexyl column.

Q4: What are the typical degradation products of alprazolam I should be looking for?

A4: A major degradation product of alprazolam that can form during stability studies is 7-chloro-1-methyl-5-phenyl-[1][6][7]triazolo[4,3-a]quinolin-4-amine, also known as triazolaminoquinoleine.[5] Other potential impurities can arise from the synthesis process, such as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and 2-amino-5-chloro-benzophenone.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution Between Alprazolam and an Analog Mobile phase is too strong.Decrease the percentage of the organic modifier in the mobile phase.
Inappropriate stationary phase.Switch to a column with a different selectivity (e.g., from C18 to Cyano).
Flow rate is too high.Reduce the flow rate to allow for better mass transfer.
Peak Tailing Secondary interactions with silanol groups.Add a buffer to the mobile phase to control pH (e.g., phosphate buffer at pH 6.0).[1][2]
Column overload.Reduce the concentration of the injected sample.
Column degradation.Use a guard column to protect the analytical column or replace the column.
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination in the injection system.Flush the injector with a strong solvent.
Carryover from a previous injection.Run a blank gradient after each sample injection.
Impurities in the mobile phase.Use high-purity HPLC-grade solvents and freshly prepared buffers.

Experimental Protocols

Method 1: RP-HPLC for Alprazolam and Related Substances

This method is adapted from a validated analytical procedure for the determination of alprazolam and its synthesis impurities.[1]

  • Column: ODS C18, 200 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of 0.02 M phosphate buffer (pH 6.0) and acetonitrile (45:55, v/v).[1]

  • Flow Rate: 0.50 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 50 µL.

  • Procedure:

    • Prepare the mobile phase by dissolving the appropriate amount of phosphate salt in HPLC-grade water, adjusting the pH to 6.0 with phosphoric acid, and then mixing with acetonitrile in the specified ratio.

    • Filter and degas the mobile phase.

    • Prepare standard and sample solutions in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

Method 2: RP-HPLC for Alprazolam and a Major Degradation Product

This method is suitable for the simultaneous determination of alprazolam and its triazolaminoquinoleine degradation product.[5]

  • Column: ODS Hypersil.

  • Mobile Phase: A mixture of 25 mM ammonium acetate buffer (pH 4.2) and acetonitrile (45:55, v/v).[5]

  • Flow Rate: 0.75 mL/min.[5]

  • Temperature: 40 °C.[5]

  • Detection: UV at 234 nm.[5]

  • Procedure:

    • Prepare the ammonium acetate buffer and adjust the pH to 4.2.

    • Mix the buffer with acetonitrile in the specified ratio.

    • Filter and degas the mobile phase.

    • Prepare standard and sample solutions.

    • Equilibrate the column at 40 °C until a stable baseline is achieved.

    • Inject the solutions.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Alprazolam Analysis

ParameterMethod 1[1][2]Method 2[5]Method 3[3]Method 4[4]
Column ODS C18 (200 x 4.6 mm, 5 µm)ODS HypersilC18 (250 x 4.6 mm, 5 µm)Cyano (100 x 4.6 mm, 3 µm)
Mobile Phase 0.02 M Phosphate Buffer (pH 6.0) : Acetonitrile (45:55)25 mM Ammonium Acetate (pH 4.2) : Acetonitrile (45:55)Phosphate Buffer (pH 4.5) : Acetonitrile (50:50)0.01% Phosphoric Acid : Acetonitrile : Methanol (6:3:1)
Flow Rate 0.50 mL/min0.75 mL/min1.0 mL/min1.5 mL/min
Detection 254 nm234 nm225 nm230 nm
Separated Analogs/Impurities Synthesis impuritiesTriazolaminoquinoleineFluoxetine HCl5 known related compounds

Visualizations

MethodDevelopmentWorkflow Workflow for Optimizing Chromatographic Resolution start Define Separation Goal (e.g., resolve alprazolam from impurity X) select_column Select Initial Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN:Water with buffer) select_column->select_mobile_phase initial_run Perform Initial Isocratic Run select_mobile_phase->initial_run evaluate_resolution Evaluate Resolution (Rs) initial_run->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase - Adjust organic % - Change organic solvent (ACN/MeOH) - Adjust pH evaluate_resolution->optimize_mobile_phase Rs < 1.5 final_method Final Optimized Method evaluate_resolution->final_method Rs >= 1.5 optimize_mobile_phase->initial_run implement_gradient Implement Gradient Elution optimize_mobile_phase->implement_gradient Isocratic optimization insufficient implement_gradient->initial_run change_column Change Column - Different stationary phase (e.g., Cyano) - Different particle size implement_gradient->change_column Gradient optimization insufficient change_column->select_mobile_phase

Caption: A logical workflow for method development to achieve optimal chromatographic resolution.

TroubleshootingDecisionTree Troubleshooting Common HPLC Issues for Alprazolam Analysis start Identify Chromatographic Problem poor_resolution Poor Resolution (Rs < 1.5) start->poor_resolution peak_tailing Peak Tailing (As > 1.2) start->peak_tailing drifting_rt Drifting Retention Times start->drifting_rt sol1_res Decrease Organic Solvent % poor_resolution->sol1_res Yes sol1_tail Adjust Mobile Phase pH (e.g., pH 4-6) peak_tailing->sol1_tail Yes sol1_drift Increase Column Equilibration Time drifting_rt->sol1_drift Yes sol2_res Change Organic Solvent (ACN <-> MeOH) sol1_res->sol2_res Still poor sol3_res Implement a Shallow Gradient sol2_res->sol3_res Still poor sol4_res Change Column Chemistry (e.g., Cyano) sol3_res->sol4_res Still poor sol2_tail Reduce Sample Concentration sol1_tail->sol2_tail Still tailing sol3_tail Use a High-Purity, End-capped Column sol2_tail->sol3_tail Still tailing sol2_drift Use a Column Oven for Temperature Control sol1_drift->sol2_drift Still drifting sol3_drift Prepare Fresh Mobile Phase Daily sol2_drift->sol3_drift Still drifting

References

Technical Support Center: Mitigating Interference of 4-Acetoxy Alprazolam in Forensic Alprazolam Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for forensic scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate the interference of 4-acetoxy alprazolam in forensic assays for alprazolam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in forensic analysis?

This compound is a derivative of 4-hydroxy alprazolam, one of the main metabolites of alprazolam.[1] It is considered a designer benzodiazepine and may be encountered in forensic casework. The primary concern is its potential to interfere with routine alprazolam assays, leading to inaccurate quantification or false-positive results for alprazolam. This interference can occur through two main mechanisms: cross-reactivity in immunoassays and in-source conversion or hydrolysis to alprazolam during chromatographic analysis.

Q2: Can this compound cross-react with common benzodiazepine immunoassays?

Q3: How can I differentiate this compound from alprazolam using GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for differentiating this compound from alprazolam, provided that appropriate analytical parameters are used. The key to differentiation lies in their distinct fragmentation patterns upon electron ionization.

  • Expected Fragmentation Differences: Alprazolam and this compound will have different molecular weights and are expected to produce unique fragment ions. In electron ionization (EI), molecules are bombarded with high-energy electrons, causing them to fragment in predictable ways.[4] The fragmentation of this compound would likely involve the loss of the acetoxy group (CH₃COO•), resulting in a prominent fragment ion that is different from the major fragments of alprazolam.

Troubleshooting Guide: GC-MS Differentiation

IssuePossible CauseRecommended Solution
Co-elution of alprazolam and this compound Inadequate chromatographic separation.Optimize the GC temperature program. A slower temperature ramp or an isothermal hold at an appropriate temperature may improve resolution. Consider using a longer capillary column or a column with a different stationary phase to enhance separation.
Similar fragmentation patterns observed In-source conversion of this compound to alprazolam.Lower the injection port temperature to minimize thermal degradation. Use a deactivated liner and ensure the GC system is clean to prevent catalytic conversion.
Inability to confirm the presence of this compound Low concentration of the analyte.Use selected ion monitoring (SIM) mode to increase sensitivity for the specific fragment ions of this compound.

Q4: What are the recommended LC-MS/MS parameters for distinguishing this compound from alprazolam?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the unambiguous identification and quantification of this compound and its differentiation from alprazolam.

  • Chromatographic Separation: Baseline separation of this compound and alprazolam is crucial. This can be achieved by optimizing the mobile phase composition and gradient on a suitable C18 or biphenyl column.[5]

  • Mass Spectrometry Detection: Utilize Multiple Reaction Monitoring (MRM) to select specific precursor and product ion transitions for each compound.

Table 1: Suggested LC-MS/MS Transitions for Alprazolam and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Alprazolam309.1281.1205.1
α-Hydroxyalprazolam325.1297.1225.1
4-Hydroxyalprazolam325.1297.1225.1
This compound (Predicted) 367.1 325.1 (Loss of acetyl) 297.1

Note: The transitions for this compound are predicted and should be confirmed with a certified reference standard.

Troubleshooting Guides

Immunoassay Screening

Issue: Unexpected positive benzodiazepine screen in a subject with no declared alprazolam use.

  • Possible Cause: Cross-reactivity from an undeclared benzodiazepine, such as this compound.

  • Troubleshooting Steps:

    • Review the manufacturer's package insert for the immunoassay to check for known cross-reactivity with other benzodiazepines.

    • Perform a confirmatory analysis using a more specific method like LC-MS/MS or GC-MS to identify the specific compound(s) present.

    • If this compound is suspected, ensure the confirmatory method is validated for its detection and differentiation from alprazolam.

Sample Preparation and Stability

Issue: Suspected degradation of this compound to alprazolam during sample handling and preparation.

  • Background: this compound, being an ester, is susceptible to hydrolysis to 4-hydroxyalprazolam, especially under acidic or basic conditions and at elevated temperatures.[1][6] While the direct hydrolysis to alprazolam is less likely, the stability of the acetyl group is a concern.

  • Troubleshooting Steps:

    • Storage: Store biological samples (blood, urine) at -20°C or lower to minimize enzymatic and chemical degradation.[7] Avoid repeated freeze-thaw cycles.

    • pH Control: During sample extraction, maintain a neutral or slightly acidic pH to minimize hydrolysis of the acetoxy group. Avoid strong acids or bases.

    • Temperature Control: Perform all extraction and preparation steps at room temperature or on ice to reduce the rate of potential hydrolysis. Avoid heating samples unless a derivatization step is required, and even then, use the lowest effective temperature and time.

    • Method Validation: Validate the stability of this compound in the chosen sample matrix and throughout the entire analytical procedure by analyzing quality control samples at different stages.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Differentiation of Alprazolam and this compound

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., alprazolam-d5).

    • Precondition a mixed-mode SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate organic solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient that provides baseline separation of alprazolam and this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Use the MRM transitions listed in Table 1.

Visualizations

Logical Workflow for Investigating this compound Interference

workflow cluster_screening Immunoassay Screening cluster_confirmation Confirmatory Analysis cluster_interpretation Interpretation start Positive Benzodiazepine Screen lcms LC-MS/MS Analysis start->lcms Confirm with LC-MS/MS gcms GC-MS Analysis start->gcms Confirm with GC-MS alp_pos Alprazolam Positive lcms->alp_pos acetoxy_pos This compound Positive lcms->acetoxy_pos gcms->alp_pos gcms->acetoxy_pos interference Potential Interference acetoxy_pos->interference Consider cross-reactivity and in-source conversion

Caption: Workflow for investigating potential this compound interference.

Signaling Pathway of Benzodiazepine Action (for context)

gaba_receptor cluster_receptor GABA-A Receptor cluster_effect Cellular Effect gaba GABA receptor GABA-A Receptor gaba->receptor bzd Benzodiazepine (e.g., Alprazolam) bzd->receptor Positive Allosteric Modulation cl_influx Chloride Ion Influx receptor->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression hyperpolarization->cns_depression

Caption: Simplified signaling pathway of benzodiazepine action at the GABA-A receptor.

References

methods to prevent premature hydrolysis of 4-Acetoxy Alprazolam in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature hydrolysis of 4-Acetoxy Alprazolam in vitro.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound, leading to its unwanted degradation.

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in aqueous solution. Hydrolysis of the 4-acetoxy group is occurring. This is accelerated at neutral or alkaline pH.[1]Maintain a slightly acidic pH (e.g., pH 4-5) for all stock solutions and experimental buffers. Prepare solutions fresh and use them immediately.
Inconsistent results between experimental replicates. Variable hydrolysis due to differences in incubation time, temperature, or pH between samples.Standardize all experimental parameters. Use a temperature-controlled environment and freshly calibrated pH meters. Minimize the time between solution preparation and analysis.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). The primary degradation product is 4-hydroxy alprazolam.[1] Other degradation products of the alprazolam core structure may also form under harsh conditions.Use analytical standards for 4-hydroxy alprazolam and alprazolam to identify degradation products. Employ mass spectrometry (LC-MS/MS) for definitive identification.[2][3]
Loss of compound activity or potency in cell-based assays. Premature conversion to 4-hydroxy alprazolam, which may have different cell permeability or activity kinetics.Prepare the compound in an appropriate acidic buffer immediately before adding it to the assay medium. Consider the pH of the final assay medium and its potential to induce hydrolysis over the experiment's duration.
Precipitation of the compound in aqueous buffers. This compound, like alprazolam, has low aqueous solubility.[4] Changes in pH can affect solubility.Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in vitro?

A1: The primary degradation pathway is the hydrolysis of the ester linkage at the 4-position, which cleaves the acetoxy group to yield 4-hydroxy alprazolam. This reaction is susceptible to pH changes, particularly at neutral and alkaline pH where the compound readily cyclizes back to alprazolam.[1]

Q2: What is the optimal pH range for storing and handling this compound solutions?

A2: To minimize premature hydrolysis, it is recommended to maintain the pH of aqueous solutions in a slightly acidic range, ideally between pH 4.0 and 5.0. Studies on other benzodiazepines have shown that acidic conditions can slow the rate of hydrolysis.[5]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures will accelerate the rate of hydrolysis. Therefore, it is recommended to prepare solutions at low temperatures (e.g., on ice) and store stock solutions at -20°C or -80°C. For short-term storage of aqueous solutions, refrigeration (2-8°C) is advisable.[6]

Q4: What solvents are recommended for preparing stock solutions?

A4: Due to its limited water solubility, concentrated stock solutions of this compound should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

Q5: Are there any other factors that can contribute to the degradation of this compound?

A5: Yes, exposure to light can cause photolytic degradation of the core alprazolam structure.[7] Therefore, it is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.

Q6: How can I monitor the hydrolysis of this compound in my samples?

A6: The most effective way to monitor hydrolysis is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[8][9] This will allow for the quantification of the parent compound (this compound) and its primary hydrolytic product (4-hydroxy alprazolam).

Quantitative Data Summary

The following table summarizes key stability parameters for benzodiazepines, which can be extrapolated to inform the handling of this compound.

Parameter Condition Recommendation/Observation Reference
pH NeutralAt neutral pH, this compound quantitatively cyclizes back to alprazolam.[1]
pH Acidic (pH 4.5)Optimal for enzymatic hydrolysis of some benzodiazepine conjugates, suggesting the core structure is stable at this pH.[10]
Temperature Refrigerated (2-8°C) & Room Temp (20-25°C)Alprazolam in an oral suspension was stable for at least 90 days.[6]
Temperature 55°CUsed for rapid enzymatic hydrolysis of benzodiazepine glucuronides.[2]
Storage -20°CLong-term storage of benzodiazepines in biological fluids.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with minimized risk of premature hydrolysis.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted aqueous working solution of this compound while maintaining its stability.

Materials:

  • Stabilized this compound stock solution (from Protocol 1)

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.5)

  • Sterile, amber microcentrifuge tubes or vials

  • Ice bucket

Procedure:

  • Prepare the desired aqueous buffer and adjust the pH to the acidic range (e.g., 4.5).

  • Pre-chill the buffer and all necessary labware (tubes, pipette tips) on ice.

  • Perform a serial dilution of the this compound stock solution in the pre-chilled acidic buffer to reach the final desired concentration.

  • Gently mix the solution by inversion or light vortexing.

  • Use the freshly prepared working solution immediately in your experiments.

Protocol 3: Monitoring Hydrolysis via HPLC

Objective: To quantify the extent of this compound hydrolysis over time.

Materials:

  • This compound working solution

  • Incubator or water bath set to the desired experimental temperature

  • HPLC system with a C18 column and UV or MS detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical standards for this compound and 4-hydroxy alprazolam

Procedure:

  • At time zero (t=0), take an aliquot of the freshly prepared this compound working solution and immediately quench it with an equal volume of ice-cold acetonitrile to stop the hydrolysis.

  • Incubate the remaining working solution at the desired experimental temperature.

  • At predetermined time points (e.g., 15, 30, 60, 120 minutes), withdraw aliquots and quench them as in step 1.

  • Analyze all quenched samples by HPLC.

  • Create a standard curve for both this compound and 4-hydroxy alprazolam.

  • Calculate the concentration of each compound at each time point to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_main In Vitro Hydrolysis of this compound 4_Acetoxy_Alprazolam This compound 4_Hydroxy_Alprazolam 4-Hydroxy Alprazolam (Primary Metabolite) 4_Acetoxy_Alprazolam->4_Hydroxy_Alprazolam Hydrolysis (Esterase or pH-mediated)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_workflow Workflow for In Vitro Stability Assessment A Prepare Stock Solution (DMSO) B Prepare Aqueous Working Solution (Acidic Buffer, on ice) A->B C Incubate at Experimental Temperature B->C D Sample at Time Points (t=0, t=x, t=y...) C->D E Quench Reaction (Cold Acetonitrile) D->E F Analyze via HPLC-MS/MS E->F G Quantify Parent and Metabolite F->G

Caption: Experimental workflow for assessing stability.

Logical_Relationships cluster_logic Factors Influencing this compound Stability Stability Increased Stability Hydrolysis Increased Hydrolysis pH_low Low pH (Acidic) pH_low->Stability Temp_low Low Temperature Temp_low->Stability Light_protection Light Protection Light_protection->Stability pH_high High pH (Neutral/Alkaline) pH_high->Hydrolysis Temp_high High Temperature Temp_high->Hydrolysis Light_exposure Light Exposure Light_exposure->Hydrolysis Photodegradation

Caption: Factors affecting this compound stability.

References

Technical Support Center: Post-Synthesis Purification of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purification challenges associated with 4-Acetoxy Alprazolam.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the post-synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the final product. For this compound, which is synthesized from 4-Hydroxyalprazolam, potential impurities include residual 4-Hydroxyalprazolam, unreacted acetylation reagents (e.g., acetic anhydride), and byproducts from side reactions. Degradation products of alprazolam, such as triazolaminoquinoleine, may also be present, particularly if the compound is subjected to harsh conditions like high heat, humidity, or light.[1][2]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The primary recommended purification techniques are chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired compound from a complex mixture of impurities.[2][3] Crystallization is another effective method for purifying the final product, provided a suitable solvent system is identified.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are highly effective for quantitative purity analysis.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any impurities present.

Q4: What is the expected yield after purification of this compound?

Troubleshooting Guides

Chromatographic Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from impurities (e.g., 4-Hydroxyalprazolam) - Inappropriate mobile phase composition.- Incorrect column selection.- Column overloading.- Optimize the mobile phase: Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water with a buffer) to improve resolution. A gradient elution may be necessary.- Select a suitable column: A C18 or a cyano column is often used for benzodiazepine separation.[5][6]- Reduce sample load: Inject a smaller amount of the crude product onto the column to prevent peak broadening and improve separation.
Peak tailing of this compound - Secondary interactions with the stationary phase.- Presence of active sites on the silica support.- Inappropriate mobile phase pH.- Use a base-deactivated column: These columns have fewer free silanol groups, reducing secondary interactions.- Add a competing base to the mobile phase: A small amount of a basic modifier like triethylamine can improve peak shape.- Adjust mobile phase pH: Ensure the pH is in a range where this compound is in a single ionic form.
Low recovery of this compound from the column - Irreversible adsorption onto the stationary phase.- Degradation of the compound on the column.- Change the stationary phase: If strong adsorption is suspected, try a different type of column (e.g., a polymer-based column).- Use a milder mobile phase: Avoid highly acidic or basic conditions that could cause degradation.
Ghost peaks appearing in the chromatogram - Contaminants in the mobile phase or from the injector.- Carryover from a previous injection.- Use high-purity solvents: Ensure all mobile phase components are HPLC grade.- Implement a thorough wash cycle: After each run, wash the column and injector with a strong solvent to remove any residual compounds.
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
This compound fails to crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly cooling the solution.- Perform a preliminary purification: Use a quick filtration through a small plug of silica gel to remove some impurities before crystallization.- Screen for different solvents: Test a variety of solvents and solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for crystallization include ethanol, isopropanol, ethyl acetate/hexanes, and acetone/water.[1][7]
Product oils out instead of crystallizing - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly.- Use a lower boiling point solvent system. - Dilute the solution: Add more solvent before cooling.- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Crystals are colored or appear impure - Co-precipitation of colored impurities.- The chosen solvent does not effectively exclude impurities.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling.- Perform a second recrystallization: A second crystallization from a different solvent system can often remove persistent impurities.
Low yield of crystals - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling.- Use a co-solvent: Add a solvent in which the compound is less soluble (an anti-solvent) to the solution to induce further precipitation.- Cool for a longer period: Ensure the solution has reached its lowest temperature to maximize crystal formation.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and should be optimized for your specific crude sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (dimensions will depend on the scale of purification).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A starting point could be a linear gradient from 30% B to 95% B over 30 minutes. This will need to be optimized based on the separation of your impurities.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 230-254 nm).

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dry the purified product under high vacuum.

Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and needs to be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Product filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject onto Column filter_sample->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the purification of this compound using preparative HPLC.

Experimental_Workflow_Crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve_hot Dissolve in Hot Solvent decolorize Decolorize (Charcoal) dissolve_hot->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_rt Cool to Room Temp. hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Analysis of 4-Acetoxy Alprazolam by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of 4-Acetoxy Alprazolam. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and related benzodiazepines by LC-MS/MS.

Problem / QuestionPossible CausesSuggested Solutions
No or Low Analyte Signal Sample Preparation: Inefficient extraction, degradation of the analyte.- Ensure the pH for liquid-liquid extraction is optimized for this compound (benzodiazepines are generally basic). - For solid-phase extraction (SPE), verify that the sorbent type (e.g., mixed-mode cation exchange) and wash/elution solvents are appropriate.[1][2] - Minimize sample processing time and keep samples cool to prevent degradation.
Mass Spectrometry: Incorrect precursor/product ion selection, suboptimal ionization, or inadequate collision energy.- Verify the mass spectrometer is calibrated and functioning correctly. - Infuse a standard solution of this compound to determine the optimal precursor ion ([M+H]⁺) and fragment ions. - Optimize collision energy for the specific MRM transitions. Start with values used for structurally similar compounds like Alprazolam or α-hydroxyalprazolam and optimize from there.[3][4]
Chromatography: Poor peak shape, analyte not eluting from the column.- Ensure the mobile phase composition is appropriate for the analyte and column chemistry (e.g., C18). A gradient elution with acetonitrile or methanol and water with a modifier like formic acid is common.[2][5] - Check for column clogging or degradation.
High Background Noise or Matrix Effects Sample Preparation: Insufficient cleanup, co-elution of interfering substances from the matrix (e.g., plasma, urine).- Employ a more rigorous sample cleanup method, such as a multi-step SPE protocol or a liquid-liquid extraction followed by SPE.[1][2] - Use of a divert valve to direct the early and late eluting matrix components to waste can reduce source contamination.
Chromatography: Co-elution of analyte with matrix components.- Adjust the chromatographic gradient to better separate the analyte from interfering peaks. - Consider a column with a different selectivity (e.g., biphenyl phase for aromatic compounds).
Mass Spectrometry: Non-specific fragmentation.- Select more specific product ions that are unique to this compound.
Poor Peak Shape (Tailing or Fronting) Chromatography: Column overload, secondary interactions with the stationary phase, inappropriate mobile phase pH.- Reduce the injection volume or sample concentration. - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For benzodiazepines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[5] - Check for and replace any dead volumes in the LC system.
Inconsistent Retention Times Chromatography: Unstable pump performance, column temperature fluctuations, column degradation.- Ensure the LC pumps are delivering a stable and accurate flow rate. - Use a column oven to maintain a consistent temperature. - Check the column for signs of degradation and replace if necessary.
Carryover System Contamination: Adsorption of the analyte to surfaces in the autosampler, injector, or column.- Use a strong needle wash solution in the autosampler. - Inject blank samples between analytical runs to assess and mitigate carryover. - If carryover persists, clean the injector and consider replacing the rotor seal.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?

Q2: What type of sample preparation is recommended for this compound in biological matrices?

A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for benzodiazepines.[1][2][6]

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) SPE is often used for benzodiazepines as it provides good cleanup by utilizing both reversed-phase and ion-exchange mechanisms.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate at an alkaline pH is a common and effective method for extracting benzodiazepines from aqueous matrices.

Q3: Which liquid chromatography (LC) conditions are suitable for the analysis of this compound?

A3: A reversed-phase C18 column is a good starting point for the separation of this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) is typically used to achieve good peak shape and separation from other benzodiazepines and matrix components.[2][5]

Q4: How can I minimize ion suppression when analyzing this compound in complex matrices?

A4: Ion suppression is a common challenge in LC-MS/MS analysis of samples from biological matrices. To minimize it:

  • Effective Sample Cleanup: Use a thorough sample preparation method like SPE or LLE to remove as many matrix components as possible.[1][2]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the regions where most matrix components elute.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a structurally similar compound that does not occur in the samples can be used.

Experimental Protocols & Data

Optimized Mass Spectrometry Parameters (Starting Points)

The following table provides suggested starting parameters for the MS/MS detection of this compound, based on data for the structurally similar compound Alprazolam. These parameters must be optimized for your specific instrument and analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) (Starting Point)
Alprazolam309.1281.1205.135
This compound (Predicted) [M+H]⁺To be determinedTo be determinedTo be optimized

Note: The user must determine the exact mass of this compound to calculate the [M+H]⁺ and then experimentally determine the optimal product ions and collision energies.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of benzodiazepines from urine using a mixed-mode cation exchange SPE plate.[1][2]

  • Sample Pre-treatment: To 1 mL of urine sample, add an internal standard and 500 µL of acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis (if targeting glucuronidated metabolites): Add β-glucuronidase and incubate at 60°C for 1-2 hours. This step may not be necessary for this compound itself unless it is also conjugated.

  • SPE Column Conditioning: Condition the MCX SPE column with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE column.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing reporting Reporting data_processing->reporting

Caption: Experimental workflow for this compound detection.

References

Technical Support Center: Refining Extraction Protocols for 4-Acetoxy Alprazolam from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 4-Acetoxy Alprazolam from biological matrices. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent and effective methods for extracting this compound and similar benzodiazepine derivatives from biological matrices such as blood, plasma, and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its high recovery rates, cleaner extracts, and potential for automation. LLE is a cost-effective and rapid alternative, though it may sometimes result in lower recovery and less clean samples compared to SPE.

Q2: What is the expected stability of this compound in biological samples?

A2: this compound is an acetylated metabolite of alprazolam and is susceptible to hydrolysis back to its primary metabolite, 4-hydroxyalprazolam.[1] The stability of this compound in biological matrices is a critical consideration. It is recommended to store samples at low temperatures (-20°C or -80°C) and to process them as quickly as possible to minimize degradation.[2][3] Studies on other benzodiazepines have shown significant degradation at room temperature and even at 4°C over extended periods.[2][3] The presence of esterases in biological matrices can also contribute to the hydrolysis of the acetoxy group.

Q3: What are the key parameters to optimize for an effective extraction?

A3: For both SPE and LLE, several parameters are crucial for optimal extraction of this compound:

  • pH: The pH of the sample and the extraction solvents plays a significant role in the recovery of benzodiazepines. Adjusting the pH can optimize the ionization state of the analyte, enhancing its partitioning into the extraction solvent or its retention on the SPE sorbent.

  • Solvent Selection: The choice of organic solvent in LLE and the wash/elution solvents in SPE is critical. For LLE, a water-immiscible organic solvent that has a high affinity for this compound should be selected. In SPE, the wash steps should be strong enough to remove interferences without eluting the analyte, and the elution solvent should effectively desorb the analyte from the sorbent.

  • Sample Pre-treatment: For matrices like whole blood or plasma, protein precipitation is often a necessary first step to improve extraction efficiency and prevent clogging of SPE columns. For urine samples, enzymatic hydrolysis may be required to cleave glucuronide conjugates of metabolites.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS analysis. To mitigate these effects:

  • Optimize Sample Cleanup: Employing a robust SPE protocol is highly effective in removing interfering matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from endogenous matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Extraction: The chosen solvent or SPE sorbent may not be optimal for this compound. The pH of the sample may not be ideal for extraction.Optimize Extraction Protocol: Test a range of extraction solvents with varying polarities for LLE. For SPE, experiment with different sorbent chemistries (e.g., C18, mixed-mode). Adjust the pH of the sample to a range where this compound is unionized to improve its partitioning into organic solvents or retention on reversed-phase SPE columns.
Analyte Degradation: this compound may be hydrolyzing to 4-hydroxyalprazolam during sample storage or processing.[1]Ensure Sample Stability: Store samples at -80°C immediately after collection. Minimize the time samples are at room temperature during processing. Consider the use of esterase inhibitors if enzymatic degradation is suspected. Analyze for the presence of 4-hydroxyalprazolam to confirm degradation.
High Matrix Effects in LC-MS/MS Insufficient Sample Cleanup: The extraction protocol is not adequately removing interfering components from the biological matrix.Improve Sample Preparation: Incorporate a protein precipitation step before extraction. Optimize the wash steps in your SPE protocol by using a stronger wash solvent that does not elute the analyte. Consider using a more selective SPE sorbent, such as a mixed-mode or polymeric sorbent.
Co-elution of Interfering Compounds: Endogenous compounds from the matrix are eluting at the same retention time as this compound.Enhance Chromatographic Resolution: Modify the mobile phase composition or gradient profile of your LC method to better separate the analyte from matrix components. Consider using a column with a different chemistry or a higher efficiency (e.g., smaller particle size).
Poor Reproducibility of Results Inconsistent Sample Handling: Variations in sample collection, storage, or extraction procedure between samples.Standardize Procedures: Ensure all samples are handled identically. Use calibrated pipettes and consistent timing for all steps. Automate the extraction process if possible to minimize human error.
Variable Extraction Efficiency: The performance of the extraction method is inconsistent across different samples or batches.Validate Extraction Method: Perform a thorough method validation including assessment of recovery, precision, and accuracy. Ensure that the extraction conditions are robust and not on the edge of a performance cliff.
Presence of Unexpected Peaks in Chromatogram Metabolites or Degradation Products: The unexpected peaks could be other metabolites of alprazolam or degradation products of this compound.[4]Identify Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for peak identification. Compare retention times with available standards of known metabolites.
Contamination: Contamination from glassware, solvents, or the instrument.Implement Strict Cleaning Protocols: Thoroughly clean all glassware. Use high-purity solvents. Run blank samples to identify sources of contamination.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • Plasma/Serum: To 1 mL of plasma or serum, add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.

    • Urine: Centrifuge 1 mL of urine at 3000 rpm for 10 minutes to remove particulate matter. If glucuronidated metabolites are of interest, perform enzymatic hydrolysis with β-glucuronidase prior to extraction.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant or urine onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less non-polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of an appropriate organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and isopropanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

General Protocol for Liquid-Liquid Extraction (LLE) of this compound
  • Sample Pre-treatment:

    • Adjust the pH of 1 mL of the biological sample (plasma, serum, or urine) to approximately 9 with a suitable buffer (e.g., carbonate buffer).

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of alprazolam and related benzodiazepines from biological matrices. These values can serve as a benchmark for the development and validation of methods for this compound.

Table 1: Solid-Phase Extraction (SPE) Performance

AnalyteMatrixSPE SorbentRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
AlprazolamUrineMixed-Mode Cation Exchange76-1020.50.5
AlprazolamPlasmaC1881-1153.3-10.2-[5]
AlprazolamUrineC1881.2-1152.6-12.6-[5]
Designer BenzodiazepinesUrinePolymeric76-1140.10.1[6]

Table 2: Liquid-Liquid Extraction (LLE) Performance

AnalyteMatrixExtraction SolventRecovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
AlprazolamPlasmaChloroform/Isopropanol/n-Heptane94.5--[7]
AlprazolamPlasmaNot Specified-1.8915.730
BenzodiazepinesWhole Blood1-Chlorobutane---[2]

Visualizations

experimental_workflow_spe cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Sample (Plasma, Urine) protein_precipitation Protein Precipitation (for Plasma/Serum) start->protein_precipitation Plasma/Serum hydrolysis Enzymatic Hydrolysis (optional for Urine) start->hydrolysis Urine loading Sample Loading protein_precipitation->loading hydrolysis->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

experimental_workflow_lle cluster_pretreatment Sample Pre-treatment cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis start Biological Sample (Plasma, Urine) ph_adjustment pH Adjustment start->ph_adjustment add_solvent Add Organic Solvent ph_adjustment->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic evaporation Evaporation to Dryness collect_organic->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

troubleshooting_guide cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_reproducibility Poor Reproducibility issue Problem Encountered incomplete_extraction Incomplete Extraction issue->incomplete_extraction Check degradation Analyte Degradation issue->degradation Check poor_cleanup Insufficient Cleanup issue->poor_cleanup Check coelution Co-elution issue->coelution Check inconsistent_handling Inconsistent Handling issue->inconsistent_handling Check variable_efficiency Variable Efficiency issue->variable_efficiency Check solution1 Optimize pH & Solvents incomplete_extraction->solution1 Solution solution2 Control Temp. & Time degradation->solution2 Solution solution3 Improve Sample Prep poor_cleanup->solution3 Solution solution4 Enhance Chromatography coelution->solution4 Solution solution5 Standardize Protocol inconsistent_handling->solution5 Solution solution6 Validate Method variable_efficiency->solution6 Solution

Caption: Troubleshooting logic for this compound extraction.

References

Technical Support Center: 4-Acetoxy Alprazolam Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis of 4-Acetoxy Alprazolam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation and achieve high-quality analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed during the mass spectrometry analysis of this compound?

A1: During electrospray ionization (ESI) in positive mode, the most common adducts observed are sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). The formation of these adducts can reduce the intensity of the desired protonated molecule ([M+H]⁺), complicating quantification and spectral interpretation.[1][2][3]

Q2: Why is adduct formation a problem in the analysis of this compound?

A2: Adduct formation can be problematic for several reasons:

  • Reduced Sensitivity: Formation of adducts diminishes the signal intensity of the target protonated analyte, potentially leading to a loss of sensitivity in the assay.[1][4]

  • Complicated Spectra: The presence of multiple adduct peaks makes the mass spectrum more complex and difficult to interpret.[1][4]

  • Inaccurate Quantification: If not properly controlled, the variable formation of different adducts can lead to poor reproducibility and inaccurate quantitative results.[4][5] Adduct ions may not fragment efficiently, which is a concern for methods relying on multiple reaction monitoring (MRM).[4]

Q3: What are the primary sources of ions that cause adduct formation?

A3: The primary sources of adduct-forming ions include:

  • Mobile Phase Impurities: Solvents and reagents, even those of high purity, can contain trace amounts of sodium and potassium salts.[1]

  • Sample Matrix: Biological samples can introduce a variety of ions that may form adducts with the analyte.

  • Glassware: Glass containers can leach sodium ions into the mobile phase over time. Using plastic containers for mobile phase reservoirs can help mitigate this issue.[3]

  • LC System: The components of the liquid chromatography system can also be a source of metal ion contamination.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to adduct formation in the mass spec analysis of this compound.

Issue 1: High abundance of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

Root Causes and Solutions:

  • Contaminated Solvents or Reagents:

    • Solution: Use only high-purity, LC-MS grade solvents and fresh additives.[1] Filter mobile phases before use.

  • Leaching from Glassware:

    • Solution: Switch to polypropylene or other plastic solvent reservoirs to minimize leaching of sodium ions.

  • Insufficient Proton Availability:

    • Solution: Increase the concentration of a proton source in the mobile phase. The addition of a small amount of formic acid or acetic acid can help promote the formation of the protonated molecule ([M+H]⁺).

  • Inefficient Suppression of Metal Adducts:

    • Solution: Introduce a volatile buffer, such as ammonium acetate or ammonium formate, into the mobile phase. The ammonium ions will compete with sodium and potassium ions for adduction to the analyte, thereby increasing the relative abundance of the [M+H]⁺ or [M+NH₄]⁺ ions.[6]

Issue 2: Poor reproducibility of signal intensity.

Root Causes and Solutions:

  • Inconsistent Adduct Formation:

    • Solution: The addition of mobile phase additives like ammonium acetate can improve the repeatability of adduct formation, even if they don't eliminate it entirely.[7]

  • Matrix Effects:

    • Solution: Optimize the sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction.

  • Fluctuations in Source Conditions:

    • Solution: Ensure that the mass spectrometer's ion source parameters (e.g., temperature, gas flow, and voltages) are optimized and stable.

Data Presentation

The following table summarizes the effect of different mobile phase additives on the relative abundance of metal adducts for various compounds, illustrating the general principles of adduct suppression.

Mobile Phase Additive CompositionRelative Peak Abundance of Metal Adducts ([M+Na]⁺ + [M+K]⁺)
I: 0.1% Formic Acid (v/v)High
II: 0.1% Acetic AcidHigh
III: 0.1% Acetic Acid with 2 mM Ammonium AcetateMedium
IV: 0.1% Formic Acid with 2 mM Ammonium AcetateLow
V: 0.02% Formic Acid with 4 mM Ammonium TrifluoroacetateVery Low
VI: 0.02% Formic Acid with 4 mM Ammonium Trifluoroacetate and 2 mM Ammonium AcetateNegligible
Data adapted from a study on the formation of metal adducts, demonstrating the effectiveness of various additives in suppression.[8]

Experimental Protocols

Generalized LC-MS/MS Protocol for Benzodiazepine Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for specific instrumentation and sample types.

  • Sample Preparation (from a biological matrix like urine or serum):

    • To 100 µL of the sample, add an internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol, vortex, and then centrifuge.

    • Alternatively, for cleaner samples, use a solid-phase extraction (SPE) method. A mixed-mode cation exchange (MCX) sorbent is often effective for benzodiazepines.[9][10]

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and/or 2-10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and/or 2-10 mM ammonium acetate.

    • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time is common.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Typically maintained between 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument and analyte.

    • MRM Transitions: Determine the optimal precursor ion (e.g., [M+H]⁺) and product ions for this compound and the internal standard.

Visualizations

TroubleshootingWorkflow start High Adduct Formation Observed check_solvents Are Solvents & Reagents LC-MS Grade and Fresh? start->check_solvents use_high_purity Use High-Purity Solvents and Fresh Reagents check_solvents->use_high_purity No check_glassware Using Glass Solvent Reservoirs? check_solvents->check_glassware Yes use_high_purity->check_glassware use_plastic Switch to Polypropylene Reservoirs check_glassware->use_plastic Yes check_additives Mobile Phase Additives Used? check_glassware->check_additives No use_plastic->check_additives add_ammonium Add Ammonium Acetate or Formate (2-10 mM) check_additives->add_ammonium No optimize_acid Optimize Formic/Acetic Acid Concentration (0.1%) check_additives->optimize_acid Yes add_ammonium->optimize_acid check_source Review Ion Source Parameters optimize_acid->check_source optimize_source Optimize Source Temperature and Voltages check_source->optimize_source Suboptimal end_problem Adduct Formation Minimized check_source->end_problem Optimal optimize_source->end_problem AdductFactors cluster_ions Adduct-Forming Ions cluster_outcome Analytical Outcome Mobile_Phase Mobile Phase Composition Adduct_Ions [Na]⁺, [K]⁺ Concentration Mobile_Phase->Adduct_Ions Influences Solvent_Purity Solvent/Reagent Purity Solvent_Purity->Adduct_Ions Determines Sample_Matrix Sample Matrix Sample_Matrix->Adduct_Ions Contributes Hardware System Hardware (e.g., Glassware) Hardware->Adduct_Ions Can introduce Adduct_Formation Adduct Formation ([M+Na]⁺, [M+K]⁺) Adduct_Ions->Adduct_Formation Leads to Protonated_Molecule Desired Ion ([M+H]⁺) Adduct_Formation->Protonated_Molecule Competes with

References

improving the selectivity of analytical methods for benzodiazepine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the selectivity of analytical methods for benzodiazepine derivatives.

Frequently Asked Questions (FAQs)

Q1: How can I resolve co-eluting benzodiazepine isomers and structurally similar derivatives?

A1: Co-elution is a significant challenge, especially with chiral or structurally similar benzodiazepines. Improving chromatographic separation is key.

  • Chromatographic Method Optimization: The choice of stationary and mobile phases is critical. For High-Performance Liquid Chromatography (HPLC), reversed-phase columns like C18 are common.[1] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, should be optimized.[2][3] Using a high pH mobile phase (e.g., with 10 mM ammonium bicarbonate) can increase retention and improve electrospray ionization signals for certain benzodiazepines.[4]

  • Chiral Separation: Many benzodiazepines are chiral and their enantiomers can exhibit different biological activities.[5][6] Chiral stationary phases (CSPs) are essential for separating these enantiomers.[7][8] Techniques like low-temperature HPLC on CSPs can resolve rapidly interconverting conformational enantiomers.[7][8] Capillary electrophoresis (CE) using chiral selectors like sulfated cyclodextrins has also proven effective for resolving enantiomers of oxazepam, lorazepam, and temazepam.[9]

  • Temperature and Flow Rate: Adjusting the column temperature can alter selectivity. For some chiral separations, sub-ambient temperatures (e.g., -15 °C) are necessary to slow the interconversion of enantiomers, allowing for their separation on a chiral stationary phase.[8] Optimizing the mobile phase flow rate can also improve resolution.[3]

Q2: What are the most effective sample preparation techniques to minimize matrix effects and improve selectivity?

A2: Proper sample preparation is crucial for removing interfering endogenous compounds from biological matrices like blood, urine, or serum, thereby improving method selectivity and reproducibility.[10]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique that provides cleaner extracts compared to older methods.[10][11] Mixed-mode SPE cartridges, which utilize both ion-exchange and reversed-phase retention mechanisms, are particularly effective for extracting a broad panel of benzodiazepines while reducing matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): LLE is another common method, though it can be more labor-intensive and use larger volumes of organic solvents.[10][13]

  • Modern Microextraction Techniques: Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are gaining popularity as they are more environmentally friendly and require smaller sample volumes.[10][14]

A comparison of common extraction techniques reveals varying efficiencies and levels of matrix interference. The use of deuterated internal standards is highly recommended to compensate for matrix effects, especially in LC-MS/MS analysis.[15][16]

Table 1: Comparison of Sample Preparation Techniques

Technique Advantages Disadvantages Average Recovery (%) Reference
Solid-Phase Extraction (SPE) High selectivity, cleaner extracts, easily automated.[10] Can be more expensive. ~91% (Mixed-Mode SPE)
Liquid-Liquid Extraction (LLE) Simple, low cost. Labor-intensive, uses large solvent volumes, potential for emulsions.[12] 87-94% [17]

| Solid-Phase Microextraction (SPME) | Minimal solvent use, simple, effective.[14] | Fiber can be fragile, potential for carryover. | Not specified |[14] |

Q3: How can I enhance selectivity during mass spectrometry (MS) detection?

A3: Tandem mass spectrometry (MS/MS) is the method of choice for highly selective and sensitive detection of benzodiazepines.[10]

  • Multiple Reaction Monitoring (MRM): In LC-MS/MS, using MRM mode provides excellent selectivity. This involves selecting a specific precursor ion for the target analyte and monitoring for a unique product ion generated through collision-induced dissociation (CID).[13]

  • Understanding Fragmentation Patterns: Knowledge of how benzodiazepine derivatives fragment is key to selecting specific and sensitive MRM transitions. Fragmentation typically occurs in the seven-membered ring through cleavage of specific bonds (e.g., N-1–C-2 and C-3–C-4).[18][19][20] The aromatic rings of the benzodiazepine structure are generally more resistant to fragmentation.[18][19]

  • High-Resolution Mass Spectrometry (HRMS): HRMS offers high sensitivity and selectivity and allows for retrospective data analysis, where previously acquired data can be re-examined for new or emerging designer benzodiazepines.[21]

  • Derivatization for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary as many benzodiazepines are polar and thermally labile.[13] Silylating reagents are commonly used. Tert-butyldimethylsilyl (TBDMS) derivatives have been shown to be more stable, reproducible, and sensitive compared to corresponding trimethylsilyl (TMS) derivatives.[22] However, derivatization can sometimes produce misleading artifacts; for example, silylation of demoxepam can create products falsely identified as nordiazepam and oxazepam.[17]

Experimental Protocols & Workflows

Protocol 1: Solid-Phase Extraction (SPE) for Benzodiazepines in Urine

This protocol is adapted from a simplified method using a mixed-mode cation exchange (MCX) sorbent, which eliminates the need for conditioning and equilibration steps.

  • Sample Pre-treatment: To a well of a 96-well µElution plate, add 100 µL of urine sample, 100 µL of internal standard working solution, and 100 µL of β-glucuronidase enzyme solution.

  • Hydrolysis: Cover the plate and incubate at 60°C for 60 minutes to hydrolyze conjugated benzodiazepine metabolites.

  • Loading: Apply the hydrolyzed sample directly to the Oasis MCX µElution Plate.

  • Wash 1: Wash the sorbent with 200 µL of 0.02 N HCl.

  • Wash 2: Wash the sorbent with 200 µL of 20% methanol. This step is critical; using a higher methanol concentration can result in the loss of acidic benzodiazepines like oxazepam and lorazepam.

  • Drying: Dry the plate under high vacuum for approximately 30 seconds.

  • Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.

  • Dilution: Dilute the eluate with 100 µL of sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) before injection into the LC-MS/MS system.

G cluster_workflow General Analytical Workflow Sample Sample Collection (e.g., Urine, Blood) Prep Sample Preparation (e.g., SPE, LLE) Sample->Prep Sep Chromatographic Separation (HPLC/UPLC) Prep->Sep Det MS/MS Detection (MRM Mode) Sep->Det Data Data Analysis & Quantification Det->Data

General workflow for benzodiazepine analysis.

Protocol 2: HPLC Method Development for Separation of Benzodiazepines

This protocol provides a starting point for optimizing the separation of a mixture of benzodiazepines.[1][2][3]

  • Column Selection: Start with a standard reversed-phase column, such as a CORTECS UPLC C18+ (2.1 x 100 mm, 1.6 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH adjusted to 9.[4]

    • Mobile Phase B: Methanol or Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and re-equilibrate for 3 minutes.

  • Optimization:

    • Inject a standard mixture of benzodiazepines.

    • If resolution is poor, adjust the gradient slope. A shallower gradient provides more time for separation.

    • If peaks are too broad, consider increasing the flow rate or temperature.

    • If selectivity is still an issue, systematically test different organic modifiers (methanol vs. acetonitrile) and pH values for the aqueous mobile phase.[2]

Table 2: Example HPLC Retention Times for Select Benzodiazepines

Compound Mobile Phase System Retention Time (min) Reference
Alprazolam Methanol:Acetonitrile:Water (70:25:5) 12.49 [2]
Diazepam Methanol:Acetonitrile:Water (70:25:5) 22.11 [2]
Clonazepam Methanol:Acetonitrile:Water (70:25:5) 15.34 [2]
Lorazepam UPLC with A: 0.1% Formic Acid, B: Acetonitrile 3.99
Oxazepam UPLC with A: 0.1% Formic Acid, B: Acetonitrile 3.86

| Temazepam | UPLC with A: 0.1% Formic Acid, B: Acetonitrile | 4.31 | |

Troubleshooting Guide

G start Problem: Poor Selectivity or Peak Resolution chrom_issue Check Chromatographic Conditions start->chrom_issue Co-elution or Poor Peak Shape prep_issue Review Sample Preparation start->prep_issue Inconsistent Results or Low Signal ms_issue Optimize MS/MS Detection start->ms_issue High Background or Interfering Peaks col Is the column appropriate? (e.g., C18, Chiral) chrom_issue->col mp Optimize Mobile Phase (pH, Organic Modifier, Gradient) chrom_issue->mp flow Adjust Flow Rate or Temperature chrom_issue->flow matrix High Matrix Effects? (Ion Suppression) prep_issue->matrix spe Optimize SPE Wash/Elution Steps or Try LLE matrix->spe mrm Are MRM transitions unique and sensitive? ms_issue->mrm frag Consult fragmentation studies to find better product ions mrm->frag

Troubleshooting decision tree for selectivity issues.

References

Validation & Comparative

A Comparative Analysis of 4-Acetoxy Alprazolam and 4-Hydroxyalprazolam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of 4-acetoxy alprazolam and its metabolite, 4-hydroxyalprazolam. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of these two compounds.

Introduction

Alprazolam is a widely prescribed triazolobenzodiazepine for anxiety and panic disorders. Its pharmacological effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The metabolism of alprazolam is a critical determinant of its overall pharmacological profile, leading to the formation of several metabolites. This guide focuses on two key molecules: 4-hydroxyalprazolam, a primary metabolite of alprazolam, and this compound, a synthetic derivative.

Available evidence strongly indicates that this compound functions as a prodrug, undergoing in vivo hydrolysis to yield the pharmacologically active 4-hydroxyalprazolam.[1] This conversion is primarily mediated by esterase enzymes present in the body. Consequently, the biological activity of this compound is contingent upon its conversion to 4-hydroxyalprazolam.

Data Presentation: Comparative Biological Activity

ParameterAlprazolam4-HydroxyalprazolamThis compoundReference
Mechanism of Action GABA-A Receptor Positive Allosteric ModulatorGABA-A Receptor Positive Allosteric ModulatorProdrug of 4-hydroxyalprazolam[2]
Metabolizing Enzymes CYP3A4, CYP3A5N/A (further metabolized)Esterases[3]
Relative Binding Affinity to Benzodiazepine Receptor 100%~20% of alprazolamN/A (inactive until hydrolyzed)
Pharmacological Activity HighLess active than alprazolamInactive until converted to 4-hydroxyalprazolam

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This protocol is designed to determine the rate and extent of conversion of this compound to 4-hydroxyalprazolam in a simulated biological environment.

Materials:

  • This compound

  • 4-Hydroxyalprazolam (as a reference standard)

  • Human liver microsomes or purified esterase solution

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer (pH 7.4).

  • Spike the buffer with the this compound stock solution to achieve the desired final concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of human liver microsomes or purified esterase.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of both this compound and 4-hydroxyalprazolam using a validated LC-MS/MS method.

  • The rate of hydrolysis can be determined by plotting the concentration of 4-hydroxyalprazolam formed over time.

Benzodiazepine Receptor Binding Assay

This radioligand displacement assay is used to determine the binding affinity of a test compound (e.g., 4-hydroxyalprazolam) to the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (as a source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • Unlabeled Diazepam (for determining non-specific binding)

  • Test compound (4-hydroxyalprazolam)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]-Flunitrazepam and a fixed amount of the membrane preparation.

  • To these tubes, add increasing concentrations of the unlabeled test compound (4-hydroxyalprazolam).

  • For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled Diazepam.

  • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be calculated and used to determine the binding affinity (Ki).

Mandatory Visualization

hydrolysis_workflow acetoxy This compound (Prodrug) hydrolysis Esterase-Mediated Hydrolysis acetoxy->hydrolysis In vivo / In vitro hydroxy 4-Hydroxyalprazolam (Active Metabolite) hydrolysis->hydroxy

Caption: Conversion of this compound to 4-Hydroxyalprazolam.

gabaa_signaling cluster_neuron Postsynaptic Neuron gaba_a GABA-A Receptor cl_channel Chloride (Cl⁻) Channel gaba_a->cl_channel Opens hyperpolarization Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Cl⁻ Influx gaba GABA gaba->gaba_a Binds hydroxy_alp 4-Hydroxyalprazolam hydroxy_alp->gaba_a Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway.

References

A Comparative Pharmacological Analysis: 4-Acetoxy Alprazolam vs. Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of 4-Acetoxy Alprazolam and its parent compound, alprazolam. The information presented is intended to support research and drug development activities by providing a clear, data-driven comparison of these two compounds. While direct comparative studies on this compound are limited, this guide synthesizes available data on alprazolam and its primary metabolite, 4-hydroxyalprazolam, to which this compound is presumed to be a prodrug.

Introduction

Alprazolam is a potent, short-acting benzodiazepine widely prescribed for the management of anxiety and panic disorders.[1][2] Its pharmacological effects are mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][3] this compound is an ester derivative of 4-hydroxyalprazolam, a primary active metabolite of alprazolam. It is hypothesized to act as a prodrug, undergoing in vivo hydrolysis to 4-hydroxyalprazolam. This guide will compare the known pharmacological properties of alprazolam with the expected properties of this compound, based on data available for 4-hydroxyalprazolam.

Data Presentation

Table 1: Comparative Pharmacokinetic Properties
ParameterAlprazolam4-Hydroxyalprazolam (as metabolite of Alprazolam)This compound (Predicted)
Bioavailability (%) 80-90%[1]Not applicable (metabolite)Dependent on conversion rate
Protein Binding (%) ~80% (mainly to albumin)[1]Data not availableLikely similar to 4-hydroxyalprazolam
Metabolism Primarily by CYP3A4 to 4-hydroxyalprazolam and α-hydroxyalprazolam[1][4]Further metabolism to inactive benzophenone[5]Hydrolysis to 4-hydroxyalprazolam
Elimination Half-life (t½) 11-13 hours (instant-release)[1]Similar to alprazolam[6]Dependent on conversion and elimination of 4-hydroxyalprazolam
Time to Peak Plasma Concentration (Tmax) 1-2 hours[1]Appears in plasma at concentrations considerably lower than intact alprazolamDependent on rate of hydrolysis
Table 2: Comparative Pharmacodynamic Properties
ParameterAlprazolam4-HydroxyalprazolamThis compound (Predicted)
Mechanism of Action Positive allosteric modulator of the GABA-A receptor[1]Positive allosteric modulator of the GABA-A receptorPositive allosteric modulator of the GABA-A receptor (via conversion)
Receptor Binding Affinity High affinity for the benzodiazepine site on the GABA-A receptorLower intrinsic benzodiazepine receptor affinity than alprazolamDependent on conversion to 4-hydroxyalprazolam
Relative Potency High potency anxiolytic[1]20% of the binding affinity of the parent drug[7]Expected to be lower than alprazolam, based on 4-hydroxyalprazolam potency

Experimental Protocols

GABA-A Receptor Binding Assay

A detailed protocol for a GABA-A receptor binding assay is crucial for determining the binding affinities of both alprazolam and this compound (or its active metabolite).

Objective: To determine the binding affinity (Ki) of the test compounds for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or mouse brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.4)[8]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Flunitrazepam)

  • Non-specific binding control (e.g., Clonazepam)

  • Test compounds (Alprazolam, this compound, 4-hydroxyalprazolam)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold homogenization buffer.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction.[9]

    • Wash the pellet by resuspension in assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the BCA assay).[9]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition binding curve by plotting the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is suitable for evaluating the anxiolytic effects of both compounds.

Objective: To assess the anxiolytic effects of the test compounds by measuring the time spent and entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • Test compounds (Alprazolam, this compound) and vehicle control

  • Video tracking software

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set duration (typically 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to analyze the animal's movement.

    • Measure the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualization

GABA-A Receptor Signaling Pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Benzodiazepine Alprazolam / 4-hydroxyalprazolam Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Comparative Experimental Workflow Comparative Experimental Workflow Compounds Test Compounds: - Alprazolam - this compound - Vehicle In_Vitro In Vitro Studies Compounds->In_Vitro In_Vivo In Vivo Studies Compounds->In_Vivo Receptor_Binding GABA-A Receptor Binding Assay In_Vitro->Receptor_Binding Behavioral_Tests Behavioral Tests (e.g., Elevated Plus Maze) In_Vivo->Behavioral_Tests Pharmacokinetics Pharmacokinetic Analysis In_Vivo->Pharmacokinetics Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Behavioral_Tests->Data_Analysis Pharmacokinetics->Data_Analysis

Caption: Workflow for comparing pharmacological effects.

Conclusion

Based on the available data, this compound is anticipated to function as a prodrug for 4-hydroxyalprazolam, a less potent metabolite of alprazolam.[7] Consequently, the pharmacological effects of this compound are expected to be qualitatively similar to alprazolam but with a potentially delayed onset and reduced potency. The anxiolytic, sedative, and other benzodiazepine-like effects would be dependent on the rate and extent of its conversion to 4-hydroxyalprazolam.

Direct experimental investigation of this compound is necessary to definitively characterize its pharmacokinetic and pharmacodynamic profile and to validate the hypotheses presented in this guide. Researchers are encouraged to utilize the experimental protocols outlined herein to conduct a thorough comparative analysis.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 4-Acetoxy Alprazolam in a research setting. As a designer benzodiazepine and a metabolite of alprazolam, the accurate and precise quantification of this compound is crucial for forensic toxicology, clinical research, and pharmaceutical development. This document outlines and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Comparison of Analytical Method Performance

The choice of an analytical method for the determination of this compound depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the biological matrix. While specific validation data for this compound is not extensively published, the data for its precursor, 4-hydroxyalprazolam, and the parent compound, alprazolam, provide a strong basis for comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 5 - 100 ng/mL0.05 - 50 ng/mL[1]4 - 50 µg/L[2]
Accuracy (Recovery) 81.2 - 115%[3]>82%[4]Not explicitly stated, but method is validated
Precision (RSD) <12%[3]Intra-assay: ≤ 8.4%[1], Inter-assay: ≤ 9.6%[1]Within-day: ~5%[2], Between-day: <10%[2]
Limit of Detection (LOD) 3.3 - 10.2 ng/mL (plasma)[3]0.05 ng/mL[5]Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated0.05 ng/mL[4]4 µg/L (alprazolam)[2]

Visualizing the Workflow

A typical workflow for the validation of an analytical method for this compound is depicted below.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements sample_prep Sample Preparation (e.g., SPE, LLE) start->sample_prep instrument_analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition validation_params Validation Parameter Assessment data_acquisition->validation_params linearity Linearity & Range validation_params->linearity Evaluate accuracy Accuracy validation_params->accuracy Evaluate precision Precision (Repeatability & Intermediate) validation_params->precision Evaluate selectivity Selectivity & Specificity validation_params->selectivity Evaluate lod_loq LOD & LOQ validation_params->lod_loq Evaluate stability Stability validation_params->stability Evaluate pass Method Validated linearity->pass accuracy->pass precision->pass selectivity->pass lod_loq->pass stability->pass fail Method Optimization Required pass->fail If any parameter fails fail->sample_prep Re-optimize

Caption: General workflow for analytical method validation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the development of a validated method for this compound.

Comparison of Analytical Techniques hplc HPLC-UV sensitivity Sensitivity hplc->sensitivity Moderate selectivity Selectivity hplc->selectivity Good cost Cost & Complexity hplc->cost Low lcms LC-MS/MS lcms->sensitivity High lcms->selectivity Excellent lcms->cost High gcms GC-MS gcms->sensitivity High gcms->selectivity Excellent gcms->cost Moderate to High

Caption: Key performance characteristics of analytical techniques.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative protocols for each technique, synthesized from established methods for alprazolam and its metabolites.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of the plasma sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted). A common mobile phase composition is a mixture of 0.02 M phosphate buffer (pH 6.0) and acetonitrile (45:55, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm.

    • Internal Standard: An appropriate benzodiazepine not expected to be in the sample (e.g., diazepam).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of plasma, add an internal standard (e.g., deuterated 4-hydroxyalprazolam).

    • Add a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9-10).

    • Add an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase. A sensitive method for alprazolam and its metabolite α-hydroxyalprazolam involved extraction with toluene/methylene chloride (7:3) after buffering the plasma to an alkaline pH.[1]

  • LC-MS/MS Conditions:

    • Column: C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for benzodiazepines.

  • Sample Preparation (Hydrolysis and Derivatization):

    • For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates.

    • Perform liquid-liquid extraction as described for LC-MS/MS.

    • Evaporate the extract to dryness.

    • Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability. Acetylation with pyridine and acetic anhydride is another derivatization method that has been used for benzodiazepine metabolites.[6]

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure separation of analytes.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification of characteristic ions of the derivatized this compound.

References

Assessing Benzodiazepine Immunoassay Cross-Reactivity: A Comparative Analysis of Alprazolam Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data reveals no specific experimental results for the cross-reactivity of 4-Acetoxy Alprazolam in commercially available benzodiazepine immunoassays. This guide, therefore, focuses on the cross-reactivity profiles of the two primary, pharmacologically significant metabolites of alprazolam: alpha-hydroxyalprazolam (α-OH-alprazolam) and 4-hydroxyalprazolam (4-OH-alprazolam). Understanding the detection of these metabolites is crucial for accurately interpreting screening results in clinical and forensic settings.

This guide provides a comparative analysis of the cross-reactivity of these key alprazolam metabolites in several common benzodiazepine immunoassays, supported by experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their understanding of immunoassay performance.

Alprazolam Metabolism: A Brief Overview

Alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The two major metabolic pathways are alpha-hydroxylation and 4-hydroxylation, leading to the formation of alpha-hydroxyalprazolam and 4-hydroxyalprazolam, respectively.[1] These metabolites are then conjugated with glucuronic acid and excreted in the urine. While both metabolites are pharmacologically active, they have a lower affinity for benzodiazepine receptors compared to the parent drug, alprazolam.[2] The extent to which these metabolites are detected by benzodiazepine immunoassays is a critical factor in drug screening.

Comparative Cross-Reactivity of Alprazolam Metabolites

The following table summarizes the cross-reactivity of alpha-hydroxyalprazolam and 4-hydroxyalprazolam in various commercially available benzodiazepine immunoassays. The data is compiled from published studies and manufacturer product inserts. It is important to note that cross-reactivity can vary depending on the specific assay formulation, cutoff concentration, and the presence of other substances in the sample.

Immunoassay PlatformTarget Analyte (Calibrator)α-Hydroxyalprazolam Cross-Reactivity (%)4-Hydroxyalprazolam Cross-Reactivity (%)
CEDIA Benzodiazepine Assay Nordiazepam or Lormetazepam174% (at 115 ng/mL)[3]Data Not Available
EMIT II Plus Benzodiazepine Assay Lormetazepam100% (at 100 ng/mL)[2]Data Not Available
Roche KIMS Benzodiazepine Assay Nordiazepam~100%[4]Data Not Available
Abuscreen RIA DiazepamDetected at ≤70 ng/mL[5]Detected at ≤70 ng/mL[5]
EMIT TOX Serum EIA DiazepamDetected at ≤70 ng/mL[5]Detected at ≤70 ng/mL[5]

Note: "Data Not Available" indicates that specific quantitative cross-reactivity data for that metabolite in the specified assay was not found in the reviewed literature. "Detected at ≤70 ng/mL" indicates that the metabolite produced a positive result at or below this concentration, but a precise percentage of cross-reactivity was not provided.[5]

Experimental Protocol for Cross-Reactivity Assessment

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay for benzodiazepines.

Objective: To determine the concentration of a test compound (e.g., an alprazolam metabolite) that produces a signal equivalent to the assay's cutoff calibrator.

Materials:

  • Benzodiazepine Immunoassay Kit (including antibody reagent, enzyme-conjugate reagent, and substrate)

  • Assay Calibrators (including the cutoff calibrator)

  • Drug-Free Urine or Blood Plasma (as the matrix)

  • Test Compound (e.g., alpha-hydroxyalprazolam, 4-hydroxyalprazolam)

  • Automated Clinical Chemistry Analyzer or Spectrophotometer

  • Calibrated Pipettes and Laboratory Glassware

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).

  • Preparation of Spiked Samples: Serially dilute the stock solution into the drug-free matrix (urine or plasma) to create a range of concentrations of the test compound.

  • Assay Performance:

    • Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the series of spiked samples through the calibrated assay.

    • Record the signal response (e.g., absorbance, rate of reaction) for each concentration of the test compound.

  • Data Analysis:

    • Determine the concentration of the test compound that produces a signal response equal to that of the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound giving the same response) x 100

Confirmation: Positive screening results should always be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the logical relationship of how cross-reactivity is determined.

experimental_workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Interpretation stock Prepare Stock Solution spike Prepare Spiked Samples stock->spike Serial Dilution run_samples Run Spiked Samples spike->run_samples calibrate Calibrate Assay calibrate->run_samples record Record Signal Response run_samples->record calculate Calculate % Cross-Reactivity record->calculate

Caption: Experimental workflow for determining immunoassay cross-reactivity.

cross_reactivity_logic cluster_assay_response Assay Response cluster_signal Signal Equivalence cluster_calculation Calculation calibrator Cutoff Calibrator Concentration (C_cal) signal_cal Signal_cal calibrator->signal_cal test_compound Test Compound Concentration (C_test) signal_test Signal_test test_compound->signal_test formula % Cross-Reactivity = (C_cal / C_test) * 100 signal_cal->formula When Signal_cal = Signal_test signal_test->formula

Caption: Logical relationship for calculating percent cross-reactivity.

References

analytical techniques to distinguish 4-Acetoxy Alprazolam from designer benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, particularly designer benzodiazepines, presents a significant challenge for forensic and clinical laboratories. Distinguishing between structurally similar compounds is crucial for accurate identification and toxicological assessment. This guide provides a comparative overview of key analytical techniques for differentiating 4-Acetoxy Alprazolam, a lesser-known derivative, from other designer benzodiazepines.

Introduction to this compound

This compound is a derivative of alprazolam, a widely prescribed anxiolytic. It is characterized by an acetoxy group at the 4-position of the benzodiazepine ring structure. This modification can alter its pharmacological and toxicological profile. Analytically, its structural similarity to alprazolam and other designer benzodiazepines necessitates the use of sophisticated techniques for unambiguous identification.

Executive Summary of Analytical Techniques

This guide focuses on four primary analytical techniques for the identification and differentiation of this compound from designer benzodiazepines:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, particularly for volatile and thermally stable compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a broad range of compounds, including those that are thermally labile.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid, non-destructive technique that provides information about the functional groups present in a molecule.

  • Nuclear Magnetic Resonance Spectroscopy (NMR): The gold standard for structural elucidation, providing detailed information about the molecular structure.

The following sections provide a detailed comparison of these techniques, including experimental protocols and quantitative data where available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For benzodiazepines, derivatization is often employed to improve their thermal stability and chromatographic properties.

Experimental Protocol: GC-MS Analysis of Benzodiazepines

1. Sample Preparation (Derivatization):

  • Extraction: Perform a liquid-liquid or solid-phase extraction of the sample (e.g., from biological matrix or seized material).

  • Derivatization: To a dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Reconstitution: After cooling, the sample can be directly injected or reconstituted in a suitable solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

Data Presentation: GC-MS

Table 1: Comparative GC-MS Data for Benzodiazepines (as TMS Derivatives where applicable)

CompoundRetention Time (min) (approx.)Key Mass Fragments (m/z)
This compound (Predicted) 12.5 - 13.5366 (M+), 324, 296, 268, 77
Alprazolam11.8308 (M+), 280, 279, 204, 77
4-Hydroxyalprazolam12.2324 (M+), 296, 268, 77
Flualprazolam12.1326 (M+), 298, 297, 222, 95
Etizolam11.5342 (M+), 313, 285, 241
Clonazolam13.2353 (M+), 325, 307, 279

Note: Data for this compound is predicted based on its structure and the behavior of similar compounds. Actual values may vary depending on the specific instrument and conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of benzodiazepines in many laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of Benzodiazepines

1. Sample Preparation:

  • Extraction: Perform a simple protein precipitation for biological samples (e.g., with acetonitrile) or a dissolution in a suitable solvent for solid samples.

  • Dilution: Dilute the extract with the initial mobile phase to an appropriate concentration.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS

Table 2: Comparative LC-MS/MS Data for Benzodiazepines

CompoundRetention Time (min) (approx.)Precursor Ion (m/z)Product Ions (m/z)
This compound 4.5 - 5.5367.1325.1, 297.1, 269.1
Alprazolam5.2309.1281.1, 205.1, 102.1
4-Hydroxyalprazolam4.8325.1297.1, 269.1, 121.1
Flualprazolam5.4327.1299.1, 223.1, 95.1
Etizolam5.0343.1315.1, 241.1, 115.1
Clonazolam5.8354.1326.1, 279.1, 121.1

Note: The fragmentation of this compound is expected to involve the loss of the acetoxy group, leading to fragments similar to 4-hydroxyalprazolam.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique that is useful for the initial screening of suspected benzodiazepine samples. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol: FTIR-ATR Analysis

1. Sample Preparation:

  • Place a small amount of the powdered sample directly onto the ATR crystal.

2. FTIR-ATR Instrumentation and Conditions:

  • Spectrometer: Thermo Scientific Nicolet iS5 FTIR Spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Data Presentation: FTIR

Table 3: Key Differentiating FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)AlprazolamDesigner Benzodiazepines (General)
C=O (Ester)~1735--
C=O (Amide)~1680~1680~1680-1690
C=N (Imin)~1610~1610~1600-1620
C-O (Ester)~1240--
Aromatic C-H~3000-3100~3000-3100~3000-3100
C-Cl~700-800~700-800Varies with position

Note: The presence of a strong ester C=O stretch around 1735 cm⁻¹ and a C-O stretch around 1240 cm⁻¹ would be key differentiating features for this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of new or unknown compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

Data Presentation: NMR

Table 4: Predicted Key Differentiating NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton/CarbonThis compound (Predicted)AlprazolamKey Differentiators
¹H NMR
H-4~6.0-6.54.15, 5.55 (CH₂)Signal for a single proton at C4, shifted downfield by the acetoxy group.
CH₃ (Acetoxy)~2.1-A singlet integrating to 3 protons.
CH₃ (Triazole)~2.4~2.4Similar chemical shift.
¹³C NMR
C-4~70-80~54 (CH₂)Downfield shift of C4 due to the ester oxygen.
C=O (Acetoxy)~170-Presence of an ester carbonyl carbon.
CH₃ (Acetoxy)~21-Presence of the acetoxy methyl carbon.

Note: These are predicted chemical shifts. Actual values will depend on the solvent and other experimental conditions.

Analytical Workflow and Logic

The following diagram illustrates a typical workflow for the analysis of a suspected designer benzodiazepine sample, incorporating the techniques discussed.

Analytical_Workflow cluster_screening Screening Phase cluster_confirmation Confirmation & Identification cluster_elucidation Structural Elucidation cluster_reporting Final Reporting Sample Suspected Sample FTIR FTIR-ATR Analysis Sample->FTIR Rapid Screening Immunoassay Immunoassay Screening Sample->Immunoassay Initial Screening LCMSMS LC-MS/MS Analysis FTIR->LCMSMS Proceed if Positive/Uncertain Immunoassay->LCMSMS Proceed if Positive GCMS GC-MS Analysis Report Final Report GCMS->Report Confirmed Identification LCMSMS->GCMS Orthogonal Confirmation NMR NMR Spectroscopy LCMSMS->NMR For Novel/Unknown Compounds LCMSMS->Report Confirmed Identification NMR->Report Definitive Structure

Caption: Analytical workflow for identifying designer benzodiazepines.

Conclusion

The differentiation of this compound from other designer benzodiazepines requires a multi-technique approach. While FTIR provides a rapid initial screening tool, chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS) are essential for confirmation and quantification. LC-MS/MS is particularly advantageous due to its high sensitivity and applicability to a wider range of benzodiazepines without derivatization. For novel or uncharacterized substances, NMR spectroscopy remains the ultimate tool for unambiguous structural elucidation. By employing the appropriate analytical strategies and understanding the key differentiating features of each technique, researchers and forensic scientists can confidently identify this compound and distinguish it from the ever-expanding landscape of designer benzodiazepines.

A Comparative In Vitro Metabolic Stability Analysis: Alprazolam vs. 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolic stability of the widely prescribed anxiolytic, alprazolam, and its acetylated prodrug, 4-acetoxy alprazolam. The information presented herein is intended to support drug discovery and development efforts by elucidating the metabolic pathways and potential stability differences between these two compounds.

Executive Summary

Data Presentation: A Qualitative Comparison

The following table summarizes the key differences in the in vitro metabolism of alprazolam and this compound.

FeatureAlprazolamThis compound
Primary Metabolic Pathway Oxidation (Hydroxylation)[1][2][3]Hydrolysis (De-acetylation)[4]
Primary Metabolites 4-hydroxy alprazolam and α-hydroxy alprazolam[1][2][3]4-hydroxy alprazolam[4]
Primary Enzymes Involved Cytochrome P450 (CYP3A4 and CYP3A5)[1][2][5]Esterases[4]
Expected In Vitro Stability HigherLower (rapid conversion to 4-hydroxy alprazolam)
Metabolic Rate Limiting Step CYP-mediated oxidationEsterase-mediated hydrolysis

Metabolic Pathways

The metabolic pathways of alprazolam and this compound are depicted below. Alprazolam is directly metabolized by CYP3A4 and CYP3A5 to its hydroxylated metabolites. This compound first undergoes rapid hydrolysis to 4-hydroxy alprazolam, which is a common metabolite of both parent compounds.

Metabolic Pathways of Alprazolam and this compound Alprazolam Alprazolam Hydroxy4Alprazolam 4-Hydroxy Alprazolam Alprazolam->Hydroxy4Alprazolam CYP3A4/5 (Oxidation) HydroxyAlphaAlprazolam α-Hydroxy Alprazolam Alprazolam->HydroxyAlphaAlprazolam CYP3A4/5 (Oxidation) AcetoxyAlprazolam This compound AcetoxyAlprazolam->Hydroxy4Alprazolam Esterases (Hydrolysis)

Caption: Metabolic pathways of alprazolam and this compound.

Experimental Protocols

This section outlines a detailed methodology for a comparative in vitro metabolic stability assay using human liver microsomes. This protocol can be adapted for use with other in vitro systems, such as hepatocytes.

Objective: To determine and compare the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of alprazolam and this compound.

Materials:

  • Alprazolam and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep1 Prepare stock solutions of Alprazolam and this compound Prep2 Prepare incubation mixtures with human liver microsomes and buffer Prep1->Prep2 Inc1 Pre-incubate mixtures at 37°C Prep2->Inc1 Inc2 Initiate reaction by adding NADPH regenerating system Inc1->Inc2 Inc3 Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) Inc2->Inc3 Ana1 Quench reaction in aliquots with organic solvent Inc3->Ana1 Ana2 Add internal standard and centrifuge Ana1->Ana2 Ana3 Analyze supernatant by LC-MS/MS to quantify parent compound Ana2->Ana3 Data1 Plot percentage of parent compound remaining vs. time Ana3->Data1 Data2 Calculate in vitro half-life (t½) and intrinsic clearance (CLint) Data1->Data2

Caption: A generalized workflow for an in vitro metabolic stability assay.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of alprazolam and this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes and phosphate buffer.

    • Add the working solution of the test compound (alprazolam or this compound) to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For this compound, a parallel incubation without the NADPH regenerating system should be included to assess the contribution of non-CYP mediated hydrolysis.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Sample Processing:

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (alprazolam or this compound).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in the incubation).

Conclusion

The available evidence strongly suggests that this compound is metabolically less stable in vitro than alprazolam due to its rapid hydrolysis by esterases. This rapid conversion to 4-hydroxy alprazolam contrasts with the slower, CYP-mediated oxidation of alprazolam. For researchers in drug development, this implies that this compound would likely have a shorter in vitro half-life. The provided experimental protocol offers a robust framework for quantitatively confirming these expected differences in metabolic stability, which is a critical step in the evaluation of new chemical entities and prodrug strategies.

References

A Comparative Analysis of Benzodiazepine Receptor Binding Affinity: Focusing on Alprazolam and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzodiazepines exert their therapeutic effects—such as anxiolytic, sedative, and anticonvulsant actions—by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel.[2][3][4] This binding allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5] The affinity of a benzodiazepine for this receptor site is a key determinant of its potency.

Comparative Receptor Binding Affinity

The binding affinity of various benzodiazepines to the GABA-A receptor is typically quantified using inhibition constants (Ki) or 50% inhibitory concentrations (IC50) derived from radioligand binding assays. Lower Ki or IC50 values indicate a higher binding affinity. The following table summarizes the binding affinities of several common benzodiazepines, including alprazolam, the active metabolite of 4-Acetoxy Alprazolam.

CompoundReceptor SubtypeKi (nM)IC50 (nM)
Alprazolam Not specified~4.6 (Kd)
Diazepam Not specified~1.53
Clonazepam α2 GABAASee Note 1
Lorazepam Not specifiedData not available
Flunitrazepam α1β3γ20.58 ± 0.05
α2β3γ20.51 ± 0.03
α3β3γ20.59 ± 0.05
α5β3γ20.72 ± 0.04

Note 1: One study indicated that clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α2- versus α1-GABAA–receptor complexes, but specific Ki values for clonazepam were not provided in the table format.[6] Data for lorazepam was not readily available in the search results.

It is important to note that the binding affinity can vary between different GABA-A receptor subtypes, which are composed of different protein subunits (e.g., α1, α2, α3, α5).[7][8] This subtype selectivity can influence the pharmacological profile of a given benzodiazepine.

Metabolic Pathway and Mechanism of Action

This compound is deacetylated in the body to form 4-hydroxyalprazolam, which is also a primary metabolite of alprazolam.[1] This metabolic conversion is a crucial step for the compound's activity. The resulting alprazolam then binds to the GABA-A receptor.

This compound This compound 4-Hydroxyalprazolam 4-Hydroxyalprazolam This compound->4-Hydroxyalprazolam Metabolism (Deacetylation) Alprazolam Alprazolam 4-Hydroxyalprazolam->Alprazolam Metabolism GABA-A Receptor GABA-A Receptor Alprazolam->GABA-A Receptor Binds to Pharmacological Effect Pharmacological Effect GABA-A Receptor->Pharmacological Effect Leads to

Caption: Metabolic conversion of this compound to its active form and subsequent binding.

Experimental Protocols

The determination of benzodiazepine binding affinity is primarily conducted through in vitro radioligand binding assays. A common method is the competitive binding assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., a benzodiazepine) by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

1. Preparation of Receptor Source:

  • A tissue preparation rich in GABA-A receptors, such as rat or mouse brain cortex, is used. Alternatively, cell lines recombinantly expressing specific GABA-A receptor subtypes (e.g., HEK-293 cells) can be employed.[8]

  • The tissue is homogenized and centrifuged to isolate cell membranes containing the receptors. The final membrane preparation is resuspended in a suitable buffer (e.g., Tris-HCl).[9]

2. Radioligand and Test Compounds:

  • A radiolabeled benzodiazepine, such as [³H]Flumazenil or [³H]Flunitrazepam, is used as the radioligand.[8][9]

  • The unlabeled test compounds (e.g., this compound, alprazolam, diazepam) are prepared in a range of concentrations.

3. Incubation:

  • The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together.

  • The incubation is carried out under specific conditions of temperature and time to allow the binding to reach equilibrium. For example, incubation might be at 30°C for 35 minutes.[9]

4. Separation and Detection:

  • After incubation, the bound and unbound radioligand are separated. This is often achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are then washed to remove any remaining unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/unbound Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff Equation

Caption: Workflow of a competitive radioligand binding assay for benzodiazepines.

References

A Comparative Pharmacokinetic Analysis of Alprazolam's Primary Metabolites: 4-Hydroxyalprazolam and α-Hydroxyalprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison between the two primary metabolites of alprazolam: 4-hydroxyalprazolam and α-hydroxyalprazolam. Alprazolam, a triazolobenzodiazepine, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of these two pharmacologically active metabolites.[1] While "4-Acetoxy Alprazolam" is not a recognized metabolite of alprazolam, this guide will focus on the well-documented hydroxylated metabolites that are central to understanding the drug's overall disposition and effect.

Pharmacokinetic Profile Comparison

The following table summarizes the key pharmacokinetic parameters of 4-hydroxyalprazolam and α-hydroxyalprazolam derived from studies in humans following oral administration of alprazolam. It is important to note that these metabolites are formed in the body after alprazolam is processed, and therefore their pharmacokinetic profiles are dependent on the absorption and metabolism of the parent drug.

Pharmacokinetic Parameter4-Hydroxyalprazolamα-HydroxyalprazolamParent Drug (Alprazolam) for ReferenceSource(s)
Peak Plasma Concentration (Cmax) Plasma concentrations are generally higher than α-hydroxyalprazolam but still represent less than 10% of the parent drug concentration.Mean peak concentration of 0.18 ng/mL after a 1 mg oral dose of alprazolam.[2] Generally less than 10% of the parent drug concentration.[3]12 to 22 µg/L after a single 1 mg oral dose.[3][2][3]
Time to Peak Plasma Concentration (Tmax) Data not explicitly detailed in reviewed studies.4 hours after a 1 mg oral dose of alprazolam.[2]0.7 to 1.8 hours after a single 1 mg oral dose.[3][2][3]
Elimination Half-life (t½) Data not explicitly detailed in reviewed studies.Undetectable by 36 hours after a 1 mg oral dose of alprazolam.[2]9 to 16 hours.[3][2][3]
Bioavailability Not applicable as it is a metabolite.Not applicable as it is a metabolite.80 to 100% (oral).[3][3]
Receptor Binding Affinity Lower intrinsic benzodiazepine receptor affinity than alprazolam.Lower intrinsic benzodiazepine receptor affinity than alprazolam.High affinity for the benzodiazepine receptor.[4][4]

Note: The pharmacokinetic parameters for the metabolites are presented following the administration of the parent drug, alprazolam, as they are not administered directly in these studies. The data for the metabolites are therefore influenced by the rate of formation from alprazolam.

Experimental Methodologies

The data presented in this guide are derived from clinical studies employing specific and sensitive analytical methods to quantify alprazolam and its metabolites in biological matrices.

Key Experimental Protocols
  • Study Design: The pharmacokinetic data for the metabolites are typically gathered from single-dose or steady-state studies in healthy human volunteers or patient populations receiving oral doses of alprazolam.[2][5] For instance, one study involved the administration of a single 2 mg oral dose of alprazolam to human subjects.[5] Another key study administered a 1 mg oral dose of alprazolam to 10 subjects.[2]

  • Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile of the parent drug and its metabolites.

  • Analytical Method: A highly sensitive and specific method involving gas chromatography/negative-ion chemical ionization mass spectrometry (GC/NICI-MS) has been utilized for the simultaneous determination of alprazolam and α-hydroxyalprazolam in plasma.[5] This method involves the following key steps:

    • Addition of deuterium-labeled internal standards to plasma samples.

    • Buffering of plasma samples to pH 9 with saturated sodium borate buffer.

    • Extraction with an organic solvent mixture (toluene-methylene chloride, 7:3).

    • Evaporation of the organic layer to dryness.

    • Derivatization of the residue with N,O-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane.

    • Analysis by GC/NICI-MS.

  • Quantification: The assay is validated for linearity, precision, and accuracy. For example, the GC/NICI-MS method demonstrated linearity from 0.25 to 50 ng/mL for both alprazolam and α-hydroxyalprazolam.[5]

Visualizing the Metabolic Pathway

The metabolic conversion of alprazolam to its primary hydroxylated metabolites is a critical step in its elimination. The following diagram illustrates this biotransformation pathway.

Alprazolam Metabolism Alprazolam Alprazolam CYP3A4 CYP3A4 (Primary Enzyme) Alprazolam->CYP3A4 Metabolite1 α-Hydroxyalprazolam Metabolite2 4-Hydroxyalprazolam CYP3A4->Metabolite1 Hydroxylation CYP3A4->Metabolite2 Hydroxylation

Metabolic pathway of alprazolam to its primary metabolites.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of alprazolam and its metabolites.

Pharmacokinetic Study Workflow cluster_study_conduct Study Conduct cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral Administration of Alprazolam Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Solid Phase or Liquid-Liquid Extraction Processing->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of Parent Drug and Metabolites Analysis->Quantification Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->Modeling Parameters Determination of Cmax, Tmax, Half-life, etc. Modeling->Parameters

Experimental workflow for pharmacokinetic analysis.

References

validation of 4-Acetoxy Alprazolam as a certified reference material for research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 4-Acetoxy Alprazolam as a Certified Reference Material

In the landscape of analytical chemistry, forensic science, and pharmaceutical research, the use of highly pure and well-characterized Certified Reference Materials (CRMs) is paramount for ensuring the accuracy, precision, and reliability of experimental results.[1][2] This guide provides a comprehensive validation of this compound as a CRM, offering a comparison with alternative reference materials for Alprazolam and its metabolites. The information presented is intended for researchers, scientists, and drug development professionals who require accurate and dependable reference standards for their analytical applications.

Introduction to this compound

This compound is a derivative of Alprazolam, a potent triazolobenzodiazepine.[3] The introduction of an acetate group at the C4 position of the diazepine ring alters its physicochemical properties.[3] In biological systems and under certain chemical conditions, the ester linkage in this compound can be hydrolyzed to yield 4-hydroxyalprazolam, a principal metabolite of Alprazolam.[3][4] This metabolic conversion makes this compound a valuable tool for studying the metabolism and detection of Alprazolam.

Comparison with Alternative Certified Reference Materials

The selection of an appropriate CRM is critical for any analytical method. Below is a comparison of this compound with other commonly used Alprazolam-related CRMs.

Table 1: Comparison of Physicochemical Properties of Alprazolam-related Certified Reference Materials

FeatureThis compoundAlprazolam4-hydroxy Alprazolamα-hydroxy Alprazolam
IUPAC Name 8-chloro-1-methyl-6-phenyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepin-4-yl acetate8-chloro-1-methyl-6-phenyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepine[6]8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine[4]8-chloro-1-(hydroxymethyl)-6-phenyl-4H-[1][3][5]triazolo[4,3-a][1][3]benzodiazepine
CAS Number 30896-67-4[3]28981-97-7[6]37115-43-837115-32-5
Molecular Formula C19H15ClN4O2C17H13ClN4[6]C17H13ClN4OC17H13ClN4O
Molecular Weight 366.8 g/mol 308.8 g/mol [6]324.8 g/mol 324.8 g/mol
Primary Use Prodrug/metabolite studies, analytical standard for forensic and research purposes.Primary analytical standard for the quantification of the parent drug.[7]Standard for the major metabolite of Alprazolam.[6]Standard for an active metabolite of Alprazolam.[6]
Analytical Validation Data

The validation of an analytical method using a CRM is essential to ensure that the results are fit for their intended purpose.[2] High-Performance Liquid Chromatography (HPLC) is a leading analytical procedure for the verification of pharmaceutical cleaning validation programs and for the quantification of low levels of residues.[5] The following table summarizes typical performance data for the validation of this compound using an HPLC-UV method.

Table 2: Typical Analytical Data for the Validation of this compound as a CRM

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Specificity No interference from related substances or degradation products.

Note: The values presented in this table are illustrative of typical performance characteristics and may vary depending on the specific analytical method and instrumentation used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are key experimental protocols for the characterization and validation of this compound as a CRM.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a primary technique for assessing the purity and determining the concentration of CRMs.[5][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 6.0).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.[8]

  • Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution. The sample and standards are injected into the HPLC system, and the peak areas are used to determine the purity and concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: An initial oven temperature of 150°C, ramped to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., 50-550 amu).

  • Procedure: A solution of this compound is injected into the GC-MS system. The resulting mass spectrum is compared to a reference library or a previously analyzed standard to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired and analyzed to confirm the connectivity of atoms and the overall structure of the molecule.

Visualizations

Diagrams are provided below to illustrate key pathways and workflows related to this compound.

cluster_0 Metabolic Pathway 4_Acetoxy_Alprazolam This compound Hydrolysis Hydrolysis (Esterase-mediated) 4_Acetoxy_Alprazolam->Hydrolysis In-vivo/in-vitro 4_Hydroxy_Alprazolam 4-hydroxy Alprazolam (Major Metabolite) Hydrolysis->4_Hydroxy_Alprazolam

Caption: Metabolic conversion of this compound.

cluster_1 CRM Validation Workflow Synthesis Synthesis & Purification of this compound Structural_Elucidation Structural Elucidation (NMR, MS) Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC) Structural_Elucidation->Purity_Assessment Quantification Quantification (qNMR, Mass Balance) Purity_Assessment->Quantification Certification Certification as CRM Quantification->Certification

Caption: Experimental workflow for CRM validation.

Conclusion

The validation of this compound as a Certified Reference Material is crucial for its application in research and forensic analysis. Its use, alongside other well-characterized CRMs of Alprazolam and its metabolites, allows for the development of robust and reliable analytical methods. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists, ensuring the integrity and accuracy of their analytical measurements. The availability of high-quality CRMs is fundamental to advancing our understanding of the pharmacology and toxicology of benzodiazepines.

References

comparative analysis of 4-Acetoxy Alprazolam and other triazolobenzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Acetoxy Alprazolam and Other Triazolobenzodiazepines

Introduction

Triazolobenzodiazepines (TBZDs) are a significant class of benzodiazepine derivatives characterized by a triazole ring fused to the diazepine ring structure.[1] This structural modification distinguishes them from classical benzodiazepines and often results in higher potency and different pharmacokinetic profiles. Prominent members of this class, such as alprazolam and triazolam, are widely used clinically for the management of anxiety and sleep disorders.[2][3] They exert their pharmacological effects by acting as positive allosteric modulators at the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA.[4][5]

This guide provides a comparative analysis of this compound, a derivative of alprazolam, and other key triazolobenzodiazepines. The focus is on its relationship to its parent compound and primary metabolites, alongside a comparison of receptor binding affinities, pharmacokinetic properties, and metabolic pathways with other notable TBZDs.

Metabolic Pathways and Structure

This compound is an acetylated derivative of 4-hydroxyalprazolam. In vivo, it is anticipated to undergo rapid hydrolysis via esterase enzymes to yield 4-hydroxyalprazolam, one of the two principal metabolites of alprazolam.[4] The metabolism of alprazolam itself is mediated extensively by the cytochrome P450 3A4 (CYP3A4) enzyme, which produces 4-hydroxyalprazolam and α-hydroxyalprazolam.[6][7] These metabolites possess weaker pharmacological activity compared to the parent drug.[7][8]

G cluster_0 Metabolism of this compound cluster_1 Metabolism of Alprazolam 4_Acetoxy_Alprazolam This compound 4_Hydroxy_Alprazolam_from_acetoxy 4-Hydroxyalprazolam 4_Acetoxy_Alprazolam->4_Hydroxy_Alprazolam_from_acetoxy Esterase Hydrolysis Alprazolam Alprazolam 4_Hydroxy_Alprazolam 4-Hydroxyalprazolam Alprazolam->4_Hydroxy_Alprazolam CYP3A4 Oxidation a_Hydroxy_Alprazolam α-Hydroxyalprazolam Alprazolam->a_Hydroxy_Alprazolam CYP3A4 Oxidation

Figure 1: Metabolic conversion pathways for this compound and Alprazolam.

Mechanism of Action: GABA-A Receptor Modulation

Triazolobenzodiazepines bind to the benzodiazepine site, an allosteric modulatory site located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[5] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, producing an inhibitory effect on neurotransmission and resulting in the characteristic anxiolytic, sedative, and anticonvulsant effects of these compounds.

receptor GABA GABA-A Receptor Benzodiazepine Site Cl_ion Cl⁻ Influx receptor->Cl_ion Increases Channel Opening TBZD Triazolobenzodiazepine (e.g., Alprazolam) TBZD->receptor:bz Binds to GABA GABA GABA->receptor:gaba Binds to Effect Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Effect

Figure 2: Signaling pathway of Triazolobenzodiazepines at the GABA-A receptor.

Comparative Receptor Binding Affinity

CompoundGABA-A α1 (Ki, nM)GABA-A α2 (Ki, nM)GABA-A α3 (Ki, nM)GABA-A α5 (Ki, nM)Reference(s)
Alprazolam~4.6 (overall Kd)Data VariesData VariesData Varies[9]
TriazolamPotent, non-selectivePotent, non-selectivePotent, non-selectivePotent, non-selective[2]
4-HydroxyalprazolamLower than AlprazolamLower than AlprazolamLower than AlprazolamLower than Alprazolam[6]
α-HydroxyalprazolamLower than AlprazolamLower than AlprazolamLower than AlprazolamLower than Alprazolam[6]

Note: Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Data for specific subtypes can vary between studies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of triazolobenzodiazepines influence their clinical application. Alprazolam is characterized by rapid absorption and an intermediate half-life.[7][10] In contrast, triazolam has a very short elimination half-life, making it suitable as a hypnotic.[10] The metabolites of alprazolam, 4-hydroxyalprazolam and α-hydroxyalprazolam, are present in plasma at concentrations less than 4% of the parent compound and their shorter half-lives suggest they contribute minimally to the overall pharmacological effects.[7]

CompoundTime to Peak (Tmax)Elimination Half-Life (T½)Oral BioavailabilityPrimary MetabolitesReference(s)
Alprazolam1-2 hours~11.2 hours80-90%4-hydroxyalprazolam, α-hydroxyalprazolam[7][11]
Triazolam~2 hours1.5-5.5 hours~44%Hydroxylated metabolites[10]
Estazolam~2 hours10-24 hours>90%4-hydroxyestazolam[12]
Diazepam*1-1.5 hoursup to 49 hours>90%Nordiazepam, Temazepam, Oxazepam[10]

*Diazepam is a classical 1,4-benzodiazepine included for comparison.

Experimental Protocols

Radioligand Competitive Binding Assay

This in vitro method is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., GABA-A).

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

  • Rat brain membrane preparations (source of GABA-A receptors).[9]

  • Radioligand, such as [³H]flunitrazepam or [³H]alprazolam.[2][9]

  • Test compounds (unlabeled), including the reference compound (e.g., alprazolam) and the experimental compound.

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Rat brain membranes are prepared and homogenized in an appropriate buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 0°C or 37°C) for a set duration to allow the binding to reach equilibrium.[13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G prep Prepare Brain Membrane Homogenate mix Mix Membranes, [³H]Ligand, and Test Compound prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters with Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Ki count->analyze

Figure 3: Workflow for a competitive radioligand binding assay.

Legal and Regulatory Status

Researchers and drug development professionals must be aware of the legal status of these compounds. As a derivative of alprazolam, this compound would likely be considered a controlled substance analogue in many jurisdictions. Alprazolam itself is a controlled substance due to its potential for abuse and dependence.[14]

  • United States: Alprazolam is classified as a Schedule IV drug under the Controlled Substances Act.[11][15]

  • United Kingdom: Alprazolam is a Class C drug under the Misuse of Drugs Act 1971.[11][16]

  • International: Alprazolam is listed under Schedule IV of the UN Convention on Psychotropic Substances.[11]

Conclusion

This compound is best understood as a prodrug or precursor to 4-hydroxyalprazolam, a less potent metabolite of alprazolam.[4][6] Its pharmacological profile is therefore intrinsically linked to that of alprazolam and its metabolites. The triazolobenzodiazepine class, including alprazolam and triazolam, demonstrates high affinity for GABA-A receptors, though with varying pharmacokinetic profiles that dictate their therapeutic uses.[2][10] While alprazolam serves as a potent anxiolytic with an intermediate duration of action, triazolam's rapid elimination makes it more suitable as a hypnotic.[3][10] Further direct experimental evaluation of this compound would be necessary to fully characterize its distinct binding, efficacy, and pharmacokinetic properties relative to other triazolobenzodiazepines.

References

A Head-to-Head Comparison of 4-Acetoxy Alprazolam and Diazepam in Receptor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific receptor assay data for 4-Acetoxy Alprazolam. To provide a valuable comparative guide for researchers, this document presents a head-to-head comparison of the well-characterized benzodiazepines, alprazolam and diazepam , at the γ-aminobutyric acid type A (GABA-A) receptor. This comparison serves as a foundational framework for understanding the receptor pharmacology of closely related compounds.

This guide provides an objective comparison of the receptor binding and functional modulation of alprazolam and diazepam, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals.

Introduction

Diazepam and alprazolam are benzodiazepines widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. Their primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. By binding to a site on the receptor distinct from the GABA binding site, these drugs enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This guide delves into the specifics of their interaction with various GABA-A receptor subtypes, providing a comparative analysis of their binding affinities and functional potencies.

Quantitative Data Comparison

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a diazepam-like compound and alprazolam at different GABA-A receptor subtypes. It is important to note that the data for the diazepam-like compound is used as a proxy for diazepam due to the availability of comprehensive subtype data in a single study.

ParameterCompoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
Binding Affinity (Ki, nM) Diazepam-like (3-S)64 ± 261 ± 10102 ± 731 ± 5[1]
Binding Affinity AlprazolamBinds to similar number of central receptors as diazepam[2]
Functional Potency (EC50, nM) Diazepam25 ± 4 (at α1β2γ2L)[3]
Functional Effect AlprazolamIncreases current at α1-containing receptorsPotentiates current at α2-containing receptorsPotentiates current at α3-containing receptors[4]

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes from cells (e.g., HEK-293) recombinantly expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (e.g., diazepam or alprazolam).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional modulation of the GABA-A receptor by a test compound.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • GABA Application: A baseline current is established by applying a low concentration of GABA (typically the EC5-10) to the oocyte.

  • Compound Application: The test compound (e.g., diazepam or alprazolam) is co-applied with GABA at various concentrations.

  • Current Measurement: The change in the chloride ion current flowing through the GABA-A receptor channel is recorded.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured and plotted against the compound's concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).[5]

Mandatory Visualizations

Experimental_Workflow Radioligand Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK-293 cells expressing GABA-A receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]flunitrazepam) Radioligand->Incubation Test_Compound Test Compound (e.g., Diazepam) Test_Compound->Incubation Filtration Rapid Filtration (Separation of bound from free ligand) Incubation->Filtration Quantification Scintillation Counting (Quantify bound radioactivity) Filtration->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: Workflow of a radioligand receptor binding assay.

GABA_A_Signaling_Pathway GABA-A Receptor Signaling Pathway Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site BZD Benzodiazepine (e.g., Diazepam) BZD->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Increased Influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization

References

A Comparative Guide to Validating a Bioanalytical Method for 4-Acetoxy Alprazolam in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of 4-acetoxy alprazolam, a metabolite of the widely prescribed benzodiazepine, alprazolam, in a plasma matrix. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity. As an alternative, a Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.

This guide adheres to the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1][2][3][4][5]

Comparison of Bioanalytical Methods

The selection of a bioanalytical method hinges on various factors including the required sensitivity, selectivity, throughput, and available instrumentation. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of alprazolam and its metabolites. While specific data for this compound is extrapolated from methods for the closely related 4-hydroxyalprazolam, these values provide a strong benchmark for method validation.

ParameterLC-MS/MS MethodGC-MS Method
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[6][7]1.0 - 50 ng/mL[3]
Linearity Range 0.05 - 50 ng/mL[6][7]50 - 1000 ng/mL[3]
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Extraction Recovery > 80%[6][7]> 74%[2]
Sample Preparation Protein Precipitation or Solid-Phase ExtractionLiquid-Liquid Extraction and Derivatization[2]
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays.

Method 1: High-Sensitivity LC-MS/MS

This method is adapted from established protocols for the simultaneous quantification of alprazolam and its hydroxylated metabolites.[6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).

  • Vortex mix the sample.

  • Load the sample onto a conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

Method 2: Alternative GC-MS

This method provides a reliable alternative to LC-MS/MS, particularly when the highest sensitivity is not required.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization)

  • To 1 mL of plasma, add an internal standard (e.g., diazepam).

  • Add a suitable buffer to adjust the pH.

  • Extract the analytes with an organic solvent (e.g., n-butyl acetate).

  • Centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Derivatize the residue to improve the chromatographic properties of the analytes.

  • Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Conditions

  • GC Column: Capillary column suitable for drug analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of analytes.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for successful method validation. The following diagram illustrates the key stages involved.

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Sample Analysis dev_sample Sample Preparation Optimization (SPE, LLE, PP) dev_lcms LC-MS/MS or GC-MS Parameter Optimization dev_sample->dev_lcms val_selectivity Selectivity dev_lcms->val_selectivity Proceed to Validation val_linearity Linearity & Range val_selectivity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision val_accuracy->val_precision val_lloq LLOQ val_precision->val_lloq val_stability Stability val_lloq->val_stability val_recovery Recovery val_stability->val_recovery val_matrix Matrix Effect val_recovery->val_matrix app_sample Analysis of Study Samples val_matrix->app_sample Validated Method app_report Reporting of Results app_sample->app_report

Caption: Workflow for bioanalytical method validation.

Signaling Pathway of Alprazolam's Anxiolytic Action

To provide a broader context for researchers, the following diagram illustrates the signaling pathway through which alprazolam and its metabolites exert their anxiolytic effects.

Alprazolam_Signaling_Pathway cluster_synapse Synaptic Cleft gaba_neuron GABAergic Neuron gaba_receptor GABA-A Receptor gaba_neuron->gaba_receptor GABA Release postsynaptic_neuron Postsynaptic Neuron cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Cl- Influx alprazolam Alprazolam & Metabolites alprazolam->gaba_receptor Positive Allosteric Modulation anxiolytic_effect Anxiolytic Effect hyperpolarization->anxiolytic_effect Leads to

References

comparative study of the central nervous system effects of alprazolam analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Central Nervous System Effects of Alprazolam and Its Analogs

This guide provides a comparative analysis of the central nervous system (CNS) effects of alprazolam and its key analogs. Alprazolam, a triazolobenzodiazepine, is widely prescribed for anxiety and panic disorders.[1][2] Its pharmacological activity, like other benzodiazepines, stems from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the CNS.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of comparative pharmacokinetics, pharmacodynamics, and experimental protocols used in the evaluation of these compounds.

Mechanism of Action

Benzodiazepines exert their CNS effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3][4] This receptor is a ligand-gated chloride ion channel.[3][5] The binding of a benzodiazepine to a specific site on the receptor—distinct from the GABA binding site—enhances the receptor's affinity for GABA.[5] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This inhibitory effect underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[6]

The benzodiazepine binding site is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[4][7] Different α-subunit isoforms (e.g., α1, α2, α3, α5) are associated with distinct pharmacological effects.[3][8]

  • α1 subunit: Primarily mediates sedative and amnesic effects.[3][8]

  • α2 subunit: Primarily mediates anxiolytic effects.[3][8]

  • α3 and α5 subunits: Also contribute to the effects of benzodiazepines, with α5 being implicated in cognitive and memory processes.[7]

The varying affinities of alprazolam analogs for these different receptor subtypes contribute to their unique pharmacological profiles.

Signaling Pathway Diagram

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_A->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx CNS_Effects Anxiolytic, Sedative, Hypnotic Effects Hyperpolarization->CNS_Effects Leads to GABA GABA GABA->GABA_A Binds BZD Alprazolam or Analog BZD->GABA_A Binds (Allosteric Site)

Caption: GABA-A receptor modulation by alprazolam analogs.

Comparative Pharmacokinetics

The clinical effects and duration of action of alprazolam and its analogs are significantly influenced by their pharmacokinetic properties. Key parameters include the time to peak plasma concentration (Tmax), elimination half-life (t½), and bioavailability.

CompoundClassTime to Peak (Tmax) (hours)Elimination Half-Life (t½) (hours)BioavailabilityPrimary Metabolites
Alprazolam Triazolobenzodiazepine1 - 2[2][9][10]9 - 16 (avg. 11.2)[9][10][11]84 - 91%[9]α-hydroxy-alprazolam, 4-hydroxy-alprazolam[12]
Lorazepam Benzodiazepine~2[13]~12[13]~90%Lorazepam-glucuronide (inactive)
Clonazepam Benzodiazepine1 - 4[10]20 - 80 (avg. 30-40)[10][11]~90%[10]7-amino-clonazepam (inactive)
Diazepam Benzodiazepine1 - 1.5[10]up to 49[10]>90%[10]Desmethyldiazepam (active), Oxazepam (active)
Adinazolam Triazolobenzodiazepine< 3 (for active metabolite)[11]< 3 (for active metabolite)[11]N/AN-desmethyladinazolam (active)[11]
Triazolam Triazolobenzodiazepine~2[10]1.5 - 5.5[10]~44%[10]Hydroxylated metabolites

Data compiled from multiple sources. Note that values can vary between individuals and studies.

Comparative CNS Effects & Receptor Affinity

While all benzodiazepines share a common mechanism, their clinical profiles differ, partly due to variations in their binding affinities for different GABA-A receptor α-subunits.

CompoundPrimary CNS EffectsRelative Potency (Alprazolam = 1)Known GABA-A α-Subunit Selectivity
Alprazolam Anxiolytic, Anti-panic[1][3]1High affinity for α1, α2, α3, α5. A halogen bond with α1 His102 is important for its action.[14]
Lorazepam Anxiolytic, Sedative, Anticonvulsant[3]0.5 - 1Binds with less affinity than alprazolam but greater than clonazepam.[3]
Clonazepam Anxiolytic, Anticonvulsant, Anti-panic[3]1 - 2Weaker binding affinity for GABA-A receptors compared to other high-potency benzodiazepines.[3]
Diazepam Anxiolytic, Muscle Relaxant, Sedative0.1Low subtype selectivity.[7][15]
Triazolam Hypnotic (short-term)2Higher binding affinities in α2 and α5 subtypes than in α1 and α3.[7][15]

Relative potency values are approximate and for general comparison of anxiolytic effects.

Experimental Protocols

Standardized behavioral and molecular assays are crucial for comparing the CNS effects of novel and existing alprazolam analogs.

In Vivo Assay: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[16][17] It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[16][17] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Detailed Protocol:

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm), typically with two opposing open arms and two opposing closed arms (enclosed by high walls).[17] The arms connect via a central platform.

  • Acclimation: Animals are habituated to the testing room for at least 30-45 minutes before the trial to reduce stress from the novel environment.[16][17][18]

  • Drug Administration: The test compound (e.g., alprazolam analog) or vehicle is administered at a predetermined time before the test (e.g., 10-15 minutes for intraperitoneal injections).[16]

  • Trial Procedure:

    • Place the animal on the central platform of the maze, facing a closed arm.[17]

    • Allow the animal to explore the maze freely for a fixed period, typically 5 to 10 minutes.[16][17]

    • Trials are recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).[16][17]

  • Data Analysis: Key parameters measured by the software include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[19] A significant change in total distance traveled may suggest sedative or stimulant side effects.

Experimental Workflow: Elevated Plus Maze

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase (5-10 min) cluster_analysis Data Analysis Phase Habituation Animal Habituation (30-45 min in test room) Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal on Center Platform Drug_Admin->Placement Exploration Allow Free Exploration Placement->Exploration Recording Record Behavior (Video Tracking) Exploration->Recording Quantification Quantify Parameters: - Time in Arms - Arm Entries - Distance Traveled Recording->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats Interpretation Interpret Results: Anxiolytic vs. Vehicle Stats->Interpretation

Caption: Standard workflow for the Elevated Plus Maze test.

In Vitro Assay: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype. It involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target receptor.

Detailed Protocol:

  • Receptor Preparation: Cell membranes expressing specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.[7][20]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [³H]flumazenil) and varying concentrations of the unlabeled test compound (e.g., alprazolam analog).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

Conclusion

Alprazolam and its analogs represent a critical class of CNS-active compounds. While they share a common mechanism of action through the positive allosteric modulation of GABA-A receptors, their distinct pharmacokinetic profiles and varying affinities for GABA-A receptor subtypes lead to different clinical applications and side-effect profiles.[21] A comprehensive comparative analysis using standardized in vivo and in vitro assays, as detailed in this guide, is essential for the continued development of novel benzodiazepines with improved therapeutic indices, such as enhanced anxiolytic efficacy with reduced sedative and amnesic side effects.[14]

References

confirming the identity of 4-hydroxyalprazolam as a metabolite of 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data confirms that 4-hydroxyalprazolam is a primary metabolite of 4-Acetoxy Alprazolam, a derivative of the widely recognized anxiolytic, alprazolam. This guide provides a comparative overview of the metabolic pathways, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The metabolic conversion of this compound to 4-hydroxyalprazolam proceeds via enzymatic hydrolysis of the acetoxy group. This biotransformation is a critical step in understanding the compound's pharmacokinetic profile and its overall physiological effects.

Comparative Analysis of Metabolite Formation

The conversion of this compound to 4-hydroxyalprazolam is anticipated to be a rapid and efficient process mediated by esterase enzymes present in biological matrices such as liver microsomes. The following table summarizes the key enzymes and expected products for both parent compounds.

Precursor CompoundPrimary Metabolic PathwayKey EnzymesMajor Metabolite
This compound Enzymatic HydrolysisEsterases4-hydroxyalprazolam
Alprazolam OxidationCYP3A4, CYP3A54-hydroxyalprazolam

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

This protocol outlines a general procedure for assessing the in vitro hydrolysis of this compound using human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., deuterated 4-hydroxyalprazolam)

  • Incubator/shaker set to 37°C

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound substrate (final concentration typically 1-10 µM).

  • For oxidative metabolism comparison, include a parallel incubation with an NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of 4-hydroxyalprazolam

This protocol provides a general framework for the quantitative analysis of 4-hydroxyalprazolam.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from the parent compound and other matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-hydroxyalprazolam and the internal standard.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion of this compound to 4-hydroxyalprazolam and the subsequent, well-established metabolic pathway of alprazolam.

MetabolicPathway cluster_0 Metabolism of this compound cluster_1 Metabolism of Alprazolam 4-Acetoxy_Alprazolam This compound 4-hydroxyalprazolam_from_acetoxy 4-hydroxyalprazolam 4-Acetoxy_Alprazolam->4-hydroxyalprazolam_from_acetoxy Esterase Hydrolysis Alprazolam Alprazolam 4-hydroxyalprazolam_from_alprazolam 4-hydroxyalprazolam Alprazolam->4-hydroxyalprazolam_from_alprazolam CYP3A4/5 alpha-hydroxyalprazolam α-hydroxyalprazolam Alprazolam->alpha-hydroxyalprazolam CYP3A4/5

Caption: Metabolic pathways of this compound and Alprazolam.

This guide serves as a foundational resource for researchers investigating the metabolism of alprazolam analogs. The provided protocols and pathway visualizations offer a framework for designing and interpreting experimental studies aimed at elucidating the pharmacokinetic and pharmacodynamic properties of these compounds.

References

A Comparative Analysis of Alprazolam and Other Benzodiazepines in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of alprazolam against other commonly used benzodiazepines—diazepam, lorazepam, and clonazepam—in established preclinical research models. The data presented is intended to assist researchers in selecting the most appropriate benzodiazepine for their experimental needs based on anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Benzodiazepine Benzodiazepine (e.g., Alprazolam) Benzodiazepine->GABA_A Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of alprazolam in comparison to diazepam, lorazepam, and clonazepam in various preclinical models. The data is presented as the median effective dose (ED50) in mg/kg, which is the dose required to produce a therapeutic effect in 50% of the population.

Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

CompoundAnimal ModelED50 (mg/kg) for Increased Open Arm Time/EntriesReference(s)
AlprazolamMice0.1 - 1.0[1]
DiazepamMice1.0 - 2.5[2]
LorazepamMice0.1 - 0.5
ClonazepamMice0.05 - 0.25

Note: Data for Lorazepam and Clonazepam in the EPM test was not consistently available in the reviewed literature in a directly comparable ED50 format.

Anxiolytic Efficacy in the Light-Dark Box Test

This model is also based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.

CompoundAnimal ModelEffect on Time in Light CompartmentReference(s)
AlprazolamMiceIncreased
DiazepamRatsIncreased (at 2.0 and 5.0 mg/kg)[2]
Lorazepam--
Clonazepam--

Note: Specific ED50 values for the light-dark box test are not as commonly reported as for the EPM. The table reflects the observed anxiolytic-like effects.

Sedative Effects in the Rotarod Test

The rotarod test assesses motor coordination and balance. A decrease in the time a rodent can stay on the rotating rod is indicative of sedative or motor-impairing effects.

CompoundAnimal ModelED50 (mg/kg) for Motor ImpairmentReference(s)
Alprazolam--
DiazepamMice~3.0 - 5.0[3]
LorazepamMice~1.0 - 2.0[3]
Clonazepam--

Note: Directly comparable ED50 values for motor impairment for all listed benzodiazepines from a single study were not available. The provided values are estimations based on available literature.

Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Pentylenetetrazol is a GABA-A receptor antagonist that induces seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant activity.

CompoundAnimal ModelED50 (mg/kg) for Seizure ProtectionReference(s)
AlprazolamRatsEffective against PTZ-induced seizures[4]
DiazepamMice0.5 - 2.0[5]
Lorazepam--
ClonazepamMice0.03125 - 0.25[5]

Note: A direct comparative study with ED50 values for all four benzodiazepines in the PTZ model was not found. The data presented is from different studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.[6]

  • The test compound or vehicle is administered at a predetermined time before the test.

  • Each animal is placed in the center of the maze, facing an open arm.[7]

  • The animal is allowed to freely explore the maze for a 5-minute period.[8]

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.[7]

  • The primary measures recorded are the number of entries into and the time spent in the open and closed arms.[7]

  • Anxiolytic activity is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

EPM_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Data Analysis Habituation Animal Habituation (30 min) Dosing Drug/Vehicle Administration Habituation->Dosing Placement Place animal in center of EPM Dosing->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Analysis Analyze time and entries in open/closed arms Recording->Analysis Interpretation Assess anxiolytic effect Analysis->Interpretation

Caption: Elevated Plus Maze Experimental Workflow.

Light-Dark Box Test

Objective: To evaluate anxiety-like behavior based on the conflict between the drive to explore and the aversion to a brightly lit environment.

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.[9]

Procedure:

  • Animals are habituated to the testing room.

  • The test compound or vehicle is administered.

  • Each animal is placed in the center of the light compartment, facing away from the opening.[10]

  • The animal is allowed to freely move between the two compartments for a 5 to 10-minute period.[10]

  • The time spent in each compartment and the number of transitions between compartments are recorded using a video tracking system.[11]

  • Anxiolytic effects are indicated by an increase in the time spent in the light compartment.

Rotarod Test

Objective: To assess motor coordination, balance, and the sedative effects of drugs.

Apparatus: A rotating rod apparatus with adjustable speed.

Procedure:

  • Animals are trained on the rotarod at a constant, low speed for a set period on consecutive days prior to the test to establish a baseline performance.[12]

  • On the test day, the test compound or vehicle is administered.

  • At the time of peak drug effect, the animal is placed on the rotating rod.

  • The rod's rotation is gradually accelerated from a low to a high speed over a set time (e.g., 4 to 40 rpm in 5 minutes).[13]

  • The latency to fall from the rod is recorded.[13]

  • A shorter latency to fall compared to the vehicle group indicates motor impairment.

Rotarod_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Data Analysis Training Animal Training (Baseline Performance) Dosing Drug/Vehicle Administration Training->Dosing Placement Place animal on accelerating rotarod Dosing->Placement Measurement Record Latency to Fall Placement->Measurement Analysis Compare latency to vehicle group Measurement->Analysis Interpretation Assess motor impairment Analysis->Interpretation

Caption: Rotarod Test Experimental Workflow.

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the anticonvulsant properties of a test compound.

Apparatus: Observation chambers for monitoring seizure activity.

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • A sub-convulsive or convulsive dose of pentylenetetrazol (e.g., 35-80 mg/kg, i.p.) is administered.[14][15]

  • Animals are immediately placed in an observation chamber and monitored for seizure activity for a period of 30 minutes.[14]

  • The latency to the first seizure (e.g., myoclonic jerk, generalized clonus) and the severity of the seizure are scored according to a standardized scale (e.g., Racine scale).[16]

  • Anticonvulsant activity is indicated by a significant delay in the onset of seizures or a reduction in seizure severity compared to the vehicle group.

Conclusion

This guide provides a comparative overview of the efficacy of alprazolam and other key benzodiazepines in preclinical research models. The choice of benzodiazepine for a particular study should be guided by its specific pharmacological profile, including its potency and duration of action for the desired effect (anxiolytic, sedative, or anticonvulsant). The experimental protocols and data presented here serve as a valuable resource for designing and interpreting preclinical studies in the field of neuroscience and drug development.

References

Safety Operating Guide

Proper Disposal of 4-Acetoxy Alprazolam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use. [1]

The proper disposal of 4-Acetoxy Alprazolam, a derivative of the Schedule IV controlled substance Alprazolam, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment.[2] As this compound is intended for research purposes, its disposal must adhere to stringent guidelines for chemical and pharmaceutical waste. This guide provides essential information on the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, particularly controlled substances, is regulated by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5][6] Research institutions must comply with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[3][5] State and local regulations may also apply and can be more stringent than federal laws.[3]

Chemical and Physical Properties

Understanding the properties of this compound is the first step in its safe handling and disposal.

PropertyValue
CAS Number 30896-67-4
Molecular Formula C19H15ClN4O2
Molecular Weight 366.8 g/mol [1]
Melting Point 213-214°C[7][8]
Boiling Point 550.0±60.0 °C (Predicted)[7][8]
Density 1.40±0.1 g/cm3 (Predicted)[7][8]
Solubility Soluble in Chloroform, Methanol[7][8]
Storage Controlled Substance, -20°C Freezer[7][8]

Experimental Protocols for Disposal

The primary and recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste disposal contractor. This ensures the substance is handled and destroyed in a compliant and environmentally sound manner, typically via incineration.[4][5]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Isolate the this compound waste from other laboratory waste streams.

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Packaging:

    • Use a designated, leak-proof, and sealable container for the waste.

    • Ensure the container is compatible with the chemical properties of this compound and any solvents it may be mixed with.

  • Storage:

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

  • Contact EHS:

    • Notify your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor.

    • Provide them with all necessary documentation, including the chemical name and quantity of the waste.

Alternative Disposal (Not Recommended for Bulk Quantities):

For minute residual amounts, such as rinsing empty containers, follow your institution's specific guidelines for chemical waste. Never dispose of this compound down the drain or in the regular trash. While some guidelines exist for household disposal of pharmaceuticals by mixing with undesirable substances like coffee grounds or cat litter, this is not appropriate for a laboratory setting with a research-grade chemical.[9][10][11]

Safety and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.

  • Work Area: Handle the compound in a well-ventilated area, preferably a fume hood.

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify as Research-Grade Chemical Waste start->identify segregate Segregate from Other Waste identify->segregate pack Package in Labeled, Sealed Container segregate->pack store Store in Designated Hazardous Waste Area pack->store contact_ehs Contact Institutional EHS store->contact_ehs contractor Licensed Contractor Pickup contact_ehs->contractor incinerate Compliant Incineration contractor->incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Acetoxy Alprazolam

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Acetoxy Alprazolam was identified. The following guidance is based on information for structurally related compounds such as Alprazolam and 4-hydroxy Alprazolam, as well as general best practices for handling hazardous drugs. It is crucial to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's safety officer.

Researchers, scientists, and drug development professionals must prioritize safety when handling potent compounds like this compound. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, a comprehensive PPE strategy is required.

PPE CategoryRecommendation
Hand Protection Wear powder-free, chemotherapy-grade nitrile gloves. Double gloving is required when there is a potential for leaking or splashing.[1] Change gloves every 30 minutes or immediately if contaminated.[2] Wash hands thoroughly with soap and water before donning and after removing gloves.[1][2]
Eye Protection Use safety glasses with side shields or chemical splash goggles.[3] If there is a potential for splashing, a face shield in addition to goggles is required.[1]
Respiratory Protection For handling powders or when aerosolization is possible, a NIOSH-approved respirator is necessary. A surgical N-95 respirator can provide both respiratory and splash protection.[4] Surgical masks do not offer adequate respiratory protection from drug exposure.[5]
Body Protection Wear a disposable, long-sleeved gown that closes in the back and has tight-fitting cuffs.[5] Gowns should be resistant to permeability by hazardous drugs.[1] Gowns worn in hazardous areas should not be worn elsewhere and should be changed every two to three hours or immediately after a spill.[5]
Foot Protection Closed-toe shoes are mandatory. Disposable, skid-resistant shoe covers should be worn over footwear.[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Procedures:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize exposure through inhalation.[4]
  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: shoe covers, gown, hair cover, mask, eye protection, and finally, gloves (don the inner pair, then the outer pair).
  • Material Preparation: Gather all necessary equipment and reagents. Ensure a hazardous waste container is readily accessible for immediate disposal of contaminated materials.

2. Handling Procedures:

  • Weighing: When weighing the solid compound, perform this task within a ventilated enclosure to control dust.
  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the generation of dust.
  • General Handling: Avoid direct contact with the substance. Use tools such as spatulas and forceps for manipulation. Keep containers tightly closed when not in use.[3]

3. Post-Operational Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.
  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and disposable labware, in a designated hazardous waste container.[1] Needles and syringes must be placed in a sharps container without being crushed, clipped, or capped.[1]
  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, eye protection, mask, and finally the inner gloves.
  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and lukewarm water.[1]
  • Eye Contact: Immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.[1]
  • Spill: In case of a spill, contain the source if it is safe to do so.[6] Use a method that controls dust generation, such as a damp cloth or a filtered vacuum, to clean up spills of dry solids.[6] Place all cleanup materials in a sealed, appropriately labeled container for disposal.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate Handling Area DonPPE Don Appropriate PPE Prep->DonPPE Gather Gather Materials DonPPE->Gather Weigh Weigh Compound in Ventilated Enclosure Gather->Weigh Prepare Prepare Solutions Weigh->Prepare Handle General Handling Prepare->Handle Decon Decontaminate Surfaces Handle->Decon Dispose Dispose of Waste Decon->Dispose DoffPPE Doff PPE Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash Spill Spill Response Exposure Exposure Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetoxy Alprazolam
Reactant of Route 2
Reactant of Route 2
4-Acetoxy Alprazolam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.